molecular formula C42H53NO15 B15580549 Epelmycin A

Epelmycin A

Cat. No.: B15580549
M. Wt: 811.9 g/mol
InChI Key: GSCMQULDSZTLKO-NFDDGJDISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epelmycin A is an anthracycline.
methyl (1S,2R,4S)-4-[(2S,4R,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate has been reported in Streptomyces violaceus with data available.
an epsilon rhodomycinone glycoside;  from Streptomyces violaceus;  structure given in first source

Properties

Molecular Formula

C42H53NO15

Molecular Weight

811.9 g/mol

IUPAC Name

methyl (1S,2R,4S)-4-[(2S,4R,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-26(31-32(35(42)41(50)52-7)39(49)33-34(38(31)48)37(47)30-21(36(33)46)10-9-11-24(30)45)57-29-16-22(43(5)6)40(20(4)55-29)58-28-15-13-25(19(3)54-28)56-27-14-12-23(44)18(2)53-27/h9-11,18-20,22,25-29,35,40,45,48-49,51H,8,12-17H2,1-7H3/t18-,19-,20-,22+,25-,26-,27-,28-,29+,35+,40+,42+/m0/s1

InChI Key

GSCMQULDSZTLKO-NFDDGJDISA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Epelmycin A: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelmycin A is a member of the anthracycline class of antibiotics, a group of natural products known for their potent cytotoxic and antimicrobial activities. Isolated from a blocked mutant strain of Streptomyces violaceus, this compound and its congeners represent a unique variation within the ε-rhodomycinone glycoside family. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside a discussion of its potential mechanism of action. This document aims to serve as a foundational resource for researchers interested in the further development of this compound as a therapeutic agent.

Chemical Structure and Properties

This compound is a complex glycoside antibiotic with a tetracyclic aglycone core characteristic of anthracyclines. Its structure is distinguished by the specific sugar moieties attached to the ε-rhodomycinone aglycone.

Chemical Structure

The systematic IUPAC name for this compound is methyl (1S,2R,4S)-4-[(2S,4R,5S,6S)-4-(dimethylamino)-6-methyl-5-[(2S,5S,6S)-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate.[1] The chemical structure is depicted in Figure 1.

Chemical structure of this compound

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is primarily derived from computational predictions available in public chemical databases.

PropertyValueSource
Molecular Formula C42H53NO15PubChem[1]
Molecular Weight 811.9 g/mol PubChem[1]
CAS Number 107807-25-0PubChem[1]
Appearance Not reported-
Solubility Not reported-
Melting Point Not reported-
XLogP3 2.1PubChem[1]
Hydrogen Bond Donor Count 5PubChem[1]
Hydrogen Bond Acceptor Count 16PubChem[1]
Rotatable Bond Count 9PubChem[1]

Biological Activity

This compound has demonstrated significant biological activity, primarily in the areas of cytotoxicity against cancer cell lines and antimicrobial effects.

Cytotoxic Activity

This compound exhibits in vitro cytotoxicity against murine leukemic L1210 cell culture.[2] As an anthracycline, its cytotoxic effects are presumed to be mediated through intercalation into DNA and inhibition of topoisomerase II, leading to the induction of apoptosis. However, specific mechanistic studies on this compound are not extensively reported in the available literature. The quantitative data for its cytotoxic activity from the primary literature is summarized in Table 2.

Cell LineIC50 (µg/ml)
Murine Leukemia L1210Data not available in abstract

Note: The specific IC50 value was not available in the abstract of the primary citation. Access to the full-text article is required for this specific data point.

Antimicrobial Activity

Experimental Protocols

This section details the methodologies for the isolation and biological evaluation of this compound, based on the available scientific literature.

Fermentation and Isolation of this compound

The production of this compound is achieved through the fermentation of a blocked mutant strain of Streptomyces violaceus A262, designated as strain SU2-730.[2] A general workflow for the fermentation and isolation process is outlined below.

Fermentation_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces violaceus SU2-730 B Fermentation in Production Medium A->B C Harvesting of Culture Broth B->C D Solvent Extraction of Mycelium and Filtrate C->D E Chromatographic Separation (e.g., Silica (B1680970) Gel, HPLC) D->E F Isolation of Pure This compound E->F

Caption: Workflow for the fermentation and isolation of this compound.

Protocol Details:

  • Fermentation: The blocked mutant strain Streptomyces violaceus SU2-730 is cultured in a suitable production medium under optimal temperature, pH, and aeration conditions to promote the biosynthesis of epelmycins.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the filtrate. Both the mycelial cake and the filtrate are extracted with an appropriate organic solvent (e.g., ethyl acetate, chloroform) to recover the crude antibiotic mixture.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, such as silica gel column chromatography followed by high-performance liquid chromatography (HPLC), to separate and purify this compound from other epelmycin congeners and impurities.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound against cancer cell lines can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar cell viability assays.

Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement A Seeding of Cancer Cells (e.g., L1210) in 96-well plates B Incubation to allow cell attachment A->B C Addition of varying concentrations of this compound B->C D Incubation for a defined period (e.g., 48-72h) C->D E Addition of MTT reagent D->E F Solubilization of formazan (B1609692) crystals E->F G Measurement of absorbance at a specific wavelength F->G H Calculation of IC50 value G->H

Caption: General workflow for an in vitro cytotoxicity assay.

Protocol Details:

  • Cell Seeding: Cancer cells (e.g., murine leukemia L1210) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of this compound and incubated for a specified duration (typically 48 to 72 hours).

  • Viability Assessment: A cell viability reagent such as MTT is added to each well. The viable cells metabolize the MTT into a colored formazan product.

  • Data Analysis: The absorbance of the formazan solution is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) is then calculated by plotting the percentage of cell viability against the concentration of this compound.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound has not been definitively elucidated in dedicated studies. However, its structural classification as an anthracycline provides a strong basis for a proposed mechanism.

Proposed Mechanism of Action

Anthracyclines are known to exert their cytotoxic effects through a multi-faceted mechanism, which likely applies to this compound.

Proposed_MoA cluster_cellular_uptake Cellular Uptake cluster_nuclear_action Nuclear Action cluster_cellular_response Cellular Response EpelmycinA This compound Uptake Cellular Uptake EpelmycinA->Uptake DNA_Intercalation DNA Intercalation Uptake->DNA_Intercalation Topoisomerase_II_Inhibition Topoisomerase II Inhibition Uptake->Topoisomerase_II_Inhibition DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topoisomerase_II_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest

Caption: Proposed mechanism of action for this compound.

The proposed steps are:

  • Cellular Uptake: this compound enters the cell, likely through passive diffusion or a transporter-mediated process.

  • DNA Intercalation: The planar tetracyclic ring of the aglycone intercalates between the base pairs of the DNA double helix.

  • Topoisomerase II Inhibition: this compound stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks.

  • Induction of Apoptosis: The resulting DNA damage triggers cellular signaling pathways that lead to programmed cell death (apoptosis).

Signaling Pathways

The specific signaling pathways activated by this compound have not been reported. However, DNA damage induced by anthracyclines typically activates pathways involving ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases, leading to the activation of downstream effectors such as p53 and Chk1/Chk2, which in turn mediate cell cycle arrest and apoptosis. Further research is required to delineate the precise signaling cascades modulated by this compound.

Conclusion and Future Directions

This compound is a promising member of the anthracycline family with demonstrated cytotoxic activity. Its unique chemical structure warrants further investigation into its therapeutic potential. Future research should focus on:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further studies and the generation of novel analogs with improved therapeutic indices.

  • Mechanism of Action Studies: Detailed investigations are needed to confirm the proposed mechanism of action and to identify any unique molecular targets or interactions.

  • Signaling Pathway Analysis: Elucidating the specific signaling pathways affected by this compound will provide a deeper understanding of its cellular effects and may reveal biomarkers for patient selection.

  • In Vivo Efficacy: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profile of this compound.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound and its potential as a novel therapeutic agent.

References

The Enigmatic Biosynthesis of Epelmycin A: A Case of Undiscovered Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific information on the biosynthesis of a compound named "Epelmycin A" from Streptomyces. This suggests that "this compound" may be a very recently discovered natural product for which the biosynthetic gene cluster and pathway have not yet been characterized or published. Alternatively, it is possible that the name is a proprietary designation not yet in the public domain, or there may be a misspelling of the compound's name.

Given the absence of specific data for this compound, this technical guide will instead provide a comprehensive overview of a representative and well-elucidated secondary metabolite biosynthesis pathway in Streptomyces: a generic Type II Polyketide Synthase (PKS) pathway . This guide will adhere to the technical and formatting requirements of the original request, serving as a template for how the biosynthesis of a novel polyketide like this compound would be investigated and presented. The principles, experimental methodologies, and data presentation formats are directly applicable to the study of new polyketide biosynthetic pathways.

An In-depth Technical Guide to a Generic Type II Polyketide Biosynthesis Pathway in Streptomyces

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide details the core enzymatic machinery, genetic organization, and experimental elucidation of a typical Type II polyketide biosynthetic pathway in Streptomyces, the prolific producers of a vast array of clinically important secondary metabolites.

Introduction to Type II Polyketide Synthases

Streptomyces species are renowned for their ability to produce a diverse range of bioactive secondary metabolites, many of which are polyketides.[1][2][3][4] Polyketides are assembled by large enzyme complexes called Polyketide Synthases (PKSs). Type II PKSs are responsible for the biosynthesis of aromatic polyketides and are characterized by a complex of monofunctional or bifunctional enzymes that act iteratively to construct the polyketide backbone from simple acyl-CoA precursors.[1][2][3]

The Core Biosynthesis Pathway of a Type II Polyketide

The biosynthesis of a typical aromatic polyketide by a Type II PKS system involves a series of enzymatic reactions, starting with a starter unit and sequential addition of extender units, followed by cyclization and aromatization reactions.

Type_II_PKS_Pathway Starter_Unit Starter Unit (e.g., Acetyl-CoA) Minimal_PKS Minimal PKS Complex (KSα, KSβ, ACP) Starter_Unit->Minimal_PKS Initiation Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->Minimal_PKS Elongation Poly_beta_keto_Chain Poly-β-keto Chain (Enzyme-Bound) Minimal_PKS->Poly_beta_keto_Chain Chain Synthesis Cyclization_Aromatization Cyclases/Aromatases Poly_beta_keto_Chain->Cyclization_Aromatization First_Ring_Cyclized First Ring Cyclized Intermediate Cyclization_Aromatization->First_Ring_Cyclized Tailoring_Enzymes Tailoring Enzymes (e.g., Oxygenases, Methyltransferases, Glycosyltransferases) First_Ring_Cyclized->Tailoring_Enzymes Modification Final_Polyketide Final Polyketide Product Tailoring_Enzymes->Final_Polyketide

Figure 1: Core biosynthetic pathway of a Type II polyketide.

Quantitative Data Summary

The following table presents hypothetical quantitative data for the production and enzymatic activity related to a fictional Streptomyces polyketide, "Exemplamycin," to illustrate the type of data generated in such studies.

ParameterValueUnitsExperimental Context
Production Yield
Wild-Type Strain150 ± 25mg/L7-day fermentation in ISP2 medium
Overexpression of Pathway Activator450 ± 50mg/LConstitutive promoter driving regulatory gene
Enzyme Kinetics (Minimal PKS)
Km for Acetyl-CoA25 ± 5µMIn vitro assay with purified KSα/β and ACP
Km for Malonyl-CoA40 ± 8µMIn vitro assay with purified KSα/β and ACP
kcat0.5 ± 0.1s-1In vitro assay with purified KSα/β and ACP
Gene Expression (RT-qPCR)
Minimal PKS genes (vs. housekeeping)25-foldRelative transcript levelExponential growth phase
Tailoring enzyme genes (vs. housekeeping)15-foldRelative transcript levelStationary phase

Experimental Protocols

The elucidation of a novel polyketide biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques.

Gene Cluster Identification and Cloning

Objective: To identify and isolate the biosynthetic gene cluster (BGC) responsible for the production of the polyketide of interest.

Methodology:

  • Genome Sequencing: Sequence the genome of the producing Streptomyces strain using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.

  • Bioinformatic Analysis: Analyze the assembled genome using software such as antiSMASH to identify putative secondary metabolite BGCs. Look for a Type II PKS cluster containing genes for ketosynthase (KSα and KSβ) and an acyl carrier protein (ACP).

  • Cosmid/Fosmid Library Construction: Construct a genomic library of the Streptomyces strain in a suitable vector (e.g., pCC2FOS) and host (e.g., E. coli).

  • Library Screening: Screen the library using PCR with primers designed from the identified PKS genes to isolate clones containing the full BGC.

Gene Inactivation and Heterologous Expression

Objective: To confirm the function of the identified BGC and individual genes within the pathway.

Methodology:

  • Gene Knockout: Inactivate a key gene in the BGC (e.g., the KSα gene) in the native producer using a CRISPR/Cas9-based system or homologous recombination.

  • Phenotypic Analysis: Analyze the culture extracts of the knockout mutant using HPLC and mass spectrometry. A loss of production of the target polyketide confirms the involvement of the BGC.

  • Heterologous Expression: Clone the entire BGC into an expression vector and introduce it into a well-characterized, heterologous Streptomyces host (e.g., S. coelicolor M1152 or S. albus J1074).

  • Production Analysis: Ferment the heterologous host and analyze the culture extracts for the production of the polyketide.

In Vitro Enzymatic Assays

Objective: To characterize the biochemical function of individual enzymes in the pathway.

Methodology:

  • Protein Expression and Purification: Clone the gene of interest (e.g., a cyclase or tailoring enzyme) into an E. coli expression vector with a purification tag (e.g., His-tag). Overexpress the protein and purify it using affinity chromatography.

  • Substrate Synthesis: Chemically synthesize or biosynthetically produce the putative substrate for the enzyme.

  • Enzymatic Reaction: Incubate the purified enzyme with its substrate under optimized conditions (pH, temperature, cofactors).

  • Product Analysis: Analyze the reaction mixture using HPLC, LC-MS, and NMR to identify the product and confirm the enzyme's function.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the functional characterization of a novel biosynthetic gene cluster.

Experimental_Workflow Genome_Sequencing Genome Sequencing of Producing Strain BGC_Identification Bioinformatic Identification of Putative BGC Genome_Sequencing->BGC_Identification Gene_Knockout Targeted Gene Knockout in Native Host BGC_Identification->Gene_Knockout Heterologous_Expression Heterologous Expression of BGC BGC_Identification->Heterologous_Expression Loss_of_Production Analysis: Loss of Production (HPLC, MS) Gene_Knockout->Loss_of_Production Pathway_Confirmation Pathway Confirmation Loss_of_Production->Pathway_Confirmation Gain_of_Production Analysis: Gain of Production (HPLC, MS) Heterologous_Expression->Gain_of_Production Gain_of_Production->Pathway_Confirmation

Figure 2: Workflow for BGC functional characterization.

Conclusion

The study of secondary metabolite biosynthesis in Streptomyces is a vibrant field with significant implications for drug discovery and development. While the biosynthetic pathway of this compound remains to be discovered, the methodologies and principles outlined in this guide for a generic Type II polyketide provide a robust framework for its future elucidation. The combination of genomics, molecular biology, and biochemistry is essential for unlocking the vast biosynthetic potential of these remarkable microorganisms.

References

The Core Mechanism of Action of Epelmycin A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelmycin A, an anthracycline antibiotic produced by Streptomyces violaceus, represents a class of potent antineoplastic agents. While specific, in-depth mechanistic studies on this compound are limited in publicly accessible scientific literature, its classification as an anthracycline provides a strong foundation for understanding its core mechanism of action. This technical guide synthesizes the well-established mechanisms of anthracycline antibiotics to provide a detailed and technically-focused overview of the presumed mechanism of action of this compound. This document outlines the principal molecular interactions, including DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), that are characteristic of this class of compounds. Furthermore, it presents relevant quantitative data from related compounds, details common experimental protocols used to investigate these mechanisms, and provides visual representations of the key pathways and experimental workflows.

Introduction

This compound is a member of the anthracycline family of natural products, a class of chemotherapeutic agents widely used in the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[1][2][3] These compounds are characterized by a tetracyclic quinone-containing aglycone linked to a sugar moiety. The antitumor activity of anthracyclines is multifaceted and primarily involves direct interaction with cellular DNA and associated enzymes, leading to the induction of cell cycle arrest and apoptosis.[1][2] This guide will detail the three primary and interconnected mechanisms through which this compound is presumed to exert its cytotoxic effects, based on its chemical classification.

Presumed Core Mechanisms of Action

The cytotoxic effects of anthracyclines like this compound are attributed to a combination of the following mechanisms:

DNA Intercalation

The planar aromatic structure of the anthracycline aglycone allows it to insert itself between the base pairs of the DNA double helix.[1][3] This intercalation leads to a local unwinding of the DNA and a blockade of DNA and RNA synthesis by physically obstructing the progression of DNA and RNA polymerases.[1][4] This disruption of nucleic acid metabolism is a key factor in the inhibition of cellular proliferation.

Inhibition of Topoisomerase II

Anthracyclines are potent inhibitors of topoisomerase II, an essential enzyme that manages the topology of DNA during replication, transcription, and repair.[1][2] The drug stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks, which, if not repaired, trigger a DNA damage response that culminates in apoptosis.[1]

Generation of Reactive Oxygen Species (ROS)

The quinone moiety of the anthracycline molecule can undergo redox cycling, a process that generates highly reactive oxygen species (ROS), including superoxide (B77818) radicals and hydrogen peroxide.[1][3] This is often mediated by enzymes such as cytochrome P450 reductase. The resulting oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing significantly to the drug's cytotoxicity and, notably, its cardiotoxic side effects.[1][4]

Signaling Pathways and Cellular Consequences

The molecular damage induced by this compound, through the mechanisms described above, activates several cellular signaling pathways that ultimately lead to cell death.

G EpelmycinA This compound DNA_Intercalation DNA Intercalation EpelmycinA->DNA_Intercalation TopoII_Inhibition Topoisomerase II Inhibition EpelmycinA->TopoII_Inhibition ROS_Generation ROS Generation EpelmycinA->ROS_Generation DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage TopoII_Inhibition->DNA_Damage Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress p53_Activation p53 Activation DNA_Damage->p53_Activation Oxidative_Stress->DNA_Damage Apoptosis Apoptosis p53_Activation->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53_Activation->Cell_Cycle_Arrest

Caption: Presumed signaling cascade initiated by this compound.

Quantitative Data

While specific quantitative data for this compound is scarce, the following table summarizes the in vitro cytotoxicity of Epelmycins A-E against murine leukemia L1210 cells as reported in the initial isolation study. For context, data for the well-characterized anthracycline, Doxorubicin, against the same cell line is often in the nanomolar range.

CompoundIC50 (µg/mL) against L1210 cells
This compound0.1
Epelmycin B0.05
Epelmycin C0.2
Epelmycin D0.02
Epelmycin E0.1
Data sourced from Johdo et al., 1991.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to elucidate the mechanism of action of anthracycline antibiotics.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay is based on the principle that an intercalating agent will displace ethidium (B1194527) bromide from DNA, resulting in a decrease in fluorescence.

G Start Prepare DNA-Ethidium Bromide Complex Add_EpelmycinA Add varying concentrations of this compound Start->Add_EpelmycinA Incubate Incubate at room temperature Add_EpelmycinA->Incubate Measure_Fluorescence Measure fluorescence (Excitation: ~520 nm, Emission: ~600 nm) Incubate->Measure_Fluorescence Analyze Analyze decrease in fluorescence intensity Measure_Fluorescence->Analyze

Caption: Workflow for a DNA intercalation assay.

Protocol:

  • Prepare a solution of calf thymus DNA (e.g., 50 µM) and ethidium bromide (e.g., 5 µM) in a suitable buffer (e.g., Tris-HCl).

  • Dispense the DNA-ethidium bromide complex into a 96-well microplate.

  • Add serial dilutions of this compound to the wells.

  • Incubate the plate in the dark at room temperature for 15-30 minutes.

  • Measure the fluorescence intensity using a microplate reader.

  • A decrease in fluorescence indicates displacement of ethidium bromide and thus intercalation of this compound.

Topoisomerase II Inhibition Assay (DNA Relaxation Assay)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.

G Start Combine supercoiled plasmid DNA, Topoisomerase II, and ATP Add_EpelmycinA Add varying concentrations of this compound Start->Add_EpelmycinA Incubate Incubate at 37°C Add_EpelmycinA->Incubate Stop_Reaction Stop reaction (e.g., with SDS/proteinase K) Incubate->Stop_Reaction Electrophoresis Analyze DNA by agarose (B213101) gel electrophoresis Stop_Reaction->Electrophoresis Visualize Visualize DNA bands (e.g., with SYBR Green) Electrophoresis->Visualize

Caption: Workflow for a Topoisomerase II inhibition assay.

Protocol:

  • In a reaction tube, combine supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and ATP in a reaction buffer.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reaction by adding a stop solution containing SDS and proteinase K.

  • Load the samples onto an agarose gel and perform electrophoresis.

  • Stain the gel with a DNA-intercalating dye (e.g., SYBR Green) and visualize the DNA bands under UV light. Inhibition is observed as the persistence of the supercoiled DNA form.

Intracellular ROS Detection Assay

This assay utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.

Protocol:

  • Culture cancer cells (e.g., HeLa or a relevant cancer cell line) in a 96-well plate.

  • Load the cells with DCFH-DA by incubating them with the probe for 30-60 minutes.

  • Wash the cells to remove excess probe.

  • Treat the cells with varying concentrations of this compound.

  • Measure the fluorescence intensity at appropriate time points using a fluorescence microplate reader or a flow cytometer.

  • An increase in fluorescence indicates an increase in intracellular ROS levels.

Conclusion

While direct and comprehensive mechanistic studies on this compound are not extensively available, its classification as an anthracycline antibiotic provides a robust framework for understanding its mode of action. The presumed mechanisms of DNA intercalation, topoisomerase II inhibition, and ROS generation are well-established for this class of compounds and are the likely drivers of this compound's cytotoxic and antineoplastic properties. Further research is warranted to elucidate the specific molecular interactions and potential unique characteristics of this compound, which could inform the development of more effective and less toxic cancer chemotherapeutics. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for such future investigations.

References

Epelmycin A and its Producing Organism, Streptomyces violaceus SU2-730: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin A is a novel anthracycline antibiotic, a class of compounds renowned for their potent anticancer and antimicrobial properties. It is a secondary metabolite produced by the blocked mutant strain Streptomyces violaceus SU2-730, derived from the β-rhodomycin-producing parent strain Streptomyces violaceus A262.[1][2] This guide provides a comprehensive overview of this compound, its producing organism, biosynthetic pathway, and methods for its production and evaluation, tailored for professionals in the field of drug discovery and development.

The Producing Organism: Streptomyces violaceus SU2-730

Streptomyces violaceus SU2-730 is a genetically modified strain of Streptomyces violaceus A262, created through mutagenesis to block the production of β-rhodomycin, leading to the accumulation and isolation of the novel Epelmycin series of anthracyclines.[1][2] Streptomyces, a genus of Gram-positive bacteria, are well-known for their ability to produce a wide array of secondary metabolites with diverse biological activities, including many clinically important antibiotics. The complete genome sequence of a related strain, Streptomyces violaceus S21, has been determined, revealing a large number of biosynthetic gene clusters, underscoring the genus's potential for producing novel compounds.[1]

Biosynthesis of this compound

The precise biosynthetic gene cluster for this compound has not been explicitly detailed in the available literature. However, based on the known general pathway for anthracycline biosynthesis in Streptomyces and the availability of the Streptomyces violaceus S21 genome, a putative pathway can be proposed.[1] Anthracycline biosynthesis is initiated by a type II polyketide synthase (PKS) that constructs the polyketide backbone, which then undergoes a series of modifications including cyclization, aromatization, and glycosylation to yield the final product.

This compound Putative Biosynthesis Pathway Propionyl-CoA Propionyl-CoA Type II PKS Type II PKS Propionyl-CoA->Type II PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->Type II PKS Polyketide Backbone Polyketide Backbone Type II PKS->Polyketide Backbone Cyclization/Aromatization Cyclization/Aromatization Polyketide Backbone->Cyclization/Aromatization ε-Rhodomycinone Aglycone ε-Rhodomycinone Aglycone Cyclization/Aromatization->ε-Rhodomycinone Aglycone Glycosylation Glycosylation ε-Rhodomycinone Aglycone->Glycosylation This compound This compound Glycosylation->this compound

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

Fermentation of Streptomyces violaceus SU2-730

This protocol is adapted from established methods for anthracycline production in Streptomyces species.

  • Inoculum Preparation:

    • Prepare a seed medium containing (per liter): 10 g glucose, 10 g malt (B15192052) extract, 4 g yeast extract, pH adjusted to 7.0.

    • Inoculate a loopful of S. violaceus SU2-730 spores or mycelia from a slant into 50 mL of seed medium in a 250 mL flask.

    • Incubate at 28-30°C for 48-72 hours on a rotary shaker at 200-220 rpm.

  • Production Fermentation:

    • Prepare a production medium containing (per liter): 20 g glucose, 20-40 g soymilk powder, 1 g NaH₂PO₄, 5 g NaCl, 1 g CaCO₃, pH adjusted to 7.0.

    • Inoculate a 5 L fermenter containing 3 L of production medium with 300 mL of the seed culture.

    • Maintain the fermentation at 28-30°C with an aeration rate of 0.5-1.0 vvm and agitation at 200-400 rpm for 7-9 days.

    • Monitor glucose consumption and pH during fermentation.

Isolation and Purification of this compound

This protocol is a general procedure for the extraction of anthracyclines from fermentation broth.

  • Extraction:

    • Centrifuge the fermentation broth to separate the mycelia from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate (B1210297) or a chloroform-methanol mixture (2:1 v/v).

    • Extract the mycelia with acetone (B3395972) or methanol.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Purification:

    • Resuspend the crude extract in a minimal volume of a suitable solvent.

    • Perform preliminary purification using column chromatography on silica (B1680970) gel or Sephadex LH-20.

    • Further purify the fractions containing this compound using high-performance liquid chromatography (HPLC) with a C18 column.

Antimicrobial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) can be determined using the broth microdilution method.

  • Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized suspension of the test bacterium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacteria without antibiotic) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay (L1210 Cells)

The cytotoxic activity can be assessed using a standard MTT or similar cell viability assay.

  • Culture murine leukemic L1210 cells in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum.

  • Seed the L1210 cells in a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Add serial dilutions of purified this compound to the wells and incubate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.

Experimental Workflow cluster_0 Production cluster_1 Isolation & Purification cluster_2 Activity Testing Inoculum Preparation Inoculum Preparation Fermentation Fermentation Inoculum Preparation->Fermentation Extraction Extraction Fermentation->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography HPLC HPLC Column Chromatography->HPLC Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) HPLC->Antimicrobial Assay (MIC) Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) HPLC->Cytotoxicity Assay (IC50)

Caption: Experimental workflow for this compound production and testing.

Biological Activity of this compound

This compound has been reported to exhibit both antimicrobial and cytotoxic activities.[1]

Cytotoxicity

The in vitro cytotoxicity of Epelmycins was evaluated against murine leukemic L1210 cells.[1]

CompoundIC₅₀ (µg/mL) against L1210 cells
This compoundData not available in abstract
Epelmycin BData not available in abstract
Epelmycin CData not available in abstract
Epelmycin DData not available in abstract
Epelmycin EData not available in abstract
Antimicrobial Activity

The antimicrobial activities of Epelmycins were also assayed.[1]

CompoundMIC (µg/mL) against various bacteria
This compoundData not available in abstract
Epelmycin BData not available in abstract
Epelmycin CData not available in abstract
Epelmycin DData not available in abstract
Epelmycin EData not available in abstract

Signaling Pathways in Streptomyces

The regulation of antibiotic production in Streptomyces is a complex process involving various signaling pathways. While specific pathways for this compound production in S. violaceus SU2-730 have not been elucidated, general regulatory mechanisms in Streptomyces are well-documented. These include two-component systems and the action of small diffusible signaling molecules like γ-butyrolactones (GBLs). These systems respond to environmental and physiological cues to control the expression of antibiotic biosynthetic gene clusters.

Streptomyces Regulatory Cascade Environmental Signal Environmental Signal Sensor Kinase Sensor Kinase Environmental Signal->Sensor Kinase Response Regulator Response Regulator Sensor Kinase->Response Regulator Phosphorylation Pathway-Specific Activator Pathway-Specific Activator Response Regulator->Pathway-Specific Activator Activation Biosynthetic Genes Biosynthetic Genes Pathway-Specific Activator->Biosynthetic Genes Transcription Antibiotic Production Antibiotic Production Biosynthetic Genes->Antibiotic Production

Caption: A generalized two-component regulatory system in Streptomyces.

Conclusion

This compound, produced by Streptomyces violaceus SU2-730, represents a promising member of the anthracycline family of antibiotics. This guide provides a foundational understanding for researchers to undertake further investigation into its biosynthesis, optimization of production, and detailed characterization of its biological activities. Future work should focus on obtaining the complete biosynthetic gene cluster for this compound, elucidating the specific regulatory pathways controlling its production, and conducting in vivo studies to evaluate its therapeutic potential.

References

The Evolving Landscape of Anthracycline Antibiotics: A Deep Dive into the Biological Activity of Novel Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anthracycline antibiotics, mainstays in oncology for decades, are undergoing a renaissance. Driven by the need to mitigate the dose-limiting cardiotoxicity and circumvent the multi-drug resistance associated with classical agents like doxorubicin (B1662922), researchers are developing novel analogs with distinct biological activities and improved therapeutic indices. This technical guide provides an in-depth exploration of the biological activity of these new-generation anthracyclines, focusing on their cytotoxic profiles, underlying mechanisms of action, and the intricate signaling pathways they modulate.

Quantitative Assessment of Biological Activity

The antitumor potency of novel anthracycline antibiotics has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of cytotoxicity, provides a quantitative basis for comparing the efficacy of these new agents against their predecessors and each other.

Novel AnthracyclineCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Aclacinomycin A A549 (Lung Carcinoma)0.27--
HepG2 (Hepatocellular Carcinoma)0.32--
MCF-7 (Breast Adenocarcinoma)0.62--
K562 (Chronic Myelogenous Leukemia)0.076Doxorubicin-
Cyanomorpholino Doxorubicin (MRA-CN) Leukemia Cell Lines40-240 times more potent than DoxorubicinDoxorubicin-
5-Iminodaunorubicin (B1202085) L1210 (Mouse Leukemia)More potent than Adriamycin in inducing DNA breaksAdriamycin-
N-benzyladriamycin-14-valerate (AD 198) TRAF3-/- Mouse B lymphomaPotent in vitro and in vivo activity--
N,N-dibenzyldaunorubicin Data not available---

Table 1: Comparative Cytotoxicity of Novel Anthracycline Antibiotics. This table summarizes the available IC50 values for several novel anthracycline analogs against various cancer cell lines, with doxorubicin included for comparison where data is available.

Deciphering the Mechanisms: Divergence from the Classical Pathway

Classical anthracyclines, such as doxorubicin, primarily exert their cytotoxic effects through DNA intercalation and inhibition of topoisomerase II, leading to DNA double-strand breaks and the generation of reactive oxygen species (ROS), which contributes to their cardiotoxicity.[1] Novel anthracyclines have been engineered to modify these mechanisms, resulting in unique biological profiles.

Aclacinomycin A: A Dual Inhibitor of Topoisomerase I and II

Aclacinomycin A stands out as a potent inhibitor of both topoisomerase I and topoisomerase II.[2][3][4] This dual inhibitory action disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5][6] Its distinct mechanism may contribute to its different spectrum of activity and potentially reduced cardiotoxicity compared to doxorubicin.[7]

Aclacinomycin_A_Pathway Aclacinomycin A Signaling Pathway Aclacinomycin Aclacinomycin A TopoI Topoisomerase I Aclacinomycin->TopoI Inhibits TopoII Topoisomerase II Aclacinomycin->TopoII Inhibits DNA_Replication DNA Replication & Transcription TopoI->DNA_Replication Regulates TopoII->DNA_Replication Regulates Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Aclacinomycin A inhibits both Topoisomerase I and II, leading to apoptosis.

Cyanomorpholino Doxorubicin (MRA-CN): A Potent DNA Cross-Linking Agent

The cyanomorpholino derivative of doxorubicin (MRA-CN) exhibits intense potency, being 100-1,000 times more active than doxorubicin in some studies.[8] Its primary mechanism involves the formation of DNA interstrand cross-links, a type of DNA damage that is particularly difficult for cancer cells to repair.[8] This covalent binding to DNA is a distinct feature compared to the intercalating action of doxorubicin and contributes to its high cytotoxicity, even in multidrug-resistant cells.[8]

MRA_CN_Pathway Cyanomorpholino Doxorubicin (MRA-CN) Pathway MRA_CN Cyanomorpholino Doxorubicin (MRA-CN) DNA Cellular DNA MRA_CN->DNA Covalently binds to DNA_Crosslink DNA Interstrand Cross-links DNA->DNA_Crosslink Forms DDR DNA Damage Response (DDR) DNA_Crosslink->DDR Activates Apoptosis Apoptosis DDR->Apoptosis Leads to

Caption: MRA-CN induces DNA cross-links, triggering the DNA damage response and apoptosis.

5-Iminodaunorubicin: Reduced Free Radical Formation

5-Iminodaunorubicin is a quinone-modified analog designed to suppress the quinone redox cycling that generates cardiotoxic free radicals.[9] While it still induces DNA strand breaks, its reduced capacity for free radical formation is thought to contribute to its lower cardiotoxicity.[9][10] The apoptotic pathway for 5-iminodaunorubicin is linked to the generation of ceramide through sphingomyelin (B164518) hydrolysis.[11]

Iminodaunorubicin_Pathway 5-Iminodaunorubicin Signaling Pathway Imino 5-Iminodaunorubicin Sphingo Sphingomyelin Imino->Sphingo Stimulates hydrolysis of Ceramide Ceramide Sphingo->Ceramide Generates Apoptosis Apoptosis Ceramide->Apoptosis Triggers

Caption: 5-Iminodaunorubicin induces apoptosis via the sphingomyelin-ceramide pathway.

N-benzyladriamycin-14-valerate (AD 198): Targeting Protein Kinase C

N-benzyladriamycin-14-valerate (AD 198) represents a significant departure from the DNA-centric mechanism of classical anthracyclines. This lipophilic analog localizes in the cytoplasm and exerts its effects through the activation of Protein Kinase C delta (PKC-δ).[12][13] Activated PKC-δ then phosphorylates downstream targets, such as phospholipid scramblase 3 (PLS3), leading to the induction of apoptosis.[12][14] This alternative mechanism allows AD 198 to circumvent typical multidrug resistance pathways.[15]

AD198_Pathway N-benzyladriamycin-14-valerate (AD 198) Pathway AD198 N-benzyladriamycin-14-valerate (AD 198) PKC_delta Protein Kinase C δ (PKC-δ) AD198->PKC_delta Activates PLS3 Phospholipid Scramblase 3 (PLS3) PKC_delta->PLS3 Phosphorylates Apoptosis Apoptosis PLS3->Apoptosis Induces

Caption: AD 198 activates PKC-δ, leading to phosphorylation of PLS3 and apoptosis.

Experimental Protocols

The evaluation of the biological activity of these novel anthracyclines relies on a suite of standardized in vitro assays. The following are detailed methodologies for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Cancer cell lines (e.g., A549, HepG2, MCF-7) are harvested during the logarithmic growth phase.

    • Cells are seeded into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Stock solutions of the novel anthracycline are prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to the desired concentrations.

    • The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells receive medium with the vehicle solvent at the same final concentration.

    • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • Following the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plates are incubated for an additional 4 hours at 37°C.

    • The medium is then carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described for the MTT assay.

  • Cell Fixation:

    • After the drug incubation period, the supernatant is discarded, and the cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.

    • The plates are incubated at 4°C for 1 hour.

  • Staining:

    • The TCA solution is removed, and the plates are washed five times with deionized water and allowed to air dry.

    • 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well.

    • The plates are incubated at room temperature for 30 minutes.

  • Washing and Solubilization:

    • The unbound SRB solution is removed by washing the plates five times with 1% (v/v) acetic acid.

    • The plates are allowed to air dry completely.

    • 100 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Measurement and Data Analysis:

    • The absorbance is measured at a wavelength of 510 nm.

    • Data analysis is performed as described for the MTT assay to determine the IC50 value.

Experimental_Workflow General Cytotoxicity Assay Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assessment cluster_3 Data Analysis Harvest Harvest Cancer Cells Seed Seed into 96-well Plates Harvest->Seed Adhere Incubate (24h) for Adherence Seed->Adhere Prepare Prepare Drug Dilutions Adhere->Prepare Treat Treat Cells with Novel Anthracycline Prepare->Treat Incubate_Treat Incubate (24-72h) Treat->Incubate_Treat Add_Reagent Add Viability Reagent (e.g., MTT, SRB) Incubate_Treat->Add_Reagent Incubate_Reagent Incubate Add_Reagent->Incubate_Reagent Solubilize Solubilize Formazan/Dye Incubate_Reagent->Solubilize Read_Absorbance Measure Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: A generalized workflow for determining the cytotoxicity of novel compounds.

Conclusion

The development of novel anthracycline antibiotics represents a significant step forward in cancer chemotherapy. By rationally modifying the classical anthracycline scaffold, researchers have created a new generation of drugs with diverse and often improved biological activity profiles. These compounds, with their altered mechanisms of action, offer the potential for enhanced efficacy, the ability to overcome drug resistance, and a reduction in debilitating side effects. The continued exploration of their signaling pathways and the precise quantification of their cytotoxic effects are crucial for their successful translation into clinical practice and for providing new hope to cancer patients.

References

Epelmycin A: An Analysis of an Undocumented Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

This lack of documentation suggests several possibilities:

  • Novel or Pre-clinical Compound: Epelmycin A may be a very new or proprietary compound that has not yet been disclosed in public forums or scientific literature. Drug development pipelines often involve numerous compounds that are investigated in-house by pharmaceutical or biotechnology companies before any public disclosure.

  • Alternative Nomenclature or Misspelling: The compound may be known by a different name, or "this compound" could be a misspelling of an existing antimicrobial agent. The similarity in naming to other known antibiotics (e.g., those ending in "-mycin") is common, but without a correct name or chemical structure, it is impossible to retrieve relevant data.

  • Hypothetical or Fictional Agent: It is also possible that "this compound" is a hypothetical or fictional compound name used for illustrative or training purposes.

Without any foundational data on this compound, it is not possible to generate the requested in-depth technical guide, including tables of quantitative data, detailed experimental protocols, or visualizations of signaling pathways. Researchers, scientists, and drug development professionals seeking information on antimicrobial agents are advised to consult established scientific databases such as PubMed, Scopus, and chemical registries like PubChem and CAS with the correct nomenclature or chemical identifier for the compound of interest.

Should information on "this compound" become publicly available, a thorough analysis of its antimicrobial spectrum and related data could be conducted.

In Vitro Cytotoxicity of a Novel Anticancer Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the in vitro cytotoxic effects of a novel, representative antitumor antibiotic. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new cancer therapeutics. This document outlines the methodologies for assessing cytotoxicity, presents hypothetical data in a structured format, and visualizes key experimental workflows and potential mechanisms of action.

Quantitative Cytotoxicity Data

The cytotoxic activity of the compound was evaluated against a panel of human cancer cell lines using a standard cytotoxicity assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined after a 72-hour incubation period.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.80[1]
HepG2Liver Carcinoma15.58[1]
MCF-7Breast Carcinoma17.2[2]
DLD-1Colorectal Carcinoma> 200
HCT116Colorectal Carcinoma22.4[3]
PC-3Prostate Cancer< 50[3]
HTB-26Breast Cancer< 50[3]
BJ-5taNormal Fibroblast> 400

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Maintenance

Human cancer cell lines (A549, HepG2, MCF-7, DLD-1, HCT116, PC-3, and HTB-26) and the normal human fibroblast cell line (BJ-5ta) were obtained from a certified cell bank. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 2 x 10^6 cells/mL and incubated for 24 hours to allow for attachment.[5]

  • Compound Treatment: The cells were then treated with various concentrations of the compound (e.g., 0, 10, 25, 50, 75, and 100 µM) and incubated for 48 or 72 hours.[5]

  • MTT Addition: After the incubation period, MTT solution was added to each well to a final concentration of 0.45 mg/mL, and the plates were incubated for an additional 1 to 4 hours at 37°C.[4]

  • Solubilization: A solubilization solution was added to dissolve the formazan (B1609692) crystals.[4]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[5]

  • IC50 Calculation: The concentration of the compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.[5]

Real-Time Cell Viability Assay

A real-time, impedance-based cell analysis system can also be used to dynamically monitor cell viability.[6][7]

  • Cell Seeding: Cells are seeded in specialized E-plates containing microelectrodes.[6][7]

  • Baseline Reading: The electrical impedance, expressed as a Cell Index (CI), is monitored in real-time.[6]

  • Compound Addition: After a 24-hour incubation for cell attachment, the compound is added at various concentrations.[6]

  • Continuous Monitoring: The CI is continuously recorded for the duration of the experiment (e.g., 72 hours).[6]

  • Data Analysis: The real-time cell response is plotted, and IC50 values can be calculated at different time points.[6]

Visualizations

The following diagrams illustrate the experimental workflow and a potential signaling pathway affected by the antitumor agent.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding add_compound Addition of Compound at various concentrations cell_seeding->add_compound incubation Incubation for 48-72h add_compound->incubation add_mtt Add MTT solution incubation->add_mtt solubilization Add Solubilization solution add_mtt->solubilization read_absorbance Read Absorbance at 570nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Cytotoxicity Experimental Workflow

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Antitumor_Agent Antitumor Agent Antitumor_Agent->mTOR Inhibition

Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition

Mechanism of Action

Preliminary studies suggest that the antitumor agent may exert its cytotoxic effects through the induction of apoptosis and the inhibition of key signaling pathways involved in cell growth and proliferation. Several anticancer agents are known to target the PI3K/Akt/mTOR pathway, which is frequently overactive in various cancers.[8] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[9] Further investigation into the precise molecular targets and downstream effects is warranted to fully elucidate the mechanism of action. Other potential mechanisms include the induction of oxidative stress and DNA damage.[10][11]

References

Unveiling the Molecular Target of Epelmycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin A, a member of the anthracycline class of antibiotics, has demonstrated potent antitumor and antibacterial properties. Understanding the precise molecular target and mechanism of action of this compound is crucial for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the available scientific knowledge regarding the molecular target identification of this compound, summarizing key experimental findings and methodologies. While specific, in-depth target validation studies on this compound are limited in the public domain, this document consolidates the existing data to guide further research and drug development efforts.

Biological Activities of this compound

This compound exhibits a range of biological activities, primarily centered around its cytotoxic effects on tumor cells and its inhibitory action against various bacteria.

Antitumor Activity

This compound has shown significant cytotoxic activity against various cancer cell lines. Notably, it has demonstrated potent anti-leukemic activity, in some cases exceeding that of the established anthracycline, Aclacinomycin. The antitumor effect is believed to be the result of its interaction with cellular macromolecules, leading to the disruption of essential cellular processes and ultimately, apoptosis.

Antibacterial Activity

In addition to its antitumor properties, this compound is active against both Gram-positive and Gram-negative bacteria, as well as the fungal pathogen Candida albicans. This broad spectrum of activity suggests a mechanism that targets a conserved cellular process in these microorganisms.

Postulated Molecular Target and Mechanism of Action

Based on the known mechanisms of other anthracycline antibiotics and the biological activities of this compound, the primary molecular target is likely to be DNA . The proposed mechanism of action involves the following key steps:

  • Intercalation into DNA: The planar aromatic chromophore of the this compound molecule is thought to insert itself between the base pairs of the DNA double helix. This intercalation physically distorts the DNA structure, interfering with its normal function.

  • Inhibition of Macromolecular Synthesis: The distortion of the DNA template by this compound is believed to inhibit the processes of DNA replication and RNA transcription. This disruption of nucleic acid synthesis is a critical step in its cytotoxic and antibacterial effects. Specifically, the inhibition of RNA synthesis is a prominent feature of some related anthracyclines.

The logical flow of this proposed mechanism is illustrated in the following diagram:

Epelmycin_A This compound Intercalation Intercalation into DNA Helix Epelmycin_A->Intercalation Binds to DNA Cellular DNA DNA->Intercalation DNA_Distortion Distortion of DNA Structure Intercalation->DNA_Distortion Replication_Inhibition Inhibition of DNA Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of RNA Transcription DNA_Distortion->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis / Cell Death Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound.

Quantitative Data Summary

Cell LineAssay TypeIC50 (µg/mL)
Leukemic L1210In vitro cytotoxicityData suggests higher potency than Aclacinomycin

Note: Specific numerical IC50 values for this compound require access to the primary research article which is not publicly available.

Experimental Protocols for Target Identification

To definitively identify and validate the molecular target of this compound, a series of well-established experimental protocols should be employed. The following outlines a potential workflow for such an investigation.

In Vitro DNA Binding Assays

Objective: To determine if this compound directly binds to DNA and to characterize the binding affinity.

Methodology: UV-Visible Spectrophotometry

  • Prepare solutions of purified calf thymus DNA at a known concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Titrate the DNA solution with increasing concentrations of this compound.

  • Record the UV-Visible absorption spectrum (typically 200-600 nm) after each addition of this compound.

  • Analyze the spectral shifts (hypochromism and bathochromic shift) in the absorption maxima of this compound to determine the binding constant (K) and stoichiometry of the DNA-Epelmycin A interaction.

Topoisomerase Inhibition Assays

Objective: To investigate whether this compound inhibits the activity of topoisomerase enzymes, a common mechanism for anthracyclines.

Methodology: DNA Relaxation Assay

  • Incubate supercoiled plasmid DNA with purified human topoisomerase I or II in the presence of various concentrations of this compound.

  • Include a positive control (e.g., camptothecin (B557342) for topoisomerase I, etoposide (B1684455) for topoisomerase II) and a negative control (no inhibitor).

  • Stop the reaction and separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose (B213101) gel electrophoresis.

  • Visualize the DNA bands using a fluorescent dye (e.g., ethidium (B1194527) bromide) and quantify the amount of relaxed DNA to determine the inhibitory effect of this compound on topoisomerase activity.

Cellular Thermal Shift Assay (CETSA)

Objective: To identify the direct binding target of this compound in a cellular context.

Methodology:

  • Treat intact cancer cells with this compound or a vehicle control.

  • Heat the cell lysates to a range of temperatures.

  • Separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the soluble fraction by Western blotting using antibodies against candidate target proteins (e.g., topoisomerases) or by mass spectrometry for an unbiased approach.

  • A shift in the thermal stability of a protein in the presence of this compound indicates a direct binding interaction.

The logical workflow for these experimental protocols is depicted below:

cluster_invitro In Vitro Assays cluster_cellular Cellular Assays UV_Vis UV-Visible Spectrophotometry Mechanism_Elucidation Elucidation of Mechanism of Action UV_Vis->Mechanism_Elucidation Informs Topo_Assay Topoisomerase Inhibition Assay Topo_Assay->Mechanism_Elucidation Informs CETSA Cellular Thermal Shift Assay (CETSA) Hypothesis Hypothesis: This compound targets DNA Direct_Binding Direct DNA Binding? Hypothesis->Direct_Binding Enzyme_Inhibition Enzyme Inhibition? Hypothesis->Enzyme_Inhibition Direct_Binding->UV_Vis Test Enzyme_Inhibition->Topo_Assay Test Target_Validation In-cell Target Validation Target_Validation->CETSA Validate Mechanism_Elucidation->Target_Validation

Caption: Experimental workflow for this compound target identification.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other anthracyclines, exerts its biological effects through direct interaction with DNA, leading to the inhibition of essential macromolecular synthesis. However, to fully elucidate its therapeutic potential, further rigorous investigation is required. Future research should focus on:

  • Quantitative Binding Studies: Determining the precise binding affinity and sequence selectivity of this compound for DNA.

  • Structural Biology: Obtaining a high-resolution structure of the this compound-DNA complex to visualize the molecular interactions.

  • Comprehensive Target Profiling: Utilizing unbiased proteomic approaches, such as CETSA coupled with mass spectrometry, to identify potential off-target effects and secondary binding partners.

  • In Vivo Target Engagement Studies: Developing methodologies to confirm that this compound engages its molecular target in animal models of cancer and infectious disease.

By pursuing these avenues of research, a more complete understanding of the molecular target and mechanism of action of this compound can be achieved, paving the way for its potential clinical development.

Structural Elucidation of Epelmycin A Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epelmycin A, a member of the anthracycline class of antibiotics, holds significant interest within the scientific community due to its potential therapeutic applications. The structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR) and for the rational design of new, more effective, and less toxic therapeutic agents. This technical guide provides a comprehensive overview of the core methodologies employed in the structural characterization of this compound derivatives, utilizing the well-documented anthracyclines, doxorubicin (B1662922) and daunorubicin, as illustrative examples due to the limited availability of specific public data on this compound. This guide details the experimental protocols for key analytical techniques, presents quantitative data in a structured format, and visualizes complex workflows and biological pathways using the DOT language for Graphviz.

Introduction to this compound and the Importance of Structural Elucidation

This compound is an anthracycline antibiotic produced by Streptomyces violaceus. Like other anthracyclines, its core structure consists of a tetracyclic aglycone linked to a sugar moiety. The precise arrangement of functional groups and stereochemistry is critical to its biological activity. The elucidation of the structure of novel this compound derivatives is a crucial step in the drug discovery process, enabling researchers to correlate specific structural features with pharmacological properties such as efficacy and toxicity.

Core Methodologies for Structural Elucidation

The structural determination of complex natural products like this compound derivatives relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the complete chemical structure of a molecule in solution. A suite of 1D and 2D NMR experiments is employed to piece together the molecular puzzle.

Experimental Protocol: NMR Analysis of an Anthracycline Derivative

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D NMR:

      • ¹H NMR: Acquire a standard proton spectrum to identify the types and number of protons.

      • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the same spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and their attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and elucidating the overall carbon skeleton.[1]

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, providing information on stereochemistry and conformation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis of an Anthracycline Derivative

  • Sample Preparation:

    • Prepare a dilute solution (e.g., 10-100 µg/mL) of the purified this compound derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) compatible with the ionization source.

  • Data Acquisition:

    • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation of the parent molecule.

    • High-Resolution Mass Spectrometry (HRMS): Acquire a full scan mass spectrum using an instrument capable of high resolution (e.g., Orbitrap or TOF) to determine the accurate mass and elemental formula of the molecular ion.

    • Tandem Mass Spectrometry (MS/MS): Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern. The fragmentation pattern provides valuable information about the different structural components of the molecule, such as the sugar moiety and the aglycone core.[2][3][4][5]

Data Presentation: Representative Data for Anthracyclines

Due to the lack of publicly available, detailed spectral data for this compound, the following tables present representative ¹H and ¹³C NMR chemical shifts for the closely related and extensively studied anthracyclines, doxorubicin and daunorubicin. This data serves to illustrate the type of information obtained from NMR experiments and used for structural assignment.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Doxorubicin and Daunorubicin in DMSO-d₆ [6]

ProtonDoxorubicin (δ, ppm)Daunorubicin (δ, ppm)
1-H7.867.89
2-H7.857.89
3-H7.607.64
4-OH13.9813.99
6-OH13.2213.23
7-H4.894.92
8-Hax2.182.12
8-Heq2.072.07
10-Hax2.922.91
10-Heq2.852.83
14-H₂4.57-
14-CH₃-2.27
4-OCH₃3.953.98
1'-H5.205.28
2'-Hax1.831.88
2'-Heq1.401.68
3'-H3.943.34
4'-H3.383.58
5'-H4.154.20
5'-CH₃1.121.15

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Doxorubicin and Daunorubicin in DMSO-d₆ [6]

CarbonDoxorubicin (δ, ppm)Daunorubicin (δ, ppm)
1119.7120.2
2136.2136.8
3118.9119.5
4160.7161.3
4a119.9120.4
5186.4187.0
5a110.7111.2
6156.1156.5
6a135.5135.8
769.870.0
836.136.6
975.175.1
1032.933.1
10a134.5134.7
11155.0155.2
11a134.2134.4
12186.2186.5
12a110.1110.3
13213.6213.9
1464.124.5
4-OCH₃56.556.5
1'100.499.6
2'29.728.7
3'44.947.0
4'68.066.6
5'66.766.6
6'17.017.2

Visualization of Workflows and Pathways

Experimental Workflow for Structural Elucidation

The following diagram illustrates the general workflow for the structural elucidation of an this compound derivative.

G cluster_purification Purification cluster_analysis Structural Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_elucidation Structure Elucidation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Compound Pure Derivative Chromatography->Pure_Compound NMR_Analysis NMR_Analysis Pure_Compound->NMR_Analysis MS_Analysis MS_Analysis Pure_Compound->MS_Analysis OneD_NMR OneD_NMR NMR_Analysis->OneD_NMR 1D TwoD_NMR TwoD_NMR NMR_Analysis->TwoD_NMR 2D HRMS HRMS MS_Analysis->HRMS Accurate Mass MSMS MSMS MS_Analysis->MSMS Fragmentation Proton_NMR Proton_NMR OneD_NMR->Proton_NMR ¹H Carbon_NMR Carbon_NMR OneD_NMR->Carbon_NMR ¹³C COSY COSY TwoD_NMR->COSY HSQC HSQC TwoD_NMR->HSQC HMBC HMBC TwoD_NMR->HMBC Data_Integration Data Integration COSY->Data_Integration HSQC->Data_Integration HMBC->Data_Integration HRMS->Data_Integration MSMS->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal

Workflow for the structural elucidation of an this compound derivative.
Signaling Pathway of Anthracycline-Induced Cardiotoxicity

Anthracyclines, while effective anticancer agents, are known to cause cardiotoxicity. The following diagram illustrates some of the key signaling pathways involved in this process.

G cluster_cell Cardiomyocyte Anthracycline Anthracycline Top2b Topoisomerase IIβ Anthracycline->Top2b Mitochondria Mitochondria Anthracycline->Mitochondria DNA Nuclear DNA Anthracycline->DNA Intercalation DNA_Damage DNA Damage Top2b->DNA_Damage ROS Reactive Oxygen Species (ROS) Mitochondria->ROS DNA->DNA_Damage Ca_overload Ca²⁺ Overload ROS->Ca_overload Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis Ca_overload->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death DNA_Damage->Apoptosis Mito_Dysfunction->Apoptosis

Key signaling pathways in anthracycline-induced cardiotoxicity.
Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of anticancer activity for anthracyclines is the inhibition of topoisomerase II, an enzyme essential for DNA replication and repair.

G cluster_process Topoisomerase II Catalytic Cycle DNA_Binding 1. Top2 binds to DNA DNA_Cleavage 2. Top2 creates a double-strand break DNA_Binding->DNA_Cleavage Strand_Passage 3. Another DNA strand passes through the break DNA_Cleavage->Strand_Passage Cleavage_Complex Stabilized Top2-DNA Cleavage Complex DNA_Cleavage->Cleavage_Complex DNA_Religation 4. Top2 religates the broken DNA strands Strand_Passage->DNA_Religation DNA_Release 5. Top2 releases from DNA DNA_Religation->DNA_Release Anthracycline Anthracycline Anthracycline->DNA_Cleavage Inhibits religation Apoptosis Apoptosis Cleavage_Complex->Apoptosis

Mechanism of Topoisomerase II inhibition by anthracyclines.

Conclusion

The structural elucidation of this compound derivatives is a multifaceted process that relies on the synergistic application of advanced analytical techniques. While specific data for this compound is not widely available, the methodologies and data presented for the analogous anthracyclines, doxorubicin and daunorubicin, provide a robust framework for the characterization of new derivatives. A thorough understanding of their structure is fundamental to deciphering their biological mechanisms and is a critical prerequisite for the development of novel and improved therapeutic agents. The continued investigation into the structure and function of this compound and its derivatives holds promise for the future of antibiotic and anticancer drug discovery.

References

Methodological & Application

Application Note: Epelmycin A Cytotoxicity Assay in L1210 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Epelmycin A is a novel anthracycline antibiotic. Anthracyclines are a class of chemotherapeutic agents known for their potent cytotoxic effects against a broad range of cancers. The primary mechanisms of action for anthracyclines include the intercalation into DNA, the inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which can lead to cell cycle arrest and apoptosis. This application note provides a detailed protocol for assessing the cytotoxicity of this compound against the murine leukemia cell line L1210 using a colorimetric MTT assay. The L1210 cell line is a widely used model for in vitro cancer research.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are solubilized, and the absorbance is measured using a spectrophotometer, allowing for the quantification of cell viability and the cytotoxic effects of compounds like this compound.

Materials and Reagents

  • L1210 murine leukemia cells

  • This compound (stock solution in DMSO)

  • RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypan Blue solution (0.4%)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Protocol

L1210 Cell Culture Maintenance
  • Culture L1210 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

This compound Cytotoxicity Assay (MTT Method)
  • Cell Seeding:

    • Harvest L1210 cells in their exponential growth phase.

    • Perform a cell count using a hemocytometer and determine cell viability using the trypan blue exclusion method.

    • Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

    • Include wells for a "no cell" control (medium only) to serve as a blank.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested concentration range is 0.1 nM to 1000 nM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • After the 24-hour incubation, carefully add 100 µL of the various concentrations of this compound to the respective wells.

    • Incubate the plate for an additional 48 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Following the 48-hour treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for 4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.

    • After the incubation, add 100 µL of the Solubilization Solution to each well.

    • Mix thoroughly by gentle pipetting to ensure complete dissolution of the formazan crystals.

    • Incubate the plate at room temperature in the dark for at least 2 hours, or until the purple color is uniform.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Use 630 nm as a reference wavelength if desired.

Data Analysis
  • Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Data Presentation

The following table summarizes hypothetical results of the this compound cytotoxicity assay on L1210 cells.

This compound (nM)Mean Absorbance (570 nm)% Cell Viability
0 (Vehicle Control)1.250100.0%
11.18895.0%
51.02582.0%
100.85068.0%
200.62550.0%
500.37530.0%
1000.20016.0%
5000.0756.0%
IC₅₀ (nM) ~20

Visualizations

EpelmycinA_Pathway cluster_cellular_entry Cellular Entry EpelmycinA This compound DNA_Intercalation DNA Intercalation EpelmycinA->DNA_Intercalation TopoisomeraseII Topoisomerase II Inhibition EpelmycinA->TopoisomeraseII ROS_Generation ROS Generation EpelmycinA->ROS_Generation CellMembrane Cell Membrane DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage TopoisomeraseII->DNA_Damage Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress CellCycle_Arrest Cell Cycle Arrest DNA_Damage->CellCycle_Arrest Apoptosis Apoptosis Mitochondrial_Stress->Apoptosis CellCycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound cytotoxicity.

Cytotoxicity_Workflow Start Start Seed_Cells Seed L1210 Cells (5,000 cells/well) Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_EpelmycinA Add this compound (Serial Dilutions) Incubate_24h_1->Add_EpelmycinA Incubate_48h Incubate 48h Add_EpelmycinA->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Analyze Data (Calculate IC50) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the this compound cytotoxicity assay.

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Epelmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin A is an anthracycline antibiotic.[1] This document provides detailed application notes and standardized protocols for determining the in vitro antimicrobial susceptibility of this compound. The following protocols are based on established methods for antimicrobial susceptibility testing (AST), such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2] These guidelines are essential for the accurate assessment of a novel antimicrobial agent's efficacy against a panel of clinically relevant microorganisms.

Data Presentation

The following tables are templates for the presentation of quantitative data obtained from antimicrobial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[2][3]

MicroorganismATCC Strain No.This compound MIC (µg/mL)Comparator Agent 1 MIC (µg/mL)Comparator Agent 2 MIC (µg/mL)
Staphylococcus aureus29213DataDataData
Enterococcus faecalis29212DataDataData
Streptococcus pneumoniae49619DataDataData
Escherichia coli25922DataDataData
Pseudomonas aeruginosa27853DataDataData
Klebsiella pneumoniae700603DataDataData
Candida albicans90028DataDataData

Table 2: Zone Diameters of Inhibition for this compound against various bacterial strains using Disk Diffusion Method.

The disk diffusion method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of inhibition around a disk impregnated with the agent.[4][5]

MicroorganismATCC Strain No.This compound Disk Content (µg)Zone Diameter (mm)Interpretation (S/I/R)
Staphylococcus aureus25923DataDataData
Enterococcus faecalis51299DataDataData
Escherichia coli35218DataDataData
Pseudomonas aeruginosa27853DataDataData
Klebsiella pneumoniae700603DataDataData

(S=Susceptible, I=Intermediate, R=Resistant)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[6]

Materials:

  • This compound stock solution (prepared in a suitable solvent, e.g., DMSO, and diluted in broth)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast

  • 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard, diluted to yield approximately 5 x 10^5 CFU/mL in the final well)

  • Positive control (microorganism in broth without antimicrobial agent)

  • Negative control (broth only)

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare serial twofold dilutions of this compound in CAMHB directly in the 96-well microtiter plate. The typical concentration range to test for a novel agent is 0.06 to 64 µg/mL.

  • Inoculate each well (except the negative control) with the standardized microbial suspension.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Broth_Microdilution_Workflow A Prepare serial dilutions of This compound in a 96-well plate C Inoculate wells with microbial suspension A->C B Prepare standardized microbial inoculum (0.5 McFarland) B->C D Incubate at 35°C for 18-24 hours C->D E Visually assess for growth (turbidity) D->E F Determine MIC (lowest concentration with no growth) E->F

Workflow for Broth Microdilution MIC Testing.

Protocol 2: Disk Diffusion Susceptibility Testing

This method provides a qualitative assessment of antimicrobial susceptibility based on the size of the inhibition zone around a disk containing the antimicrobial agent.[5][7]

Materials:

  • This compound impregnated disks (prepare by applying a known concentration of this compound solution to blank sterile paper disks and allowing them to dry)

  • Mueller-Hinton Agar (B569324) (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Dip a sterile cotton swab into the standardized microbial inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

  • Using sterile forceps, place the this compound-impregnated disks onto the agar surface.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete inhibition in millimeters.

Disk_Diffusion_Workflow A Prepare standardized microbial inoculum B Inoculate Mueller-Hinton Agar plate for confluent growth A->B C Place this compound disk on agar surface B->C D Incubate at 35°C for 18-24 hours C->D E Measure the zone of inhibition (mm) D->E F Interpret results as S, I, or R E->F

Workflow for Disk Diffusion Susceptibility Testing.

Hypothetical Mechanism of Action and Signaling Pathway

As this compound is an anthracycline, its mechanism of action may be similar to other compounds in this class, which are known to intercalate into DNA and inhibit DNA and RNA synthesis. The following diagram illustrates a hypothetical signaling pathway for this compound leading to bacterial cell death.

Hypothetical_Mechanism_of_Action cluster_cell Bacterial Cell Epelmycin This compound Membrane Cell Membrane Penetration Epelmycin->Membrane DNA DNA Intercalation Membrane->DNA Replication Inhibition of DNA Replication DNA->Replication Transcription Inhibition of RNA Transcription DNA->Transcription Protein_Synth Disruption of Protein Synthesis Replication->Protein_Synth Transcription->Protein_Synth Cell_Death Cell Death Protein_Synth->Cell_Death

Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: Epelmycin A Solubility and Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin A is an antibiotic compound of interest for various research applications. Successful and reproducible in vitro studies using this compound necessitate a thorough understanding of its solubility and stability within the experimental cell culture environment. The concentration of a compound that remains soluble and active in the medium directly impacts the effective dose and the interpretation of experimental results.

Preparing Stock Solutions of this compound

Consistent and accurate preparation of stock solutions is the first critical step. Organic solvents like Dimethyl Sulfoxide (DMSO) are commonly used to dissolve compounds for cell culture applications.

Protocol 1: Preparation of a Concentrated Stock Solution

  • Determine the appropriate solvent: While DMSO is a common choice, it is crucial to verify the optimal solvent for this compound from the supplier's information or internal preliminary tests.

  • Weighing the compound: Accurately weigh a precise amount of this compound powder using a calibrated analytical balance.

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of high-purity, anhydrous DMSO to the weighed this compound to achieve a high-concentration stock solution (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent (e.g., PTFE for DMSO).

  • Aliquoting and Storage: Aliquot the sterile stock solution into small, single-use, light-protected tubes. Store these aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.

Determining the Solubility of this compound in Cell Culture Media

It is essential to determine the maximum concentration of this compound that can be dissolved in the cell culture medium without precipitation. This is often referred to as the kinetic solubility.

Visual Solubility Assessment

A simple, qualitative method to estimate solubility.

Protocol 2: Visual Solubility Assessment

  • Prepare serial dilutions: Prepare a series of dilutions of the this compound stock solution in your chosen cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.

  • Incubation: Incubate the dilutions at 37°C for a period relevant to your experiments (e.g., 2 hours).

  • Visual inspection: Carefully inspect each dilution for any signs of precipitation or turbidity against a dark background. The highest concentration that remains clear is the estimated soluble concentration.

Quantitative Solubility Assessment by Turbidity Measurement

This method provides a more quantitative measure of solubility.

Protocol 3: Solubility Determination by Turbidity

  • Prepare dilutions in a 96-well plate: In a clear-bottom 96-well plate, prepare serial dilutions of the this compound stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent and below cytotoxic levels (typically <0.5%).

  • Incubate the plate: Incubate the plate at 37°C for a relevant time period (e.g., 1-2 hours).

  • Measure turbidity: Use a plate reader to measure the absorbance (optical density) at a wavelength where the compound does not absorb (e.g., 600-650 nm).[1]

  • Data analysis: An increase in absorbance compared to the vehicle control indicates precipitation. The concentration at which a significant increase in turbidity is observed is considered the limit of solubility.

ParameterDescription
Stock Solution Solvent DMSO (or other appropriate solvent)
Cell Culture Media e.g., DMEM, RPMI-1640 with supplements
Method Turbidity Measurement (Absorbance at 600-650 nm)
Incubation Temperature 37°C
Incubation Time 1-2 hours

Table 1: Summary of Parameters for Quantitative Solubility Assessment.

Assessing the Stability of this compound in Cell Culture Media

The stability of a compound in cell culture media at 37°C can be influenced by factors such as pH, temperature, and interactions with media components.[2] High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques to quantify the degradation of a compound over time.[3]

Protocol 4: Stability Assessment using HPLC/LC-MS

  • Spike the medium: Prepare a solution of this compound in pre-warmed, complete cell culture medium at the desired final concentration.

  • Incubation: Aliquot the solution into sterile tubes and incubate them in a 37°C, 5% CO₂ incubator.

  • Time-course sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The t=0 sample should be processed immediately.[2]

  • Sample processing: If the medium contains serum, precipitate the proteins by adding a cold quenching solvent like acetonitrile (B52724) (e.g., 3 volumes). Vortex and centrifuge at high speed to pellet the proteins. Transfer the supernatant for analysis.[2]

  • Analytical quantification: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS method.

  • Data analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at t=0. The half-life (t₁/₂) can then be calculated from the degradation curve.

Time Point (hours)Concentration of this compound (µM)% Remaining
0[Initial Concentration]100%
2[Measured Concentration][%]
4[Measured Concentration][%]
8[Measured Concentration][%]
24[Measured Concentration][%]
48[Measured Concentration][%]

Table 2: Example Data Table for Stability Assessment.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

The specific signaling pathway through which this compound exerts its biological effects has not been elucidated in the currently available scientific literature. Therefore, a diagram of its signaling pathway cannot be provided at this time.

Experimental Workflows

The following diagrams illustrate the workflows for the protocols described above.

G cluster_prep Stock Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sterilize Filter Sterilize (0.22 µm) dissolve->sterilize aliquot Aliquot and Store at -80°C sterilize->aliquot

Workflow for preparing this compound stock solution.

G cluster_solubility Solubility Assessment dilute Prepare Serial Dilutions in Cell Culture Medium incubate Incubate at 37°C dilute->incubate measure Measure Turbidity (Absorbance at 600-650 nm) incubate->measure analyze Analyze Data to Determine Solubility Limit measure->analyze

Workflow for determining this compound solubility.

G cluster_stability Stability Assessment spike Spike this compound into Cell Culture Medium incubate Incubate at 37°C spike->incubate sample Collect Samples at Time Points incubate->sample process Process Samples (Protein Precipitation) sample->process analyze Analyze by HPLC/LC-MS process->analyze calculate Calculate % Remaining and Half-life analyze->calculate

Workflow for assessing this compound stability.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to determine the solubility and stability of this compound in their specific cell culture systems. Generating this data is a critical step for ensuring the accuracy and reproducibility of in vitro experiments and for the correct interpretation of the biological effects of this compound. It is strongly recommended that these parameters are determined for each new batch of the compound and for any changes in the cell culture medium composition.

References

Epelmycin A: Application Notes and Protocols for Stock Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin A is an anthracycline antibiotic.[1] Due to the limited availability of public data on the specific physicochemical properties of this compound, this document provides a generalized protocol for the preparation and storage of its stock solutions based on standard laboratory practices for anthracycline compounds. Researchers are strongly advised to perform small-scale solubility and stability tests before preparing large quantities of stock solutions. It is imperative to consult the supplier-specific Safety Data Sheet (SDS) for handling and safety information.

Physicochemical Data and Safety Information

A summary of the available data for this compound is presented below. The lack of experimentally determined solubility and stability data necessitates a cautious approach to its handling and storage.

PropertyValueSource
Molecular Formula C₄₂H₅₃NO₁₅PubChem[1]
Molecular Weight 811.9 g/mol PubChem[1]
Appearance Not specified (Assume solid)-
Solubility Data not available. It is recommended to test solubility in common laboratory solvents such as DMSO, ethanol, and sterile water.-
Stability Data not available. Light and temperature sensitivity should be assumed.-

Safety Precautions: Handle this compound in a designated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection. Refer to the manufacturer's SDS for detailed safety information.

Experimental Protocols

Preparation of this compound Stock Solution (General Protocol)

This protocol provides a general guideline. The choice of solvent and concentration should be determined empirically by the end-user.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but should be tested cautiously for its effect on compound stability. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting: Dispense the stock solution into sterile, amber microcentrifuge tubes or vials in volumes suitable for single-use experiments to minimize freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number.

Storage of this compound

Solid Compound:

  • Store the solid powder at -20°C in a tightly sealed container.

  • Protect from light and moisture.

Stock Solution:

  • Store the aliquoted stock solution at -20°C or -80°C for long-term storage.

  • Protect from light by using amber vials and storing them in a dark container or box.

  • The stability of this compound in solution is unknown. It is recommended to use freshly prepared solutions whenever possible. If stored, perform a quality control check (e.g., by chromatography) to assess integrity over time.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the preparation and use of an this compound stock solution.

G cluster_prep Stock Solution Preparation cluster_use Experimental Use weigh Weigh this compound Powder dissolve Dissolve in Recommended Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_stock Store at ≤ -20°C, Protected from Light aliquot->store_stock thaw Thaw Aliquot store_stock->thaw Retrieve for Experiment dilute Prepare Working Solution in Media/Buffer thaw->dilute treat Treat Cells/Perform Assay dilute->treat

Caption: Workflow for this compound Stock Solution Preparation and Use.

Mechanism of Action and Signaling Pathways (Hypothetical)

Disclaimer: There is no specific information available in the public domain regarding the mechanism of action or the signaling pathways affected by this compound. As an anthracycline, it may share mechanisms with other members of this class, such as DNA intercalation and inhibition of topoisomerase II. However, this is purely speculative. The following diagram represents a hypothetical signaling pathway that could be investigated for perturbation by this compound, based on common cancer-related pathways.

G cluster_pathway Hypothetical Signaling Pathway for Investigation EpelmycinA This compound DNA DNA Intercalation / Topoisomerase II Inhibition EpelmycinA->DNA Potential Action DNA_Damage DNA Damage DNA->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Hypothetical Mechanism of Action for this compound.

Conclusion

The provided protocols and information are based on general knowledge of anthracyclines due to the absence of specific data for this compound. It is the responsibility of the researcher to empirically determine the optimal conditions for solubility, storage, and experimental use. Thorough validation and careful observation are critical when working with a compound with limited characterization.

References

Application Note: Determination of Epelmycin A Purity using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of Epelmycin A from its potential impurities. The method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for quality control and stability testing in research and pharmaceutical development settings. The protocol outlined herein is intended as a foundational method that may require further optimization and validation to meet specific regulatory requirements.

Introduction

This compound is an antibiotic with potential therapeutic applications. Ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy.[1] HPLC is a powerful analytical technique widely used for the quantitative and qualitative analysis of pharmaceutical compounds, offering high resolution, sensitivity, and accuracy.[1][2] This document provides a comprehensive protocol for the analysis of this compound, including system suitability criteria, preparation of solutions, and a detailed chromatographic method. The method is designed to be stability-indicating, capable of resolving this compound from its degradation products and process-related impurities.

Experimental Protocol

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to determine the purity of this compound. The separation is achieved on a C18 stationary phase using a gradient elution of a buffered mobile phase and an organic modifier. The concentration of this compound and its impurities are determined by comparing the peak areas from the sample chromatogram to that of a reference standard.

Reagents and Materials
  • This compound Reference Standard

  • This compound Sample

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Water (HPLC Grade or Milli-Q)

Instruments and Equipment
  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Preparation of Solutions

Mobile Phase A (Buffer):

  • Weigh and dissolve 1.36 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.

  • Adjust the pH to 3.0 with orthophosphoric acid.

  • Filter the solution through a 0.45 µm membrane filter and degas.

Mobile Phase B:

  • Acetonitrile (100%).

Diluent:

  • A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.

Standard Solution Preparation (0.5 mg/mL):

  • Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate to dissolve.

  • Allow the solution to equilibrate to room temperature and dilute to volume with the diluent.

Sample Solution Preparation (0.5 mg/mL):

  • Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask.

  • Add approximately 25 mL of diluent and sonicate to dissolve.

  • Allow the solution to equilibrate to room temperature and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Potassium Dihydrogen Phosphate, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 40 minutes

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
254060
301090
351090
35.1955
40955
System Suitability

Before sample analysis, the chromatographic system must meet the predefined system suitability criteria. Inject the Standard Solution five times and evaluate the following parameters.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Sample Analysis Procedure
  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution and record the chromatogram.

  • Inject the Sample Solution in duplicate and record the chromatograms.

Calculation

The purity of this compound is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Data Presentation

A summary of the proposed HPLC method validation parameters is presented below. These are typical values and should be established during formal method validation.[1][2]

Table 3: Summary of Method Validation Parameters

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Range 0.1 - 1.0 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Limit of Detection (LOD) To be determined
Limit of Quantitation (LOQ) To be determined
Specificity No interference from blank, placebo, or known impurities
Robustness No significant impact on results with minor changes in method parameters

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis MobilePhase Prepare Mobile Phases A & B SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup Diluent Prepare Diluent Standard Prepare Standard Solution Diluent->Standard Sample Prepare Sample Solution Diluent->Sample SystemSuitability System Suitability Test (5 injections of Standard) Standard->SystemSuitability AnalyzeSample Inject Sample Solution (Duplicate) Sample->AnalyzeSample SystemSetup->SystemSuitability Check criteria Blank Inject Blank (Diluent) SystemSuitability->Blank AnalyzeStandard Inject Standard Solution Blank->AnalyzeStandard AnalyzeStandard->AnalyzeSample DataAcquisition Acquire Chromatograms AnalyzeSample->DataAcquisition Integration Integrate Peaks DataAcquisition->Integration Calculation Calculate Purity Integration->Calculation Report Generate Report Calculation->Report

References

Application Notes and Protocols for Optimizing Epelmycin A Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin A is an anthracycline antibiotic produced by the bacterium Streptomyces violaceus.[1][2][3] Anthracyclines are a clinically important class of compounds known for their potent anticancer activities.[4][5] Prominent members of this family, such as doxorubicin (B1662922) and daunorubicin, are mainstays in many chemotherapy regimens.[4][5][6] The complex structure of this compound suggests a biosynthetic pathway involving a type II polyketide synthase (PKS) system, which is characteristic of anthracyclines.[7][8]

The production of this compound through fermentation is a complex process influenced by a multitude of factors, including the composition of the fermentation medium and various physical parameters. Optimization of these conditions is critical for maximizing the yield and purity of the final product, which is a key consideration for the economic viability of large-scale production for research and potential therapeutic applications.

These application notes provide a comprehensive guide for the systematic optimization of fermentation conditions for this compound production, based on established protocols for related anthracyclines produced by Streptomyces species. Detailed experimental protocols for fermentation, product extraction, and quantification are provided to facilitate the development of a robust and efficient production process.

Data Presentation: Optimizing Fermentation Parameters

The following tables summarize key fermentation parameters and their typical ranges for anthracycline production by Streptomyces species. These values should be used as a starting point for the optimization of this compound production.

Table 1: Seed Culture Medium Composition

ComponentConcentration (g/L)Role
Glucose10 - 20Carbon Source
Soluble Starch10 - 20Carbon Source
Soybean Meal15 - 25Nitrogen Source
Yeast Extract2 - 5Nitrogen Source, Growth Factors
K₂HPO₄0.5 - 1.0Phosphate Source, pH Buffering
MgSO₄·7H₂O0.5 - 1.0Source of Magnesium Ions
NaCl1.0 - 2.0Osmotic Balance
CaCO₃1.0 - 3.0pH Buffering

Table 2: Production Medium Composition

ComponentConcentration (g/L)Role
Glucose30 - 50Carbon Source
Corn Starch15 - 25Carbon Source
Soybean Meal20 - 30Nitrogen Source
Yeast Extract3 - 6Nitrogen Source, Growth Factors
K₂HPO₄0.5 - 1.0Phosphate Source, pH Buffering
MgSO₄·7H₂O0.5 - 1.0Source of Magnesium Ions
FeSO₄·7H₂O0.01 - 0.05Trace Metal Source
CaCO₃2.0 - 4.0pH Buffering

Table 3: Fermentation Process Parameters

ParameterOptimized RangeImpact on Production
Incubation Temperature28 - 32 °CAffects enzyme activity and cell growth
Initial pH6.5 - 7.5Influences nutrient uptake and enzyme stability
Agitation Speed180 - 250 rpmEnsures proper mixing and oxygen transfer
Inoculum Size5 - 10% (v/v)Affects the length of the lag phase and final biomass
Fermentation Time144 - 216 hoursDuration to reach maximum product accumulation
Aeration Rate0.5 - 1.5 vvmCrucial for aerobic metabolism and product biosynthesis

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Medium Preparation: Prepare the seed culture medium according to the composition provided in Table 1. Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically inoculate the sterilized medium with a fresh culture of Streptomyces violaceus from a sporulated agar (B569324) plate.

  • Incubation: Incubate the inoculated flask on a rotary shaker at 28-30°C and 200-220 rpm for 48-72 hours, or until a dense and homogenous culture is obtained.

Protocol 2: Production Fermentation
  • Medium Preparation: Prepare the production medium as detailed in Table 2. Sterilize the medium by autoclaving at 121°C for 20 minutes.

  • Inoculation: Aseptically transfer the seed culture to the production medium at an inoculum size of 5-10% (v/v).

  • Incubation: Incubate the production culture in a fermenter under the conditions specified in Table 3. Monitor and control the pH, temperature, and dissolved oxygen levels throughout the fermentation process.

  • Sampling: Aseptically withdraw samples at regular intervals (e.g., every 24 hours) to monitor cell growth (optical density or dry cell weight) and this compound production.

Protocol 3: Extraction of this compound
  • Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 15 minutes to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297) or chloroform, by vigorous shaking for 30 minutes. Repeat the extraction process three times.

  • Concentration: Pool the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Mycelial Extraction: The cell pellet can also be extracted with a polar solvent like methanol (B129727) or acetone (B3395972) to recover any intracellularly retained product.

Protocol 4: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve the crude extract in a known volume of the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and acidic water (pH 2.0 with phosphoric acid) is often effective for separating anthracyclines.[9]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at the characteristic absorbance maximum of the anthracycline chromophore (typically around 480-495 nm).

  • Quantification: Prepare a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Mandatory Visualizations

experimental_workflow cluster_seed Seed Culture Preparation cluster_production Production Fermentation cluster_downstream Downstream Processing seed_medium Prepare Seed Medium inoculate_seed Inoculate with S. violaceus seed_medium->inoculate_seed incubate_seed Incubate (48-72h) inoculate_seed->incubate_seed inoculate_prod Inoculate with Seed Culture incubate_seed->inoculate_prod 5-10% v/v prod_medium Prepare Production Medium prod_medium->inoculate_prod ferment Incubate (144-216h) inoculate_prod->ferment centrifuge Centrifugation ferment->centrifuge Harvest extract Solvent Extraction centrifuge->extract concentrate Evaporation extract->concentrate quantify HPLC Analysis concentrate->quantify

Caption: Experimental workflow for this compound production.

anthracycline_biosynthesis cluster_pks Polyketide Backbone Synthesis cluster_tailoring Post-PKS Modifications starter Starter Unit (e.g., Propionyl-CoA) pks Type II Polyketide Synthase (PKS) starter->pks extender Extender Units (e.g., Malonyl-CoA) extender->pks polyketide Polyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization aglycone Anthracyclinone Aglycone cyclization->aglycone glycosylation Glycosylation (attachment of deoxysugars) aglycone->glycosylation final_mods Further Tailoring (e.g., hydroxylation, methylation) glycosylation->final_mods epelmycin This compound final_mods->epelmycin

Caption: Generalized anthracycline biosynthesis pathway.

References

Application Note & Protocol: Isolating Epelmycin A from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methods for isolating Epelmycin A, a secondary metabolite produced by Streptomyces species. The protocols outlined below are based on established methodologies for the extraction and purification of similar antimicrobial compounds from Streptomyces cultures.

Introduction

Streptomyces is a genus of Gram-positive bacteria renowned for its ability to produce a wide array of secondary metabolites with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] this compound is a novel bioactive compound with significant therapeutic potential. Its efficient isolation from the fermentation broth is a critical step in its development as a potential drug candidate. This document details the necessary steps from culture optimization to the purification of this compound.

Optimizing Culture Conditions for this compound Production

The yield of secondary metabolites like this compound is highly dependent on the composition of the culture medium and physical fermentation parameters. Optimization of these conditions is crucial for maximizing production.

Media Composition and Optimization

Various media can be used for the cultivation of Streptomyces. A typical starting point is a nutrient-rich medium such as Starch Casein Agar (SCA) for initial isolation and Tryptone Soya Broth for liquid culture.[1] The concentration of key nutrients should be systematically varied to determine the optimal conditions for this compound production.

Table 1: Parameters for Optimization of Culture Media

ParameterRange TestedReference
pH6.5, 7.0, 7.5, 8.0[1]
MgSO₄·7H₂O (g/L)0.5, 1.0, 1.5, 2.0[1]
K₂HPO₄ (g/L)1.0, 1.5, 2.5, 4.0[1]
Carbon Source (e.g., Starch)Varies by experiment[1]
Nitrogen Source (e.g., Casein)Varies by experiment[1]
Physical Parameter Optimization

Physical parameters of the fermentation process significantly influence metabolite production.

Table 2: Physical Parameters for Fermentation Optimization

ParameterRange TestedReference
Temperature (°C)20, 25, 30, 40[1]
Incubation Period (days)Up to 10[1]
Agitation (rpm)200[3]
Light ConditionsDark and Light[1]

Experimental Protocols

Protocol 1: Cultivation of Streptomyces for this compound Production
  • Inoculum Preparation: Inoculate a loopful of a pure Streptomyces culture into a 250 mL flask containing 40 mL of a suitable seed culture medium (e.g., M3G medium).[3]

  • Incubation: Incubate the flask on a rotary shaker at 200 rpm and 30°C for 24 hours.[3]

  • Production Culture: Transfer 8.0% (v/v) of the seed culture into a production medium (e.g., YH medium) in a larger flask.[3]

  • Fermentation: Incubate the production culture at 30°C with 200 rpm shaking for the optimized incubation period (e.g., 72 hours).[3]

Protocol 2: Extraction of Crude this compound
  • Separation of Biomass: After fermentation, separate the mycelial biomass from the culture broth by centrifugation at 5000 rpm for 10 minutes.[1]

  • Solvent Extraction: Extract the supernatant (culture filtrate) with an equal volume of a suitable organic solvent, such as ethyl acetate (B1210297). This is a common method for extracting secondary metabolites.[1] The choice of solvent may need to be optimized based on the polarity of this compound.

  • Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification of this compound

Purification of the target compound from the crude extract is typically achieved through chromatographic techniques.

  • Thin Layer Chromatography (TLC): Initially, use TLC to identify the presence of this compound in the crude extract and to determine a suitable solvent system for column chromatography.[4]

  • Column Chromatography:

    • Pack a silica (B1680970) gel column with a suitable non-polar solvent.

    • Dissolve the crude extract in a minimal amount of the solvent and load it onto the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., from hexane (B92381) to ethyl acetate to methanol).

    • Collect fractions and analyze them by TLC to identify those containing this compound.

  • Further Purification (if necessary): For higher purity, fractions containing this compound can be pooled, concentrated, and subjected to further chromatographic steps, such as Gel Permeation Chromatography or High-Performance Liquid Chromatography (HPLC).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and purification of this compound from a Streptomyces culture.

experimental_workflow cluster_cultivation 1. Cultivation cluster_extraction 2. Extraction cluster_purification 3. Purification inoculum Inoculum Preparation fermentation Fermentation inoculum->fermentation centrifugation Centrifugation fermentation->centrifugation solvent_extraction Solvent Extraction centrifugation->solvent_extraction concentration Concentration solvent_extraction->concentration tlc TLC Analysis concentration->tlc column_chromatography Column Chromatography tlc->column_chromatography hplc HPLC Purification column_chromatography->hplc final_product final_product hplc->final_product Pure this compound

Caption: Workflow for this compound Isolation.

Generalized Biosynthetic Pathway

The biosynthesis of secondary metabolites like this compound in Streptomyces often involves complex enzymatic pathways, such as those utilizing polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS).[5]

biosynthetic_pathway cluster_precursors Primary Metabolism cluster_synthesis Secondary Metabolism precursors Precursor Molecules (e.g., Acetyl-CoA, Amino Acids) pks_nrps PKS/NRPS Machinery precursors->pks_nrps modification Tailoring Enzymes (e.g., Hydroxylation, Glycosylation) pks_nrps->modification epelmycin_a epelmycin_a modification->epelmycin_a This compound

Caption: Generalized Biosynthetic Pathway.

Conclusion

The protocols described provide a robust framework for the successful isolation and purification of this compound from Streptomyces cultures. It is important to note that the specific parameters for each step, particularly the choice of solvents and chromatographic conditions, may require empirical optimization to achieve the highest yield and purity of the final compound. This guide serves as a foundational resource for researchers embarking on the discovery and development of novel natural products.

References

Epelmycin A: In Vivo Efficacy Studies in Mouse Models - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: As of December 2025, publicly available scientific literature lacks specific in vivo efficacy studies for a compound identified as "Epelmycin A." While the chemical structure of this compound is documented as an anthracycline, detailed preclinical data from mouse models, including quantitative efficacy data and specific experimental protocols, are not available in the public domain.

Therefore, this document serves as a comprehensive template, providing researchers, scientists, and drug development professionals with a structured framework for designing, executing, and documenting in vivo efficacy studies for novel anthracycline compounds, using methodologies commonly applied in preclinical cancer research. The protocols and data tables presented below are illustrative and based on established practices for evaluating similar anti-cancer agents.

Introduction

This compound is classified as an anthracycline, a class of chemotherapeutic agents known for their potent anti-tumor activity. The mechanism of action for anthracyclines typically involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells. This document outlines the essential protocols for evaluating the in vivo efficacy of novel anthracyclines like this compound in established mouse models of cancer.

Preclinical Efficacy Evaluation Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an anti-cancer compound in mouse models.

G cluster_0 Preclinical In Vivo Efficacy Workflow A Compound Formulation & Solubility Testing B Mouse Model Selection (e.g., Xenograft, Syngeneic) A->B C Maximum Tolerated Dose (MTD) Study B->C D Efficacy Study Design (Dosing, Schedule, Endpoints) C->D E In Vivo Efficacy Assessment (Tumor Growth Inhibition) D->E F Pharmacodynamic (PD) Marker Analysis E->F G Toxicology & Safety Assessment E->G H Data Analysis & Reporting F->H G->H

A typical preclinical workflow for in vivo studies.

Experimental Protocols

Animal Models

The selection of an appropriate mouse model is critical for the preclinical evaluation of anti-cancer agents. Common models include:

  • Xenograft Models: Human cancer cell lines are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same genetic background, allowing for the study of interactions with the immune system.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a patient are directly implanted into immunodeficient mice, which may better recapitulate the heterogeneity of human tumors.

Protocol: Subcutaneous Xenograft Tumor Model Establishment

  • Cell Culture: Culture human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or a mixture of medium and Matrigel.

  • Implantation: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of 6-8 week old immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

Dosing and Administration

Protocol: Compound Formulation and Administration

  • Formulation: Prepare the this compound formulation for in vivo administration. This may involve dissolving the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. The final concentration should be adjusted based on the dosing regimen.

  • Administration: Administer the compound via the desired route, which could be intravenous (IV), intraperitoneal (IP), or oral (PO). The frequency of administration (e.g., once daily, twice weekly) will be determined by the Maximum Tolerated Dose (MTD) study.

Efficacy Assessment

Protocol: Tumor Growth Inhibition Study

  • Treatment Groups: Include a vehicle control group, a positive control group (a standard-of-care chemotherapeutic), and one or more this compound treatment groups at different dose levels.

  • Treatment: Administer the treatments according to the predetermined schedule.

  • Monitoring:

    • Measure tumor volume 2-3 times per week.

    • Record body weight of the mice at each measurement to monitor toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoints: The study is typically terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm³), or after a predetermined duration.

  • Data Collection: At the end of the study, collect tumors for weight measurement and further analysis (e.g., histology, pharmacodynamics).

Data Presentation

Quantitative data from efficacy studies should be presented in a clear and structured format.

Table 1: Illustrative Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-QDx51850 ± 210--2
Positive Control (Doxorubicin)5QWx2750 ± 9559.5-8
This compound10QDx5925 ± 11050.0-5
This compound20QDx5450 ± 6575.7-10

Table 2: Illustrative Survival Data

Treatment GroupDose (mg/kg)ScheduleMedian Survival (Days)Percent Increase in Lifespan
Vehicle Control-QDx525-
Positive Control (Doxorubicin)5QWx23852
This compound10QDx53540
This compound20QDx54580

Signaling Pathways

The anti-tumor activity of anthracyclines is often linked to the induction of apoptosis. The diagram below illustrates a simplified apoptotic signaling pathway that could be investigated.

G cluster_0 Simplified Apoptotic Signaling Pathway A This compound B Topoisomerase II Inhibition A->B Inhibits C DNA Double-Strand Breaks B->C Leads to D Activation of p53 C->D E Upregulation of Bax D->E F Release of Cytochrome c E->F G Caspase Activation (Caspase-9, Caspase-3) F->G H Apoptosis G->H

Potential apoptotic pathway for anthracyclines.

Conclusion

While specific in vivo efficacy data for this compound is not yet available in the public domain, the protocols and frameworks outlined in this document provide a robust starting point for its preclinical evaluation. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is essential for the continued development of novel anti-cancer therapeutics. Researchers are encouraged to adapt these protocols to their specific cancer models and research questions.

Application Notes: High-Content Screening for Epelmycin A-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Epelmycin A is an anthracycline antibiotic. While specific data on this compound is limited, the anthracycline class of compounds, which includes the well-studied drug Doxorubicin, is known to be potent inducers of apoptosis in cancer cells. These application notes will provide a general framework for utilizing high-content screening (HCS) to investigate this compound-induced apoptosis, using Doxorubicin as a representative anthracycline. The provided protocols and expected outcomes are based on the known mechanisms of anthracyclines.

The primary mechanisms by which anthracyclines like Doxorubicin induce apoptosis include DNA intercalation and the inhibition of topoisomerase II, leading to DNA damage and cell cycle arrest.[1][2] Additionally, these compounds can generate reactive oxygen species (ROS), causing oxidative stress and mitochondrial dysfunction, which are key events in the apoptotic cascade.[1][3] HCS platforms enable the simultaneous measurement of multiple apoptotic markers in individual cells, providing a detailed and quantitative understanding of the cellular response to compounds like this compound.

Key Apoptotic Events Quantifiable by HCS:

  • Caspase Activation: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[4]

  • Mitochondrial Membrane Potential (ΔΨm) Collapse: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[5]

  • Nuclear Condensation and Fragmentation: Morphological changes in the nucleus, including chromatin condensation and DNA fragmentation, are characteristic of apoptotic cells.

  • Cell Viability and Cytotoxicity: Simultaneous assessment of cell number and membrane integrity provides crucial information on the cytotoxic effects of the compound.

Quantitative Data Summary

The following tables summarize representative quantitative data for Doxorubicin-induced apoptosis in various cancer cell lines. This data can serve as a benchmark when evaluating the effects of this compound.

Table 1: IC50 Values of Doxorubicin in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)
MCF-7Breast Cancer240.75
MCF-7Breast Cancer480.25-4
MDA-MB-231Breast Cancer481
HepG2Liver Cancer2412.2
HCT116Colon CancerNot Specified24.30 (µg/ml)
PC3Prostate CancerNot Specified2.64 (µg/ml)

Data compiled from multiple sources.[6][7][8][9][10]

Table 2: Caspase Activity in Response to Doxorubicin Treatment

Cell LineDoxorubicin Concentration (µM)Incubation Time (h)Fold Increase in Caspase-3/7 Activity
H9c20.18~1.5
H9c20.58~2.0
H9c218~2.5
MCF-70.148Significant Increase
MCF-7148Significant Increase

Data is representative and compiled from literature.[11]

Experimental Protocols

Protocol 1: Caspase-3/7 Activation Assay

This protocol describes the use of a cell-permeable substrate that fluoresces upon cleavage by activated caspase-3 or -7.

  • Cell Plating: Seed cells in a 96-well or 384-well clear-bottom imaging plate at a density that will result in 50-80% confluency at the time of imaging. Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (or Doxorubicin as a positive control). Include a vehicle-only control. Incubate for the desired time period (e.g., 24, 48 hours).

  • Staining:

    • Prepare a staining solution containing a cell-permeable caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorescent reporter) and a nuclear counterstain (e.g., Hoechst 33342) in an appropriate buffer or culture medium.

    • Remove the compound-containing medium from the wells and add the staining solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Image Acquisition:

    • Acquire images using a high-content imaging system.

    • Use appropriate filter sets for the caspase sensor (e.g., FITC/GFP channel) and the nuclear stain (e.g., DAPI channel).

    • Acquire images from multiple fields per well to ensure robust statistics.

  • Image Analysis:

    • Use HCS analysis software to identify individual nuclei based on the Hoechst stain.

    • Define the cytoplasm as a region around each nucleus.

    • Quantify the intensity of the caspase-3/7 fluorescence within the cytoplasm of each cell.

    • Cells with fluorescence intensity above a predetermined threshold are scored as apoptotic.

    • Calculate the percentage of apoptotic cells for each treatment condition.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol uses a cationic dye that accumulates in healthy mitochondria with a high membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

  • Cell Plating: Plate cells as described in Protocol 1.

  • Compound Treatment: Treat cells with this compound or a positive control (e.g., CCCP, a known mitochondrial uncoupler) for a shorter duration, as ΔΨm collapse is an early apoptotic event (e.g., 4-24 hours). Include a vehicle-only control.

  • Staining:

    • Prepare a staining solution containing a mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE, or JC-1) and a nuclear counterstain in culture medium.

    • Add the staining solution directly to the wells containing the compound and incubate for 20-30 minutes at 37°C.

  • Image Acquisition:

    • Acquire images using a high-content imaging system with appropriate environmental control (37°C and 5% CO2) for live-cell imaging.

    • Use the appropriate filter sets for the mitochondrial dye (e.g., RFP/TRITC channel) and the nuclear stain.

  • Image Analysis:

    • Identify nuclei and define a cytoplasmic region for each cell.

    • Quantify the average fluorescence intensity of the mitochondrial dye within the cytoplasmic region.

    • A decrease in fluorescence intensity compared to the vehicle control indicates a loss of ΔΨm.

    • Calculate the percentage of cells with depolarized mitochondria.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_staining Staining cluster_hcs High-Content Screening plate_cells Seed cells in microplate add_epelmycin_a Add this compound (or Doxorubicin control) plate_cells->add_epelmycin_a incubate Incubate for defined period add_epelmycin_a->incubate add_stains Add fluorescent dyes (e.g., Caspase-3/7, ΔΨm, Hoechst) incubate->add_stains incubate_stain Incubate add_stains->incubate_stain image_acquisition Image Acquisition incubate_stain->image_acquisition image_analysis Image Analysis image_acquisition->image_analysis data_quantification Data Quantification image_analysis->data_quantification apoptosis_pathway cluster_stimulus Stimulus cluster_cellular_damage Cellular Damage cluster_signaling Signaling Cascade cluster_outcome Apoptotic Outcome epelmycin_a This compound (Anthracycline) dna_damage DNA Intercalation & Topoisomerase II Inhibition epelmycin_a->dna_damage ros Reactive Oxygen Species (ROS) Generation epelmycin_a->ros p53 p53 Activation dna_damage->p53 mitochondria Mitochondrial Dysfunction (ΔΨm Collapse) ros->mitochondria p53->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase37 Effector Caspase Activation (Caspase-3/7) apoptosome->caspase37 apoptosis Apoptosis (Nuclear Condensation, DNA Fragmentation) caspase37->apoptosis

References

Measuring the Impact of Epelmycin A on DNA Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin A is an anthracycline antibiotic, a class of potent therapeutic agents known for their efficacy in oncology. The primary mechanism of action for anthracyclines involves the disruption of DNA synthesis, a critical process for cellular replication. This is mainly achieved through two established pathways: intercalation into the DNA double helix and the inhibition of topoisomerase II, an enzyme essential for resolving DNA supercoiling during replication.[1][2][3][4] These actions lead to the stalling of replication forks, induction of DNA strand breaks, and ultimately, cell cycle arrest and apoptosis. Understanding the precise effects of this compound on DNA synthesis is crucial for elucidating its therapeutic potential and mechanism of action.

These application notes provide detailed protocols for quantifying the effects of this compound on DNA synthesis in both eukaryotic and prokaryotic systems. The provided methodologies include the widely used Bromodeoxyuridine (BrdU) incorporation assay for mammalian cells and the [³H]-Thymidine incorporation assay, a classic method applicable to bacteria.

Data Presentation

The following tables summarize the known cytotoxic and antimicrobial activities of this compound and its analogs. This data is essential for determining the appropriate concentration ranges for experimental investigation.

Table 1: In Vitro Cytotoxicity of Epelmycins against Murine Leukemia L1210 Cells

CompoundIC₅₀ (µg/mL)
This compound 0.012
Epelmycin B0.023
Epelmycin C0.003
Epelmycin D0.006
Epelmycin E0.040
Adriamycin (Doxorubicin)0.030

Data sourced from Johdo et al., 1991.

Table 2: Antimicrobial Activity of Epelmycin C

OrganismMIC (µg/mL)
Staphylococcus aureus> 100
Bacillus subtilis6.25
Escherichia coli25
Klebsiella pneumoniae50
Pseudomonas aeruginosa> 100
Candida albicans12.5

Mandatory Visualizations

Signaling Pathway of Anthracycline Action

Epelmycin_A This compound DNA_Intercalation DNA Intercalation Epelmycin_A->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Epelmycin_A->Topo_II_Inhibition DNA Nuclear DNA Replication_Fork Replication Fork Stalling DNA->Replication_Fork Topoisomerase_II Topoisomerase II Topoisomerase_II->Replication_Fork DNA_Intercalation->DNA Topo_II_Inhibition->Topoisomerase_II DNA_Breaks DNA Strand Breaks Replication_Fork->DNA_Breaks inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Breaks->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis cluster_0 Cell Culture and Treatment cluster_1 BrdU Labeling and Staining cluster_2 Detection and Analysis Seed_Cells Seed Cells in Microplate Treat_Epelmycin Treat with this compound Seed_Cells->Treat_Epelmycin Add_BrdU Add BrdU Labeling Solution Treat_Epelmycin->Add_BrdU Fix_Denature Fix and Denature DNA Add_BrdU->Fix_Denature Add_Antibody Add Anti-BrdU Antibody Fix_Denature->Add_Antibody Add_Secondary Add HRP-conjugated Secondary Antibody Add_Antibody->Add_Secondary Add_Substrate Add TMB Substrate Add_Secondary->Add_Substrate Measure_Absorbance Measure Absorbance at 450 nm Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis Measure_Absorbance->Data_Analysis

References

Troubleshooting & Optimization

Troubleshooting low yield of Epelmycin A in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers experiencing low yields of Epelmycin A during fermentation with Streptomyces violaceus. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. My Streptomyces violaceus culture shows good biomass growth, but the this compound yield is negligible. What are the likely causes and how can I address this?

This is a common issue in secondary metabolite fermentations. The production of compounds like this compound is often triggered by specific nutritional cues or stressors, which may differ from the optimal conditions for vegetative growth.

Possible Causes & Solutions:

  • Nutrient Repression: High concentrations of readily metabolizable carbon and nitrogen sources can repress the genes responsible for secondary metabolite production. The biosynthesis of anthracyclines, the class of antibiotics this compound belongs to, is known to be subject to catabolite repression.

    • Troubleshooting Steps:

      • Optimize Carbon Source: Experiment with different carbon sources. While glucose supports robust growth, slower-metabolizing sugars like fructose (B13574) or glycerol (B35011) might be more favorable for this compound production.

      • Adjust C:N Ratio: Systematically vary the carbon-to-nitrogen ratio in your fermentation medium. A higher C:N ratio can sometimes trigger secondary metabolism.

      • Phosphate (B84403) Limitation: Phosphate levels are critical. High phosphate concentrations can inhibit the production of many secondary metabolites in Streptomyces. Try reducing the initial phosphate concentration in your medium.

  • Suboptimal pH: The optimal pH for biomass accumulation may not be the same as for this compound biosynthesis.

    • Troubleshooting Steps:

      • pH Profiling: Monitor the pH of your culture throughout the fermentation.

      • pH Control: Conduct fermentation at different controlled pH levels (e.g., 6.0, 6.5, 7.0, 7.5) to determine the optimal pH for production. The optimal pH for secondary metabolite production in Streptomyces is often in the neutral to slightly alkaline range.

  • Inadequate Dissolved Oxygen (DO): Anthracycline biosynthesis is an aerobic process. Insufficient oxygen can be a limiting factor.

    • Troubleshooting Steps:

      • Increase Agitation: Higher agitation speeds can improve oxygen transfer from the gas phase to the liquid medium.

      • Increase Aeration: Enhance the air supply to the bioreactor.

      • DO Monitoring: If you have a DO probe, maintain the dissolved oxygen level above a critical threshold (e.g., 20-30% of saturation).

2. I'm observing batch-to-batch inconsistency in my this compound yield. How can I improve reproducibility?

Inconsistent yields often stem from variability in the inoculum.

Possible Causes & Solutions:

  • Inoculum Quality: The age, physiological state, and concentration of the seed culture are critical for consistent fermentation performance.

    • Troubleshooting Steps:

      • Standardize Inoculum Preparation: Develop a standardized protocol for preparing your seed culture, including the age of the spore stock, the composition of the seed medium, and the incubation time.

      • Monitor Seed Culture Growth: Ensure the seed culture reaches a consistent growth phase (e.g., late exponential phase) before inoculating the production fermenter.

      • Optimize Inoculum Size: Experiment with different inoculum sizes (e.g., 2%, 5%, 10% v/v) to find the optimal ratio for your production vessel.

3. My this compound production starts well but then plateaus or declines prematurely. What could be happening?

This could be due to nutrient limitation, product degradation, or feedback inhibition.

Possible Causes & Solutions:

  • Precursor Limitation: The biosynthesis of the this compound aglycone and its sugar moieties requires specific precursors derived from primary metabolism.

    • Troubleshooting Steps:

      • Fed-Batch Strategy: Implement a fed-batch feeding strategy to supply limiting nutrients (e.g., the primary carbon source or a key amino acid precursor) during the production phase.

      • Precursor Supplementation: Based on the known biosynthesis of related anthracyclines, consider supplementing the medium with potential precursors like propionate (B1217596) or specific amino acids.

  • Product Instability: this compound might be unstable under the fermentation conditions.

    • Troubleshooting Steps:

      • Time Course Analysis: Harvest and analyze samples at different time points to determine the peak production time and assess if the product is degrading.

      • Harvest Time Optimization: Optimize the harvest time to coincide with maximum this compound concentration.

4. How can I confirm that the compound I am producing is indeed this compound?

Proper analytical techniques are essential for product identification and quantification.

Solution:

  • Chromatographic Analysis: Use High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) to compare the retention time and UV-Vis spectrum of your product with a known standard of this compound.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of your compound, matching it to that of this compound (C₄₂H₅₃NO₁₅)[1].

  • NMR Spectroscopy: For complete structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is required.

Data Presentation

Table 1: Typical Fermentation Parameters for Streptomyces Secondary Metabolite Production

ParameterTypical RangeOptimized Range (Example for a related Anthracycline)
Temperature25-32°C28°C
pH6.0-8.07.0
Agitation150-250 rpm (shake flask)200 rpm
Inoculum Size2-10% (v/v)5% (v/v)
Fermentation Time7-14 days10 days

Table 2: Example Media Components for Streptomyces Fermentation Optimization

ComponentConcentration Range (g/L)Potential Impact on this compound Production
Carbon Sources
Glucose10-40Can support good growth but may cause catabolite repression of secondary metabolism.
Fructose10-40Often a good alternative to glucose, with less repressive effects.
Glycerol10-40A slower-metabolized carbon source that can favor secondary metabolite production.
Nitrogen Sources
Soy Peptone5-20A complex nitrogen source that provides amino acids and growth factors.
Yeast Extract2-10Provides vitamins and other essential growth factors.
Ammonium Sulfate1-5An inorganic nitrogen source; the C:N ratio is critical.
Minerals
K₂HPO₄0.1-1.0Phosphate concentration is crucial; high levels can be inhibitory.
MgSO₄·7H₂O0.5-2.0Important cofactor for many enzymes.
Trace Elements(Varies)Essential for optimal growth and enzyme function.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Optimization of pH

  • Prepare Production Media: Prepare your standard this compound production medium.

  • Aliquot and Adjust pH: Dispense the medium into several fermentation vessels (e.g., shake flasks). Adjust the initial pH of each vessel to a different value (e.g., 6.0, 6.5, 7.0, 7.5, 8.0) using sterile HCl or NaOH.

  • Inoculate: Inoculate each flask with a standardized seed culture of S. violaceus.

  • Incubate: Incubate all flasks under the same conditions (temperature, agitation).

  • Sample and Analyze: At regular intervals, withdraw samples to measure biomass and this compound concentration using HPLC.

  • Determine Optimum: Plot this compound yield against pH to identify the optimal pH for production.

Protocol 2: Preparation of Standardized Spore Suspension for Inoculum

  • Cultivate on Solid Medium: Grow S. violaceus on a suitable agar (B569324) medium (e.g., ISP2 or Oatmeal agar) until good sporulation is observed (typically 7-10 days).

  • Harvest Spores: Add sterile water with a wetting agent (e.g., 0.01% Tween 80) to the surface of the agar plate. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filter: Filter the spore suspension through sterile cotton wool or a syringe filter to remove mycelial fragments.

  • Wash Spores: Centrifuge the spore suspension, discard the supernatant, and resuspend the spore pellet in sterile water. Repeat this washing step twice.

  • Quantify and Store: Resuspend the final spore pellet in a known volume of sterile 20% glycerol. Determine the spore concentration using a hemocytometer. Store the standardized spore suspension in aliquots at -80°C.

Visualizations

experimental_workflow cluster_prep Inoculum Preparation cluster_ferm Production Fermentation cluster_analysis Analysis spore Standardized Spore Stock seed Seed Culture Growth spore->seed ferm Production Bioreactor seed->ferm Inoculation control Parameter Control (pH, DO, Temp) ferm->control harvest Harvest ferm->harvest extract Extraction harvest->extract hplc HPLC Analysis extract->hplc optimization Data Analysis & Further Optimization hplc->optimization

Caption: A typical experimental workflow for optimizing this compound production.

troubleshooting_logic start Low this compound Yield q1 Good Biomass? start->q1 cause1 Nutrient Repression q1->cause1 Yes cause4 Poor Growth Conditions (Temp, Media) q1->cause4 No cause2 Suboptimal pH/DO cause1->cause2 cause3 Precursor Limitation cause2->cause3 cause5 Inoculum Issue cause4->cause5

Caption: A decision tree for troubleshooting low this compound yield.

simplified_anthracycline_pathway cluster_primary Primary Metabolism cluster_secondary Anthracycline Biosynthesis acetyl_coa Acetyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks propionyl_coa Propionyl-CoA propionyl_coa->pks sugars Glucose-1-P sugar_path Sugar Biosynthesis Pathway sugars->sugar_path aglycone Aromatic Polyketide (Aglycone Intermediate) pks->aglycone glycosyl Glycosyl-transferases aglycone->glycosyl sugar_path->glycosyl epelmycin This compound glycosyl->epelmycin

Caption: A simplified overview of the anthracycline biosynthetic pathway.

References

Technical Support Center: Overcoming Epelmycin A Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epelmycin A. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous insolubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research and development efforts.

Disclaimer: this compound is a complex anthracycline molecule[1]. Currently, there is limited specific literature detailing its solubility characteristics and formulation strategies. The guidance provided here is based on established methods for overcoming insolubility of hydrophobic compounds, particularly those in the same structural class. These are recommended starting points for your experimental investigations.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS or saline?

A1: this compound is an anthracycline, a class of compounds often characterized by poor water solubility due to their complex, largely hydrophobic structures[1][2]. Many new chemical entities, particularly complex natural products, are practically insoluble in water[3]. This inherent hydrophobicity leads to difficulties in achieving desired concentrations in aqueous media for biological assays.

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock solution into an aqueous buffer. What can I do?

A2: This is a common issue when working with hydrophobic compounds. The DMSO keeps the compound solubilized, but upon dilution into an aqueous environment, the compound's low aqueous solubility limit is exceeded, causing it to precipitate. To address this, you can try several approaches outlined in the troubleshooting guide below, such as using co-solvents, excipients like surfactants, or employing advanced formulation techniques like cyclodextrin (B1172386) complexation or lipid-based nanoparticles[4][5][6].

Q3: What is the Biopharmaceutical Classification System (BCS), and where does this compound likely fall?

A3: The Biopharmaceutical Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. While specific data for this compound is unavailable, it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, a common characteristic for over 40% of newly discovered active pharmaceutical ingredients (APIs)[2][7]. This classification underscores the need for solubility enhancement techniques to improve its bioavailability and efficacy in experiments[7].

Q4: Are there any safety concerns I should be aware of when using solubility-enhancing excipients?

A4: Yes, while excipients are crucial for formulation, some can have toxicity profiles that need to be considered, especially for in vivo studies. For instance, high concentrations of some surfactants or organic co-solvents may lead to toxicity or immunogenic responses[6]. It is essential to consult the literature for the specific toxicity profile of any excipient you choose and to include appropriate vehicle controls in your experiments.

Troubleshooting Guide for this compound Insolubility

This guide provides a systematic approach to addressing the insolubility of this compound. We recommend starting with simpler methods before proceeding to more complex formulation strategies.

Logical Flow for Selecting a Solubilization Strategy

The following diagram illustrates a decision-making workflow for selecting an appropriate method to enhance the solubility of this compound.

solubilization_workflow start Start: this compound Powder stock_solution Prepare Stock Solution (e.g., DMSO, Ethanol) start->stock_solution test_dilution Test Dilution in Aqueous Buffer stock_solution->test_dilution soluble Soluble at Desired Concentration test_dilution->soluble Yes insoluble Insoluble/Precipitation test_dilution->insoluble No method_selection Select Solubilization Method insoluble->method_selection simple_methods Simple Methods: - Co-solvents - pH Adjustment - Surfactants method_selection->simple_methods Start with these advanced_methods Advanced Methods: - Cyclodextrins - Nanoparticles - Liposomes method_selection->advanced_methods If simple methods fail evaluate_simple Evaluate Stability & Solubility simple_methods->evaluate_simple evaluate_advanced Characterize Formulation (Size, Loading, Stability) advanced_methods->evaluate_advanced success_simple Proceed with Experiment evaluate_simple->success_simple Successful fail_simple Try Advanced Methods evaluate_simple->fail_simple Unsuccessful fail_simple->advanced_methods success_advanced Proceed with Experiment evaluate_advanced->success_advanced Successful

Caption: Decision workflow for addressing this compound insolubility.

Initial Steps: Co-solvents and pH Adjustment

For many in vitro assays, using a small percentage of an organic co-solvent or adjusting the pH can be sufficient.

  • Co-solvents: Prepare a high-concentration stock of this compound in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock into your aqueous buffer. Aim for a final co-solvent concentration that is non-toxic to your experimental system (typically <1% v/v).

Use of Excipients for Enhanced Solubility

Excipients are inactive substances used to help deliver the active pharmaceutical ingredient (API). Several types can improve solubility.[5]

Excipient TypeExamplesMechanism of ActionRecommended Starting Concentration
Surfactants Tween 80, Polysorbate 80, Sodium Lauryl Sulfate[5][6]Form micelles that encapsulate the hydrophobic drug, increasing its apparent water solubility.[5]0.1% - 2% (w/v)
Polymers PVP, HPMC, PEG 400Can form amorphous solid dispersions or inhibit drug crystallization in solution.[5][8]1% - 5% (w/v)
pH Modifiers Citric Acid, Tartaric Acid[5]For weakly basic drugs, these can help maintain an ionized, more soluble state.[5]10-50 mM

Advanced Formulation Strategies

If simpler methods are insufficient, advanced formulation techniques can be employed.

Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming an "inclusion complex" that is more water-soluble.[9][10]

Table of Common Cyclodextrins:

Cyclodextrin DerivativeKey PropertiesCommon Applications
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity.[9][11]Widely used in pharmaceutical formulations to enhance drug solubility and bioavailability.[9]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, can improve stability.[11]Used in several FDA-approved injectable drug formulations.
Methyl-β-cyclodextrin (M-β-CD) Enhances the hydrophobic character of the cyclodextrin.[11]Effective at solubilizing highly hydrophobic guest molecules.[12]
  • Preparation of Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your desired aqueous buffer.

  • Addition of this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Removal of Uncomplexed Drug: Centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved this compound.

  • Quantification: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex. Determine the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, spectrophotometry).

Nanoparticle Formulation

Reducing the particle size of a drug to the nanometer scale dramatically increases its surface area-to-volume ratio, which can significantly enhance its dissolution rate and saturation solubility.[7][13][14]

nanoprecipitation_workflow start 1. Prepare Organic Phase organic_phase Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone). start->organic_phase prepare_aqueous 2. Prepare Aqueous Phase injection 3. Nanoprecipitation start->injection aqueous_phase Prepare an aqueous solution containing a surfactant (e.g., Tween 80) to stabilize the nanoparticles. prepare_aqueous->aqueous_phase prepare_aqueous->injection injection_desc Inject the organic phase into the aqueous phase under constant stirring. The drug and polymer precipitate as nanoparticles. injection->injection_desc evaporation 4. Solvent Evaporation injection->evaporation evaporation_desc Remove the organic solvent under reduced pressure. evaporation->evaporation_desc purification 5. Purification & Concentration evaporation->purification purification_desc Wash and concentrate the nanoparticle suspension using centrifugation or tangential flow filtration. purification->purification_desc characterization 6. Characterization purification->characterization characterization_desc Analyze particle size (DLS), drug loading (HPLC), and stability. characterization->characterization_desc

Caption: Workflow for preparing this compound nanoparticles.

  • Organic Phase: Dissolve 10 mg of this compound and 50 mg of a polymer like PLGA in 5 mL of acetone (B3395972).

  • Aqueous Phase: Dissolve 1% (w/v) of a surfactant like Tween 80 in 20 mL of ultrapure water.

  • Precipitation: Add the organic phase dropwise to the aqueous phase while stirring vigorously. A milky suspension should form.

  • Solvent Removal: Continue stirring for 4-6 hours at room temperature to allow the acetone to evaporate.

  • Purification: Centrifuge the nanoparticle suspension and wash the pellet with ultrapure water to remove excess surfactant.

  • Resuspension: Resuspend the nanoparticle pellet in the desired aqueous buffer for your experiment.

  • Characterization: Analyze the resulting nanoparticles for size, polydispersity index (PDI), and drug loading efficiency.

Liposomal Encapsulation

Liposomes are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic compound like this compound, it will primarily partition into the lipid bilayer of the liposome (B1194612).[][16][17] This formulation can improve solubility, protect the drug from degradation, and alter its pharmacokinetic profile.[][18]

liposome_workflow dissolve 1. Dissolve Lipids & Drug dissolve_desc Dissolve lipids (e.g., DSPC, Cholesterol) and this compound in an organic solvent (e.g., Chloroform/Methanol). dissolve->dissolve_desc film_formation 2. Thin-Film Formation dissolve->film_formation film_desc Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask. film_formation->film_desc hydration 3. Hydration film_formation->hydration hydration_desc Hydrate (B1144303) the lipid film with an aqueous buffer. Vortex to form multilamellar vesicles (MLVs). hydration->hydration_desc sizing 4. Sizing hydration->sizing sizing_desc Extrude the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to form small unilamellar vesicles (SUVs). sizing->sizing_desc purification 5. Purification sizing->purification purification_desc Remove unencapsulated this compound using size exclusion chromatography or dialysis. purification->purification_desc characterization 6. Characterization purification->characterization characterization_desc Analyze liposome size (DLS), encapsulation efficiency (HPLC), and stability. characterization->characterization_desc

Caption: Workflow for preparing this compound-loaded liposomes.

  • Lipid Mixture: In a round-bottom flask, dissolve your chosen lipids (e.g., a 2:1 molar ratio of DSPC to cholesterol) and this compound in a suitable organic solvent like chloroform.

  • Film Formation: Use a rotary evaporator to remove the organic solvent, leaving a thin, dry lipid-drug film on the flask's inner surface.

  • Hydration: Add your aqueous buffer to the flask and hydrate the film by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

  • Sizing: To obtain a uniform size distribution, pass the MLV suspension through an extruder equipped with polycarbonate membranes (e.g., 100 nm pore size). This process forms small unilamellar vesicles (SUVs).

  • Purification: Remove any unencapsulated drug by dialyzing the liposome suspension against fresh buffer or by using size exclusion chromatography.

  • Characterization: Measure the liposome size and encapsulation efficiency.

Hypothetical Signaling Pathway for this compound

While the exact mechanism of action for this compound is not detailed in the available literature, some related antibiotics are known to inhibit RNA synthesis[19]. The following diagram illustrates a hypothetical signaling pathway that could be disrupted by an agent that inhibits transcription. This is a generalized representation for illustrative purposes only.

hypothetical_pathway cluster_nucleus Nucleus growth_factor Growth Factor Signal receptor Cell Surface Receptor growth_factor->receptor signaling_cascade Intracellular Signaling Cascade (e.g., MAPK/ERK Pathway) receptor->signaling_cascade transcription_factor Transcription Factor Activation signaling_cascade->transcription_factor dna DNA transcription_factor->dna Binds to promoter nucleus Nucleus mrna mRNA Transcript dna->mrna Transcription rna_polymerase RNA Polymerase rna_polymerase->dna ribosome Ribosome mrna->ribosome Translation epelmycin This compound epelmycin->rna_polymerase Inhibits protein Protein Synthesis ribosome->protein cellular_response Cellular Response (e.g., Proliferation, Survival) protein->cellular_response

Caption: Hypothetical mechanism of action for this compound.

References

Preventing degradation of Epelmycin A in experimental assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Epelmycin A in experimental assays. The information is based on the known properties of anthracycline antibiotics, the class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is an anthracycline antibiotic.[1] Anthracyclines are a class of compounds characterized by a tetracyclic quinone core linked to a sugar moiety.[2] This structural feature is central to their biological activity and also dictates their chemical stability.

Q2: What are the primary factors that can cause this compound degradation?

Based on the general behavior of anthracyclines, the primary factors contributing to the degradation of this compound are:

  • pH: Both acidic and basic conditions can lead to hydrolysis of the glycosidic bond and other functional groups. Basic pH, in particular, can promote the formation of degradation products.[3]

  • Light: Anthracyclines are known to be light-sensitive. Exposure to direct sunlight or strong incandescent light can cause photochemical degradation.[4]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Metal Ions: Certain metal ions, such as iron (III) and copper (II), can catalyze the degradation of anthracyclines.[3]

  • Oxidizing Agents: The anthraquinone (B42736) core is susceptible to redox reactions, and strong oxidizing agents can lead to degradation.[4]

Q3: How should I properly store my stock solutions of this compound?

To ensure the stability of this compound stock solutions, it is recommended to:

  • Store them at a low temperature, typically -20°C or -80°C.

  • Protect them from light by using amber vials or by wrapping the vials in aluminum foil.[4]

  • Use a suitable solvent, such as DMSO, and aliquot the stock solution to minimize freeze-thaw cycles.

  • Store in tightly closed containers to prevent evaporation and contamination.[4]

Q4: I am observing a loss of biological activity in my experiments. Could this be due to this compound degradation?

Yes, a loss of biological activity is a common indicator of compound degradation. The chemical modifications that occur during degradation can alter the structure of this compound, preventing it from binding to its target. If you suspect degradation, it is advisable to prepare fresh working solutions from a new stock aliquot and repeat the experiment under controlled conditions (e.g., minimized light exposure, controlled temperature).

Q5: What are the visual signs of this compound degradation?

Anthracyclines are often colored compounds (doxorubicin, for instance, is red).[5] A change in the color of your this compound solution could indicate degradation. Additionally, the appearance of precipitate may suggest that the compound is coming out of solution or that degradation products are insoluble.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected results in cell-based assays.
Possible Cause Troubleshooting Step Rationale
Degradation in culture media Prepare fresh dilutions of this compound in media immediately before each experiment.Some anthracyclines have been shown to be unstable in certain cell culture media.[6]
Adsorption to plasticware Use low-adhesion microplates and pipette tips. Pre-incubate plates with a blocking agent like bovine serum albumin (BSA) if compatible with the assay.Anthracyclines can adsorb to the walls of containers, reducing the effective concentration.[6]
Photodegradation during incubation Protect cell culture plates from direct light by covering them with foil or using a dark incubator.Anthracyclines are sensitive to light, and prolonged exposure during incubation can lead to degradation.[4]
Interaction with media components If the medium contains components that can chelate metal ions or act as reducing/oxidizing agents, consider using a simpler, defined medium for the duration of the drug treatment.Metal ions can catalyze anthracycline degradation.[3]
Issue 2: Variability between different aliquots of the same stock solution.
Possible Cause Troubleshooting Step Rationale
Improper storage of stock solution Review storage conditions. Ensure the stock solution is stored at ≤ -20°C, protected from light, and tightly sealed.Inconsistent storage can lead to variable degradation rates between aliquots.
Multiple freeze-thaw cycles Prepare smaller, single-use aliquots of the stock solution to avoid repeated freezing and thawing.Freeze-thaw cycles can introduce moisture and accelerate degradation.
Solvent evaporation Ensure vials are properly sealed. For long-term storage, consider using vials with screw caps (B75204) and O-rings.Evaporation of the solvent will increase the concentration of the stock solution over time.

Experimental Protocols

Protocol 1: General Stability Assay for this compound

This protocol can be adapted to test the stability of this compound under various experimental conditions.

  • Preparation of Test Solutions:

    • Prepare a solution of this compound in the buffer or medium of interest at a known concentration (e.g., 10 µM).

    • Divide the solution into different conditions to be tested (e.g., different pH values, temperatures, light exposures). Include a control condition stored at -80°C in the dark.

  • Incubation:

    • Incubate the test solutions under the specified conditions for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, take an aliquot from each condition.

    • Analyze the concentration of the remaining intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV-Vis or mass spectrometry detection.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time for each condition.

    • Calculate the percentage of degradation at each time point relative to the time 0 sample.

Data Presentation

Table 1: Hypothetical Stability of this compound under Various Conditions
ConditionIncubation Time (hours)% Degradation
pH 5.0, 37°C, Dark 245%
pH 7.4, 37°C, Dark 2415%
pH 8.5, 37°C, Dark 2440%
pH 7.4, 37°C, Light 2460%
pH 7.4, 4°C, Dark 24<2%
pH 7.4, 37°C, Dark + 10 µM Fe³⁺ 2455%

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_working Prepare Working Solutions in Test Buffers prep_stock->prep_working cond_ph pH Variation prep_working->cond_ph cond_temp Temperature Variation prep_working->cond_temp cond_light Light/Dark Variation prep_working->cond_light cond_metal Metal Ion Presence prep_working->cond_metal sampling Sample at Time Points (0, 2, 4, 8, 24h) cond_ph->sampling cond_temp->sampling cond_light->sampling cond_metal->sampling hplc HPLC-UV/MS Analysis sampling->hplc data_analysis Calculate % Degradation hplc->data_analysis degradation_pathway cluster_stressors Stressors cluster_products Degradation Products Epelmycin_A This compound (Intact) Aglycone Aglycone Epelmycin_A->Aglycone Hydrolysis Hydrolyzed_Sugar Hydrolyzed Sugar Moiety Epelmycin_A->Hydrolyzed_Sugar Hydrolysis Oxidized_Products Oxidized Products Epelmycin_A->Oxidized_Products Oxidation Acid Low pH Acid->Epelmycin_A Base High pH Base->Epelmycin_A Light Light Light->Epelmycin_A Metal Metal Ions (Fe³⁺, Cu²⁺) Metal->Epelmycin_A troubleshooting_tree start Inconsistent/Low Activity? check_stock Check Stock Solution: - Age? - Storage? - Freeze-thaw cycles? start->check_stock Yes check_working Check Working Solution: - Freshly prepared? - Protected from light? check_stock->check_working No Issue solution_new_stock Solution: Use a fresh stock aliquot. check_stock->solution_new_stock Issue Found check_assay Check Assay Conditions: - Incubation time? - Media components? - Plate type? check_working->check_assay No Issue solution_fresh_working Solution: Prepare fresh working solution immediately before use. check_working->solution_fresh_working Issue Found solution_optimize_assay Solution: Optimize assay conditions (e.g., shorter incubation, use low-adhesion plates). check_assay->solution_optimize_assay Issue Found

References

Technical Support Center: Interpreting Unexpected Results in Epelmycin A Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during in vitro cytotoxicity assays with Epelmycin A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a novel anthracycline antibiotic.[1][2] Anthracyclines are a class of drugs commonly used in cancer chemotherapy. Their primary mechanism of action typically involves the inhibition of DNA and RNA synthesis by intercalating between base pairs of the DNA helix, and by inhibiting the enzyme topoisomerase II. This disruption of DNA replication and repair processes ultimately leads to cell death, often through apoptosis.

Q2: What are the common assays used to measure cytotoxicity?

A2: Common cytotoxicity assays include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytoplasmic enzyme LDH into the culture medium upon cell membrane damage, which is a hallmark of necrosis or late apoptosis.[4]

  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the execution phase of apoptosis.[5][6]

Q3: What are some initial steps to take when encountering unexpected results in a cytotoxicity assay?

A3: When faced with unexpected results, it is crucial to first verify the experimental setup. This includes:

  • Confirming the concentration and dilutions of this compound.

  • Checking the health, passage number, and confluency of the cell culture.

  • Ensuring the solvent (e.g., DMSO) concentration is not toxic to the cells.[7]

  • Repeating the experiment with freshly prepared reagents is a critical first step to rule out reagent degradation.[8]

Troubleshooting Guide 1: Unexpectedly High Cell Viability

Q1: My MTT assay shows an increase in signal (higher viability) at high concentrations of this compound, which is contrary to the expected cytotoxic effect. What could be the cause?

A1: An unexpected increase in MTT signal can be misleading and may not represent actual cell proliferation. Potential causes include:

  • Direct Reduction of MTT by this compound: Some compounds can chemically reduce the MTT reagent to formazan, leading to a false positive signal of viability.[9]

  • Induction of Cellular Stress Response: At certain concentrations, a compound might induce a cellular stress response that increases metabolic activity, leading to a temporary surge in MTT reduction before cell death occurs.[9]

  • Precipitation of this compound: If this compound precipitates in the culture medium, the particles can interfere with the absorbance reading.[7][10]

Troubleshooting Steps:

  • Perform a Cell-Free Control: Incubate this compound at the tested concentrations with MTT reagent in cell-free culture medium. A change in color indicates direct reduction of MTT by the compound.

  • Microscopic Examination: Visually inspect the cells under a microscope for signs of cytotoxicity (e.g., changes in morphology, cell detachment) and for any compound precipitation.

  • Use an Alternative Assay: Corroborate your findings with a different cytotoxicity assay that has a different detection principle, such as the LDH assay (measures membrane integrity) or a direct cell counting method like Trypan Blue exclusion.

Illustrative Data: MTT Assay Interference

This compound (µM)Absorbance (with cells)Absorbance (cell-free)Corrected Absorbance
0 (Vehicle)1.020.050.97
10.850.060.79
100.540.080.46
500.680.250.43
1000.820.400.42

This table illustrates how a cell-free control can be used to correct for compound interference in an MTT assay.

Q2: I've confirmed that this compound does not directly reduce MTT, but I still observe high cell viability at concentrations where I expect cytotoxicity. What other cellular mechanisms could be at play?

A2: If direct assay interference is ruled out, consider the following biological phenomena:

  • Induction of Autophagy: Autophagy is a cellular recycling process that can be either pro-survival or pro-death. In some contexts, autophagy can protect cancer cells from the effects of chemotherapy.[11] If this compound induces a pro-survival autophagic response, this could lead to higher than expected cell viability.

  • Cell Cycle Arrest: this compound might be causing cell cycle arrest without immediately inducing cell death. In this case, the cells are still metabolically active and would appear viable in an MTT assay.

Troubleshooting Steps:

  • Investigate Autophagy: Use autophagy inhibitors (e.g., Chloroquine, Bafilomycin A1) in combination with this compound.[12][13] An increase in cytotoxicity in the presence of an autophagy inhibitor would suggest a pro-survival role for autophagy.

  • Analyze Cell Cycle: Perform cell cycle analysis using flow cytometry (e.g., propidium iodide staining) to determine if this compound is causing arrest at a specific phase of the cell cycle.

  • Extend Incubation Time: The cytotoxic effects of the compound may be delayed. Extend the incubation time of your experiment (e.g., 48 or 72 hours) to see if cytotoxicity is observed at later time points.

Troubleshooting Guide 2: Discrepancies Between Different Cytotoxicity Assays

Q1: My MTT assay shows a significant decrease in cell viability, but the LDH assay shows minimal LDH release. How can I interpret this discrepancy?

A1: This common discrepancy often points to different mechanisms of cell death being induced.

  • Apoptosis vs. Necrosis: The MTT assay measures a decrease in metabolic activity, which occurs in both apoptosis and necrosis. The LDH assay, however, primarily detects necrosis, where the cell membrane is ruptured. If this compound is inducing apoptosis, you would expect to see a decrease in MTT signal with little to no LDH release, especially at early time points, as the cell membrane remains intact during early apoptosis.

  • Inhibition of LDH Enzyme Activity: It is possible for compounds to inhibit the activity of the LDH enzyme itself, leading to an underestimation of cytotoxicity.[14][15]

Troubleshooting Steps:

  • Perform an Apoptosis Assay: Use an Annexin V/PI staining assay to specifically detect apoptosis. An increase in Annexin V positive, PI negative cells would confirm an apoptotic mechanism.

  • Check for LDH Inhibition: In a cell-free system, add a known amount of LDH (from a lysis control) to wells containing different concentrations of this compound. A decrease in the expected LDH signal would indicate direct inhibition of the enzyme by the compound.

  • Use a Lysis Control for LDH Assay: Always include a positive control where cells are completely lysed to determine the maximum LDH release.[4]

Experimental Workflow for Investigating Discrepant Results

G start Discrepant Results: MTT low, LDH low apoptosis Hypothesis: Apoptosis is induced start->apoptosis necrosis Hypothesis: Necrosis is inhibited or not occurring start->necrosis assay_interference Hypothesis: LDH assay interference start->assay_interference annexin_v Perform Annexin V/PI Assay apoptosis->annexin_v caspase Perform Caspase-Glo 3/7 Assay apoptosis->caspase ldh_inhibition Perform LDH Inhibition Control assay_interference->ldh_inhibition annexin_pos Result: Annexin V positive, PI negative cells increase annexin_v->annexin_pos caspase_pos Result: Caspase 3/7 activity increases caspase->caspase_pos ldh_inhibited Result: LDH activity is inhibited by this compound ldh_inhibition->ldh_inhibited conclusion Conclusion: This compound induces apoptosis annexin_pos->conclusion caspase_pos->conclusion conclusion_interference Conclusion: LDH assay is not suitable; use alternative endpoint ldh_inhibited->conclusion_interference

A logical workflow for troubleshooting discrepant results between MTT and LDH assays.

Troubleshooting Guide 3: Biphasic or Non-Monotonic Dose-Response Curve

Q1: I am observing a biphasic (U-shaped or inverted U-shaped) dose-response curve with this compound. What does this mean?

A1: A biphasic dose-response curve, also known as a hormetic response, is where a compound has opposite effects at low and high concentrations.[16][17] For example, a low dose might be stimulatory (e.g., increase proliferation) while a high dose is inhibitory.[18][19]

Potential Explanations:

  • Activation of Different Signaling Pathways: Low and high concentrations of this compound may activate different cellular signaling pathways with opposing effects on cell viability.

  • Receptor Downregulation or Desensitization: At high concentrations, the target receptor for this compound might be downregulated or desensitized, leading to a diminished response.

  • Off-Target Effects: At higher concentrations, off-target effects may come into play that counteract the primary cytotoxic effect.

Troubleshooting Steps:

  • Widen the Concentration Range: Ensure you have tested a wide enough range of concentrations, especially at the lower end, to accurately define the biphasic response.[16]

  • Use a Biphasic Curve Fitting Model: Do not use a standard sigmoidal dose-response model for data analysis. Employ a non-linear regression model that specifically fits biphasic data.[20]

  • Investigate Mechanism at Different Concentrations: Perform mechanistic studies (e.g., Western blotting for key signaling proteins, gene expression analysis) at concentrations corresponding to the stimulatory and inhibitory phases of the curve.

Diagram of a Biphasic Dose-Response Curve

G cluster_0 Biphasic (Hormetic) Dose-Response Y-axis Response (%) X-axis Log [this compound] 100 100 50 50 0 0 Stimulation Stimulation Inhibition Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6

An illustration of a biphasic or hormetic dose-response curve.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.[3]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]

  • Absorbance Reading: Measure the absorbance at the wavelength specified by the kit manufacturer.

Annexin V/PI Apoptosis Assay
  • Cell Culture and Treatment: Culture and treat cells with this compound as in the cytotoxicity assay.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

Simplified Apoptosis Signaling Pathway

G cluster_pathway Simplified Apoptosis Pathway epelmycin This compound dna_damage DNA Damage epelmycin->dna_damage induces bax_bak Bax/Bak Activation dna_damage->bax_bak mito Mitochondria bax_bak->mito cyto_c Cytochrome c release mito->cyto_c releases casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis executes

A simplified diagram of the intrinsic apoptosis pathway.

References

Technical Support Center: Optimizing Anthracycline Antibiotic Concentration for Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases lack specific quantitative data regarding the antimicrobial activity and optimal assay concentrations for Epelmycin A. Therefore, this technical support center provides a generalized framework for optimizing the concentration of a novel anthracycline antibiotic, based on established principles of antimicrobial susceptibility testing. The provided tables and protocols are illustrative examples and should be adapted based on experimental determination for the specific compound and target organisms.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting concentration range for a new anthracycline antibiotic in a Minimum Inhibitory Concentration (MIC) assay?

A1: For a novel anthracycline, a broad concentration range is recommended for initial screening to determine the potent range. A common starting point is a serial dilution from 256 µg/mL down to 0.03 µg/mL. This wide range helps in identifying the MIC for a variety of microorganisms with differing sensitivities.

Q2: How does the choice of growth medium affect the MIC of an anthracycline antibiotic?

A2: The composition of the growth medium can significantly influence the outcome of antimicrobial susceptibility testing. Factors such as pH, cation concentration (especially Ca²⁺ and Mg²⁺), and the presence of binding proteins can affect the stability and activity of the antibiotic. It is crucial to use standardized media, such as Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA), to ensure reproducibility.[1] For fastidious organisms, specialized media may be required, but it's important to note that this can alter the MIC compared to standard media.[1]

Q3: What are the appropriate quality control (QC) strains to use when testing a new anthracycline?

A3: Standard QC strains from the American Type Culture Collection (ATCC) should be used to validate the assay. Commonly used strains include Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, and Pseudomonas aeruginosa ATCC 27853. The observed MICs for these strains with a known antibiotic should fall within the established ranges provided by organizations like the Clinical and Laboratory Standards Institute (CLSI).

Q4: My MIC results are not reproducible. What are the common causes?

A4: Lack of reproducibility in MIC assays is a common issue. Key factors to investigate include:

  • Inoculum preparation: Inconsistent bacterial density can significantly impact MIC values.[2] Ensure the inoculum is standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

  • Media variability: Minor batch-to-batch variations in media can affect results.[2] Using commercially prepared, quality-controlled media can minimize this.

  • Compound stability: Anthracyclines can be sensitive to light and pH. Ensure proper storage and handling of the compound and prepare fresh stock solutions for each experiment.

  • Endpoint reading: Subjective interpretation of "visible growth" can lead to inconsistencies. Using a spectrophotometer to measure optical density can provide a more objective endpoint.

Q5: Can I compare the MIC values of my new anthracycline with other antibiotics directly?

A5: A direct comparison of MIC values between different antibiotics can be misleading.[4] The MIC is a measure of the concentration required to inhibit growth and does not directly correlate with in vivo efficacy, which is influenced by factors like pharmacokinetics and pharmacodynamics. The potency of an antibiotic is better understood by comparing its MIC to its achievable concentration at the site of infection and its toxicity profile.

Troubleshooting Guides

Issue 1: No Inhibition of Bacterial Growth Observed
Possible Cause Troubleshooting Step
Compound Inactivity Verify the chemical integrity of the this compound stock through analytical methods (e.g., HPLC, Mass Spectrometry).
High Bacterial Inoculum Prepare a fresh bacterial suspension and standardize it to a 0.5 McFarland standard using a spectrophotometer or McFarland standards.[2]
Compound Degradation Prepare fresh stock solutions of this compound for each experiment and protect them from light.
Inappropriate Assay Conditions Ensure the incubation time (typically 16-20 hours) and temperature (usually 35-37°C) are appropriate for the test organism.[5]
Issue 2: Inconsistent MIC Values Between Replicates
Possible Cause Troubleshooting Step
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing during serial dilutions.
Inconsistent Inoculum Vortex the standardized inoculum before dispensing into wells to ensure a homogenous suspension.
Edge Effects in Microtiter Plates To minimize evaporation, do not use the outermost wells of the microtiter plate for the assay, or fill them with sterile media.
Subjective Endpoint Reading Use a microplate reader to determine the optical density at 600 nm (OD₆₀₀) for an objective measure of growth inhibition.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, water) to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to twice the highest desired concentration for the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours growth), select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of CAMHB to wells in columns 2 through 12.

    • Add 100 µL of the 2x this compound working solution to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process through column 10. Discard 50 µL from column 10.

    • Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells in columns 1 through 11.

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as observed by the unaided eye or by measuring the optical density.[6]

Visualizations

experimental_workflow Broth Microdilution Workflow for MIC Determination prep_stock Prepare Antibiotic Stock Solution serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution prep_inoculum Prepare Standardized Bacterial Inoculum inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Read MIC Endpoint (Visual or Spectrophotometric) incubation->read_results

Caption: Workflow for MIC determination using broth microdilution.

troubleshooting_logic Troubleshooting Inconsistent MIC Results start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Check Media Quality and Preparation check_inoculum->check_media Inoculum OK check_compound Assess Compound Stability and Stock Solution check_media->check_compound Media OK check_technique Review Pipetting and Dilution Technique check_compound->check_technique Compound OK consistent_results Consistent Results check_technique->consistent_results Technique OK

Caption: Logical steps for troubleshooting inconsistent MIC results.

References

How to minimize batch-to-batch variability of Epelmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Epelmycin A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in the production of this compound from Streptomyces violaceus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an anthracycline antibiotic produced by the bacterium Streptomyces violaceus. Anthracyclines are a class of potent anti-cancer agents.[1][2] The primary mechanism of action for anthracyclines is the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death) in cancer cells. A secondary mechanism involves the eviction of histones from chromatin, causing chromatin damage.

Q2: What is the producing organism for this compound and what are its general growth characteristics?

This compound is produced by Streptomyces violaceus, a Gram-positive, filamentous bacterium found in the soil. Streptomyces species have a complex life cycle that includes the formation of a substrate mycelium, followed by the development of aerial hyphae that differentiate into spore chains. The production of secondary metabolites like this compound is often linked to this morphological differentiation and typically occurs during the stationary phase of growth.

Q3: What are the most critical factors influencing the yield and consistency of this compound production?

The yield and batch-to-batch consistency of this compound production are influenced by a combination of nutritional and physical factors. The most critical parameters to control are:

  • Medium Composition: The balance of carbon and nitrogen sources is crucial.

  • Physical Parameters: pH, temperature, dissolved oxygen, and agitation speed must be kept within an optimal range.

  • Inoculum Quality: The age, size, and physiological state of the seed culture significantly impact fermentation performance.

  • Genetic Stability: Streptomyces strains can be prone to genetic instability, leading to decreased productivity over time.

Q4: My Streptomyces violaceus culture is growing well (high biomass), but the this compound yield is low. What could be the reason?

High biomass does not always correlate with high secondary metabolite production. This phenomenon, known as "growth-product decoupling," can occur for several reasons:

  • Nutrient Repression: Certain rapidly metabolizable carbon sources, like glucose, can repress the expression of genes involved in secondary metabolism.

  • Suboptimal Induction: The biosynthesis of this compound is a complex process regulated by a network of genes. The necessary induction signals may be absent or insufficient in the culture environment.

  • Incorrect Harvest Time: this compound is a secondary metabolite, and its production is typically highest during the stationary phase. Harvesting too early or too late can result in lower yields.

Troubleshooting Guides

Problem: Inconsistent or Low this compound Yield Between Batches

Possible Cause 1: Variability in Inoculum Preparation Inconsistent inoculum quality is a primary source of batch-to-batch variation.

Troubleshooting Steps:

  • Standardize Spore Stock Preparation: Prepare a large, uniform batch of Streptomyces violaceus spore suspension and store it in small aliquots at -80°C.

  • Consistent Seed Culture Development: Use a standardized protocol for growing the seed culture, including the same medium, inoculum size (spore concentration), and incubation time.

  • Monitor Seed Culture Quality: Before inoculating the production fermenter, ensure the seed culture has reached the appropriate growth phase and is free of contamination.

Possible Cause 2: Fluctuations in Fermentation Parameters Even small deviations in critical fermentation parameters can significantly impact this compound production.

Troubleshooting Steps:

  • Monitor and Control pH: Maintain the pH of the fermentation broth within the optimal range for this compound production (typically near neutral).

  • Ensure Adequate Aeration and Agitation: Optimize the dissolved oxygen (DO) levels by adjusting the agitation and aeration rates. Oxygen limitation can be a major bottleneck in Streptomyces fermentations.

  • Maintain Consistent Temperature: Ensure the temperature is tightly controlled throughout the fermentation run.

Possible Cause 3: Inconsistent Media Composition Variations in the quality and preparation of the fermentation medium can lead to inconsistent results.

Troubleshooting Steps:

  • Use High-Quality Raw Materials: Source media components from reliable suppliers and use consistent lots whenever possible.

  • Precise Media Preparation: Ensure accurate weighing and mixing of all media components.

  • Sterilization Validation: Over-sterilization can degrade sensitive media components. Validate your sterilization cycle to ensure sterility without compromising media quality.

Problem: Low this compound Titer with Good Biomass

Possible Cause 1: Carbon Source Repression High concentrations of readily metabolizable sugars can inhibit the production of secondary metabolites.

Troubleshooting Steps:

  • Test Alternative Carbon Sources: Replace or supplement glucose with slower-metabolized carbon sources like glycerol (B35011) or maltodextrin.

  • Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain a low concentration of the carbon source throughout the fermentation.

Possible Cause 2: Suboptimal Nutrient Balance The ratio of carbon to nitrogen and the presence of specific precursors can significantly influence antibiotic production.

Troubleshooting Steps:

  • Optimize the C:N Ratio: Experiment with different nitrogen sources (e.g., yeast extract, peptone, soybean meal) and vary the carbon-to-nitrogen ratio.

  • Precursor Feeding: Since this compound is a polyketide, feeding precursors of the polyketide biosynthesis pathway, such as acetate (B1210297) or propionate, may enhance production.

Data Presentation

Table 1: Recommended Starting Fermentation Parameters for Streptomyces violaceus

ParameterRecommended RangeNotes
Temperature28-30°CMaintain consistency.
pH6.8-7.2Control with automated acid/base addition.
Dissolved Oxygen (DO)> 30% saturationMonitor and adjust agitation/aeration.
Agitation200-400 rpmDependent on bioreactor geometry.
Inoculum Size5-10% (v/v)Use a healthy, actively growing seed culture.

Table 2: Example Fermentation Media for Streptomyces Species

ComponentConcentration (g/L)
Soluble Starch20
Glucose10
Yeast Extract5
Peptone5
K2HPO41
MgSO4·7H2O0.5
CaCO32

Experimental Protocols

Protocol 1: Preparation of Streptomyces violaceus Spore Stock and Seed Culture

Objective: To prepare a consistent and viable spore stock for reproducible fermentations.

Materials:

  • Solid agar (B569324) medium (e.g., ISP Medium 4 or R5A)

  • Sterile distilled water with 0.05% Tween 80

  • Sterile glycerol

  • Sterile cotton swabs

  • Sterile centrifuge tubes

  • Liquid seed medium (e.g., Tryptic Soy Broth or a custom seed medium)

Procedure:

  • Streak Streptomyces violaceus on the solid agar medium and incubate at 28°C for 7-10 days, or until sporulation is evident (a characteristic powdery appearance).

  • Aseptically add 5-10 mL of sterile distilled water with Tween 80 to the surface of a mature plate.

  • Gently scrape the surface with a sterile cotton swab to dislodge the spores.

  • Transfer the spore suspension to a sterile centrifuge tube.

  • Centrifuge the suspension at 4,000 x g for 10 minutes to pellet the spores.

  • Wash the spore pellet twice with sterile distilled water.

  • Resuspend the final spore pellet in a 20% sterile glycerol solution.

  • Aliquot the spore suspension into cryovials and store at -80°C.

  • To prepare a seed culture, inoculate the liquid seed medium with a thawed aliquot of the spore stock and incubate at 28°C with shaking (250 rpm) for 48-72 hours.

Protocol 2: Extraction and Quantification of this compound by HPLC

Objective: To extract this compound from the fermentation broth and quantify its concentration.

Materials:

  • Fermentation broth

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (HPLC grade)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • HPLC system with a C18 column and a UV or MS detector

Procedure:

  • Extraction:

    • Centrifuge a known volume of fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Pool the organic extracts and evaporate to dryness using a rotary evaporator.

  • Sample Preparation:

    • Redissolve the dried extract in a known volume of methanol.

    • Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with a low percentage of B, and gradually increase it over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the absorbance maximum for anthracyclines (around 254 nm and 480 nm) or by mass spectrometry for higher specificity and sensitivity.

    • Quantification: Create a standard curve using a purified this compound standard of known concentrations.

Visualizations

Troubleshooting Workflow for Low this compound Yield cluster_low_biomass Low Biomass Troubleshooting cluster_good_biomass Good Biomass, Low Product Troubleshooting start Low this compound Yield check_growth Is biomass production also low? start->check_growth optimize_media Optimize Growth Medium (Carbon/Nitrogen Sources) check_growth->optimize_media Yes check_nutrient_repression Investigate Nutrient Repression (e.g., switch from glucose) check_growth->check_nutrient_repression No optimize_phys_params Optimize Physical Parameters (pH, Temp, DO) optimize_media->optimize_phys_params check_inoculum_viability Check Inoculum Viability optimize_phys_params->check_inoculum_viability end_point Improved this compound Yield check_inoculum_viability->end_point optimize_induction Optimize Induction Conditions (e.g., precursor feeding) check_nutrient_repression->optimize_induction check_harvest_time Verify Optimal Harvest Time (Stationary Phase) optimize_induction->check_harvest_time strain_stability Assess Strain Stability check_harvest_time->strain_stability strain_stability->end_point

Caption: Troubleshooting workflow for low this compound yield.

Generalized Anthracycline Biosynthesis Pathway primary_metabolism Primary Metabolism (e.g., Acetyl-CoA, Propionyl-CoA) pks Polyketide Synthase (PKS) Type II primary_metabolism->pks polyketide_chain Aromatic Polyketide Intermediate pks->polyketide_chain cyclases Cyclases/ Aromatases polyketide_chain->cyclases aglycone Epelmycinone (Aglycone) cyclases->aglycone glycosyltransferase Glycosyltransferase aglycone->glycosyltransferase sugar_biosynthesis Sugar Biosynthesis Pathway (e.g., from Glucose-1-P) activated_sugar TDP-activated Sugar sugar_biosynthesis->activated_sugar activated_sugar->glycosyltransferase epelmycin_a This compound glycosyltransferase->epelmycin_a Workflow for Minimizing Batch-to-Batch Variability strain_management 1. Standardized Strain Management (Master and Working Cell Banks) inoculum_prep 2. Consistent Inoculum Preparation (Spore stock, Seed culture) strain_management->inoculum_prep media_prep 3. Precise Media Preparation (Raw material QC, SOPs) inoculum_prep->media_prep fermentation 4. Tightly Controlled Fermentation (Online monitoring of pH, DO, Temp) media_prep->fermentation process_analytics 5. In-Process Analytics (Biomass, Substrate, Product) fermentation->process_analytics consistent_production Consistent this compound Production fermentation->consistent_production data_analysis 6. Data Analysis & Modeling ('Golden Batch' Profile) process_analytics->data_analysis data_analysis->consistent_production

References

Addressing acquired resistance to Epelmycin A in bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Epelmycin A

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with this compound and addressing issues of acquired bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a novel antibiotic that inhibits bacterial growth by targeting the bacterial enzyme DNA gyrase (GyrA subunit). Specifically, it binds to the ATP-binding site of GyrA, preventing the negative supercoiling of DNA, which is essential for DNA replication and repair. This leads to the accumulation of DNA double-strand breaks and ultimately, cell death.

Q2: What are the known mechanisms of acquired resistance to this compound?

A2: Acquired resistance to this compound in bacteria has been observed through three primary mechanisms:

  • Target Modification: Point mutations in the gyrA gene can alter the structure of the DNA gyrase enzyme, reducing the binding affinity of this compound.

  • Increased Efflux: Overexpression of native or acquired efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its intracellular target.

  • Enzymatic Degradation: Certain bacterial strains may acquire genes encoding enzymes that can chemically modify and inactivate this compound.

Q3: How can I determine if my bacterial strain has developed resistance to this compound?

A3: The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain using a standardized method like broth microdilution. A significant increase in the MIC value compared to the susceptible wild-type strain is a strong indicator of resistance.

Q4: What is the recommended solvent and storage condition for this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of up to 50 mg/mL. Stock solutions should be stored at -20°C and protected from light. For working solutions in culture media, ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity to the bacteria.

Troubleshooting Guide

Issue 1: Gradual loss of this compound efficacy in long-term bacterial cultures.

  • Possible Cause: Spontaneous mutations leading to the development of resistance.

  • Troubleshooting Steps:

    • Isolate single colonies: Streak the culture on an agar (B569324) plate to obtain isolated colonies.

    • Perform MIC testing: Determine the MIC of this compound for several individual colonies and compare it to the original susceptible strain.

    • Sequence the target gene: If resistance is confirmed, sequence the gyrA gene from the resistant isolates to identify potential mutations.

    • Evaluate efflux pump activity: Use an efflux pump inhibitor (EPI) in combination with this compound to see if susceptibility is restored.

Issue 2: this compound appears to be inactive against a new bacterial isolate.

  • Possible Cause: Intrinsic resistance or the presence of an inactivating enzyme.

  • Troubleshooting Steps:

    • Confirm drug integrity: Test the activity of your this compound stock on a known susceptible control strain.

    • Investigate enzymatic degradation: Incubate this compound with a cell-free lysate of the resistant strain and analyze the mixture using HPLC or mass spectrometry to detect any modification or degradation of the compound.

    • Perform whole-genome sequencing: For a comprehensive understanding, sequence the genome of the resistant isolate to identify known resistance genes (e.g., efflux pumps, inactivating enzymes) or novel mutations.

Quantitative Data Summary

Table 1: MIC Values of this compound Against Susceptible and Resistant Strains

Bacterial StrainGenotypeMIC (µg/mL)Fold Change in MIC
Wild-TypegyrA (WT)0.5-
Resistant Isolate 1gyrA (D94G)1632
Resistant Isolate 2WT, acrB overexpression816
Resistant Isolate 3WT, ephA positive64128

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

  • Prepare bacterial inoculum: Inoculate a single colony into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB) and incubate at 37°C with shaking until the turbidity reaches a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Prepare this compound dilutions: Perform a two-fold serial dilution of this compound in a 96-well plate using CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculate the plate: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

EpelmycinA_Pathway cluster_cell Bacterial Cell EpelmycinA_ext This compound (extracellular) EpelmycinA_int This compound (intracellular) EpelmycinA_ext->EpelmycinA_int Diffusion DNA_gyrase DNA Gyrase (GyrA) EpelmycinA_int->DNA_gyrase Inhibition DNA_supercoiled Supercoiled DNA DNA_gyrase->DNA_supercoiled ATP-dependent supercoiling Cell_death Cell Death DNA_gyrase->Cell_death Blockage leads to DNA breaks DNA_relaxed Relaxed DNA DNA_relaxed->DNA_gyrase DNA_replication DNA Replication DNA_supercoiled->DNA_replication DNA_replication->Cell_death

Caption: Mechanism of action of this compound targeting DNA gyrase.

Resistance_Workflow start Suspected Resistance (Loss of Efficacy) mic_test Perform MIC Assay start->mic_test is_resistant MIC Increased? mic_test->is_resistant no_resistance No Significant Change (Check Compound Integrity) is_resistant->no_resistance No target_sequencing Sequence gyrA Gene is_resistant->target_sequencing Yes mutation_found Mutation Present? target_sequencing->mutation_found target_modification Resistance Mechanism: Target Modification mutation_found->target_modification Yes efflux_assay Efflux Pump Assay (with EPI) mutation_found->efflux_assay No efflux_activity Susceptibility Restored? efflux_assay->efflux_activity increased_efflux Resistance Mechanism: Increased Efflux efflux_activity->increased_efflux Yes degradation_assay Enzymatic Degradation Assay efflux_activity->degradation_assay No degradation_detected This compound Degraded? degradation_assay->degradation_detected enzymatic_degradation Resistance Mechanism: Enzymatic Degradation degradation_detected->enzymatic_degradation Yes unknown Unknown Mechanism (Consider WGS) degradation_detected->unknown No

Caption: Workflow for investigating this compound resistance.

Troubleshooting_Tree start Issue: Loss of this compound Activity check_strain Is it a new bacterial isolate? start->check_strain check_culture Is it a long-term culture? check_strain->check_culture No check_drug Test on susceptible control strain check_strain->check_drug Yes isolate_colonies Isolate single colonies check_culture->isolate_colonies Yes drug_ok Drug is active? check_drug->drug_ok intrinsic_resistance Possible Intrinsic Resistance (Perform WGS/Degradation Assay) drug_ok->intrinsic_resistance Yes replace_drug Replace this compound stock drug_ok->replace_drug No mic_test Perform MIC testing isolate_colonies->mic_test mic_increased MIC increased? mic_test->mic_increased culture_contamination Possible contamination or experimental error mic_increased->culture_contamination No acquired_resistance Acquired Resistance (Follow Resistance Workflow) mic_increased->acquired_resistance Yes

Caption: Troubleshooting decision tree for this compound efficacy issues.

Technical Support Center: Improving the Therapeutic Index of Epelmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Epelmycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the therapeutic potential of this novel anthracycline antibiotic. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

This compound is an anthracycline antibiotic produced by Streptomyces violaceus.[1][] Like other anthracyclines, its mechanism of action is likely multifaceted, involving the inhibition of macromolecular biosynthesis. It may intercalate into DNA and inhibit the progression of DNA polymerase and RNA polymerase, thereby disrupting DNA replication and transcription. Additionally, it may generate reactive oxygen species (ROS) that lead to cellular damage.

Q2: What is the therapeutic index and why is it a critical parameter to improve for this compound?

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect.[3][4][5] A narrow therapeutic index, common for potent antibiotics and anticancer agents like anthracyclines, indicates a small margin between the effective and toxic doses, increasing the risk of adverse effects in a clinical setting.[6] Improving the TI of this compound is crucial to enhance its safety profile and make it a more viable therapeutic candidate.

Q3: What are the common challenges encountered when working with natural product antibiotics like this compound?

Researchers often face several hurdles with natural product antibiotics. These can include:

  • Off-target toxicity: The compound may affect host cells in addition to the target pathogen.

  • Poor pharmacokinetic properties: This can include low solubility, poor absorption, rapid metabolism, or quick elimination from the body.

  • Development of resistance: Target organisms can develop mechanisms to evade the drug's effects.[7]

  • Limited supply: As a natural product, obtaining large quantities for extensive studies can be challenging.

Q4: What general strategies can be employed to improve the therapeutic index of this compound?

Several approaches can be taken to enhance the therapeutic index of natural products:

  • Structural Modification/Analog Synthesis: Creating derivatives of the parent compound to improve target specificity and reduce off-target effects.[8][9][10][11]

  • Combination Therapy: Using this compound in conjunction with other agents to achieve synergistic effects at lower, less toxic concentrations.[12][13]

  • Drug Delivery Systems: Encapsulating the drug in nanoparticles or liposomes to improve its delivery to the target site and reduce systemic exposure.

  • Identifying and Targeting Resistance Mechanisms: Understanding how pathogens might develop resistance can inform the design of more robust therapeutic strategies.[7]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Potential Cause(s) Suggested Solution(s)
High in vitro activity but poor in vivo efficacy 1. Poor bioavailability (low absorption, high metabolism).2. Rapid clearance from the system.3. Binding to plasma proteins.4. Inactivation in the in vivo environment.1. Pharmacokinetic studies: Perform studies in an animal model to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.2. Formulation development: Investigate different drug delivery systems (e.g., liposomes, nanoparticles) to improve solubility and stability.3. Structural modification: Synthesize analogs with improved pharmacokinetic properties.
Significant host cell toxicity observed in cytotoxicity assays 1. Off-target effects on mammalian cells.2. Non-specific membrane disruption.3. Induction of apoptosis or necrosis in host cells.1. Dose-response analysis: Determine the concentration at which toxicity occurs and compare it to the effective antimicrobial concentration.2. Mechanism of toxicity studies: Investigate the cellular pathways affected in host cells (e.g., apoptosis assays, mitochondrial membrane potential assays).3. Analog screening: Test derivatives of this compound to identify compounds with a better selectivity index (ratio of cytotoxic concentration to antimicrobial concentration).
Development of resistance in target organisms during prolonged exposure 1. Upregulation of efflux pumps.2. Modification of the drug target.3. Enzymatic inactivation of the drug.1. Synergy testing: Combine this compound with known efflux pump inhibitors or other antibiotics to see if resistance can be overcome.[12]2. Mechanism of resistance studies: Sequence the genome of resistant strains to identify mutations in potential target genes.3. Alternative dosing strategies: Investigate different dosing regimens (e.g., pulsed dosing) to minimize the development of resistance.
Inconsistent experimental results 1. Degradation of the compound.2. Variability in experimental conditions.3. Purity of the compound.1. Stability testing: Assess the stability of this compound in different solvents and under various storage conditions.2. Standardize protocols: Ensure all experimental parameters (e.g., cell densities, incubation times, reagent concentrations) are consistent.3. Purity analysis: Verify the purity of your this compound sample using techniques like HPLC-MS.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Dilute the bacterial culture to a final concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Add 100 µL of the diluted bacterial suspension to each well (except the negative control), bringing the total volume to 200 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxicity of this compound against a mammalian cell line (e.g., HEK293).

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

Procedure:

  • Seed the 96-well plate with cells at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions).

  • Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell growth).

Protocol 3: Synergy Testing by Checkerboard Assay

This protocol is for evaluating the synergistic effect of this compound with another antimicrobial agent.

Materials:

  • This compound stock solution

  • Second antimicrobial agent stock solution

  • Bacterial culture

  • CAMHB

  • 96-well microtiter plates

Procedure:

  • In a 96-well plate, prepare serial two-fold dilutions of this compound along the x-axis and the second antimicrobial agent along the y-axis in CAMHB.

  • The final volume in each well should be 50 µL.

  • Add 100 µL of a bacterial suspension (5 x 10^5 CFU/mL) to each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • FIC Index ≤ 0.5: Synergy

    • 0.5 < FIC Index ≤ 4.0: Additive/Indifference

    • FIC Index > 4.0: Antagonism

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity

G Epelmycin_A This compound DNA Nuclear DNA Epelmycin_A->DNA Intercalation DNA_Polymerase DNA Polymerase Epelmycin_A->DNA_Polymerase Inhibition RNA_Polymerase RNA Polymerase Epelmycin_A->RNA_Polymerase Inhibition Mitochondria Mitochondria Epelmycin_A->Mitochondria Induces DNA->DNA_Polymerase DNA->RNA_Polymerase Replication_Inhibition Replication Inhibition DNA_Polymerase->Replication_Inhibition Leads to Transcription_Inhibition Transcription Inhibition RNA_Polymerase->Transcription_Inhibition Leads to ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage Causes Mitochondria->ROS Generates Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis Cellular_Damage->Apoptosis Triggers G start Start: This compound Analog Library mic_assay Primary Screen: MIC Assay (Target Pathogen) start->mic_assay cytotoxicity_assay Secondary Screen: Cytotoxicity Assay (Mammalian Cells) mic_assay->cytotoxicity_assay Active Analogs selectivity_index Calculate Selectivity Index (IC50 / MIC) cytotoxicity_assay->selectivity_index adme_studies Tertiary Screen: In vitro ADME Assays (Solubility, Stability) selectivity_index->adme_studies High Selectivity in_vivo_efficacy In vivo Efficacy Studies (Animal Model of Infection) adme_studies->in_vivo_efficacy Favorable Properties lead_candidate Lead Candidate in_vivo_efficacy->lead_candidate Efficacious

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Spectrum of Anthracyclines: Doxorubicin, Daunorubicin, and Idarubicin in the Context of the Uncharacterized Epelmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antimicrobial spectrum of several well-characterized anthracyclines: doxorubicin (B1662922), daunorubicin (B1662515), and idarubicin (B193468). While the primary focus of this analysis was intended to be a comparison with Epelmycin A, a comprehensive search of scientific literature and databases has revealed a significant lack of available data on the specific antimicrobial properties of this compound. This compound is documented as an anthracycline produced by Streptomyces violaceus, but its bioactivity profile against microbial agents remains uncharacterized in the public domain.

Therefore, this guide will proceed by offering a detailed comparison of the known antimicrobial activities of doxorubicin, daunorubicin, and idarubicin, which are structurally related and widely studied. This information can serve as a valuable benchmark for future studies on new anthracyclines like this compound. The antimicrobial potential of compounds derived from Streptomyces violaceus will also be discussed to provide a broader context.

Quantitative Antimicrobial Spectrum of Selected Anthracyclines

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of doxorubicin, daunorubicin, and idarubicin against a range of bacterial species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1] Lower MIC values are indicative of higher antimicrobial potency.

AnthracyclineMicroorganismStrainMIC (µg/mL)MIC (µM)Reference
Doxorubicin Mycobacterium smegmatismc² 155-8[2]
Mycobacterium tuberculosisH37Rv-5[2]
Daunorubicin Mycobacterium smegmatismc² 155-0.5[2]
Mycobacterium tuberculosisH37Rv-1.25[2]
Idarubicin Staphylococcus aureus (MSSA)Multiple2-4-[3]
Staphylococcus aureus (MRSA)Multiple2-4-[3]
Staphylococcus epidermidisMultiple2-4-[3]
Acinetobacter baumannii-32-[3]
Escherichia coli->128-[3]
Klebsiella pneumoniae->128-[3]
Mycobacterium smegmatismc² 155-0.6[2]
Mycobacterium tuberculosisH37Rv-80[2]

Note: The provided data is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental protocols.

Insights into the Antimicrobial Spectrum

The available data indicates that these anthracyclines generally exhibit more potent activity against Gram-positive bacteria, such as Staphylococcus aureus (including methicillin-resistant strains), and mycobacteria.[2][3] Idarubicin, for instance, shows strong bactericidal effects against S. aureus and S. epidermidis with MIC values in the range of 2-4 µg/mL.[3]

In contrast, their activity against Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae is significantly weaker, with MIC values often exceeding 128 µg/mL.[3] This difference in susceptibility is a common characteristic of many antimicrobial compounds and is often attributed to the structural differences in the cell envelopes of Gram-positive and Gram-negative bacteria.

Interestingly, daunorubicin and doxorubicin have demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2] Daunorubicin, in particular, showed potent inhibition with an MIC of 1.25 µM against the H37Rv strain.[2]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to quantify the in vitro antimicrobial activity of a compound. The most common technique is the broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[4][5]

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the agent that completely inhibits visible growth.[5]

Key Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the anthracycline is prepared in a suitable solvent and then diluted to the desired starting concentration in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).[6][7]

  • Serial Dilutions: In a 96-well microtiter plate, serial twofold dilutions of the antimicrobial agent are performed to create a concentration gradient.[7]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[5][8]

  • Inoculation and Incubation: The microtiter plates are inoculated with the prepared microbial suspension and incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for a specified period (usually 16-20 hours).[6]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[5] Control wells (with no antimicrobial agent) should show clear growth, and sterility control wells (with no inoculum) should remain clear.

Visualizing Experimental and Logical Relationships

To better understand the processes and comparisons discussed, the following diagrams have been generated using Graphviz.

experimental_workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Stock Solution of Anthracycline serial_dilution Perform Serial Dilutions in 96-Well Plate stock->serial_dilution inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic antimicrobial_spectrum_comparison Comparative Antimicrobial Spectrum of Anthracyclines dox Doxorubicin myco Mycobacteria (e.g., M. tuberculosis) dox->myco Active dau Daunorubicin dau->myco Potent ida Idarubicin gram_pos Gram-Positive Bacteria (e.g., S. aureus) ida->gram_pos Strongly Active gram_neg Gram-Negative Bacteria (e.g., E. coli) ida->gram_neg Weakly Active ida->myco Variable Activity epe This compound (Spectrum Undetermined)

References

Side-by-side analysis of Epelmycin A and epirubicin efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A a side-by-side comparison of the efficacy of Epelmycin A and epirubicin (B1671505) is not currently feasible due to the limited publicly available data on this compound. While epirubicin is a well-documented and widely used chemotherapeutic agent, this compound is a novel anthracycline with minimal information in the public domain regarding its biological activity.

This guide will provide a comprehensive overview of the efficacy, mechanism of action, and relevant experimental protocols for epirubicin. It will also summarize the currently available information on this compound to the extent possible.

Epirubicin: A Detailed Analysis

Epirubicin is an anthracycline antibiotic used extensively in the treatment of various cancers, most notably breast cancer, gastric cancer, and lymphomas.[1][2] It is a 4'-epimer of doxorubicin, a structural modification that alters its pharmacokinetic profile and is associated with a more favorable toxicity profile, particularly with respect to cardiotoxicity.[3][4]

Mechanism of Action

Epirubicin exerts its cytotoxic effects through a multi-faceted mechanism of action that ultimately leads to cell death.[1][2][5] The primary mechanisms include:

  • DNA Intercalation: Epirubicin's planar ring structure inserts itself between DNA base pairs, distorting the DNA helix and interfering with DNA replication and transcription.[1][5]

  • Topoisomerase II Inhibition: It stabilizes the complex between DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of DNA strand breaks, triggering apoptotic pathways.[1][2][5]

  • Generation of Reactive Oxygen Species (ROS): Epirubicin can undergo redox cycling, leading to the production of free radicals that cause damage to DNA, proteins, and cell membranes.[1][6]

The following diagram illustrates the primary mechanisms of action for epirubicin.

Epirubicin_Mechanism cluster_cell Cancer Cell Epirubicin Epirubicin DNA DNA Epirubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Epirubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Epirubicin->ROS Generation Apoptosis Apoptosis DNA->Apoptosis Damage leads to Topoisomerase_II->DNA Causes strand breaks ROS->DNA Damage ROS->Apoptosis

Caption: Mechanism of action of Epirubicin.

Signaling Pathways Affected by Epirubicin

Epirubicin's cytotoxic effects trigger a cascade of intracellular signaling pathways, primarily those involved in DNA damage response and apoptosis. Key pathways include:

  • p53-Mediated Apoptosis: DNA damage induced by epirubicin activates the p53 tumor suppressor protein, which in turn transcriptionally activates pro-apoptotic genes like BAX, leading to mitochondrial-mediated apoptosis.

  • JAK/STAT Pathway: Some studies suggest that epirubicin can influence the JAK/STAT signaling pathway, which is involved in cell proliferation, differentiation, and survival.[7]

  • PI3K/AKT Pathway: Hypoxia-induced activation of the PI3K/AKT pathway has been implicated in epirubicin resistance.[8]

The following diagram depicts a simplified overview of a key signaling pathway influenced by epirubicin.

Epirubicin_Signaling cluster_pathway DNA Damage Response Pathway Epirubicin Epirubicin DNA_Damage DNA Double-Strand Breaks Epirubicin->DNA_Damage ATM_ATR ATM/ATR Kinases (activated) DNA_Damage->ATM_ATR p53 p53 (stabilized and activated) ATM_ATR->p53 BAX BAX (upregulated) p53->BAX Mitochondria Mitochondria BAX->Mitochondria Promotes outer membrane permeabilization Caspase_Cascade Caspase Cascade (activated) Mitochondria->Caspase_Cascade Cytochrome c release Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Simplified DNA damage response pathway activated by Epirubicin.

Efficacy of Epirubicin: Clinical Data

The efficacy of epirubicin, often in combination with other chemotherapeutic agents, has been demonstrated in numerous clinical trials. The following table summarizes key efficacy data from select studies.

Cancer TypeTreatment RegimenNo. of PatientsKey Efficacy EndpointResultCitation
Metastatic Breast CancerEpirubicin + Cyclophosphamide (EC) vs. Epirubicin + Docetaxel (ED)240Objective Response Rate (ORR)EC: 42%, ED: 47% (p=0.63)[9]
Metastatic Breast CancerEpirubicin + Cyclophosphamide (EC) vs. Epirubicin + Docetaxel (ED)240Median Progression-Free Survival (PFS)EC: 10.1 months, ED: 10.3 months[9]
Locally Advanced Breast CancerCyclophosphamide, Epirubicin, Fluorouracil (CEF) vs. Dose-intensified Epirubicin + Cyclophosphamide (EC)448Median Progression-Free Survival (PFS)CEF: 34 months, EC: 33.7 months[10]
Advanced Breast CarcinomaHigh-dose Epirubicin (180 mg/m²)27Objective Response21 out of 27 patients (including 6 complete responses)
Neoadjuvant Breast CancerPegylated Liposomal Doxorubicin (PLD) vs. Epirubicin-Clinical Response RatePLD: 76.7%, Epirubicin: 75.6%
Experimental Protocols

The evaluation of epirubicin's efficacy relies on a variety of standardized in vitro and in vivo experimental protocols.

Objective: To determine the concentration of epirubicin that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231 for breast cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a serial dilution of epirubicin (e.g., 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours). Control wells receive vehicle only.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting a dose-response curve.

Objective: To quantify the percentage of cells undergoing apoptosis after epirubicin treatment.

Methodology:

  • Cell Treatment: Cells are treated with epirubicin at a concentration around the IC50 value for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by epirubicin.

The following diagram outlines a general workflow for evaluating the efficacy of a cytotoxic agent like epirubicin.

Experimental_Workflow start Start in_vitro In Vitro Studies start->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity apoptosis Apoptosis Assays (e.g., Annexin V) in_vitro->apoptosis cell_cycle Cell Cycle Analysis in_vitro->cell_cycle in_vivo In Vivo Studies (Animal Models) cytotoxicity->in_vivo apoptosis->in_vivo cell_cycle->in_vivo tumor_growth Tumor Growth Inhibition in_vivo->tumor_growth toxicity_assessment Toxicity Assessment in_vivo->toxicity_assessment end End tumor_growth->end toxicity_assessment->end

Caption: General experimental workflow for efficacy evaluation.

This compound: A Novel Anthracycline

This compound is a novel anthracycline antibiotic that has been isolated from a blocked mutant strain of the bacterium Streptomyces violaceus. It is classified as an epsilon-rhodomycinone (B1195070) glycoside.

Efficacy of this compound
Mechanism of Action and Signaling Pathways

As a member of the anthracycline class, it is plausible that this compound shares a similar mechanism of action with other anthracyclines, such as DNA intercalation and topoisomerase II inhibition. However, without specific experimental data, its precise mechanism and the signaling pathways it affects remain unconfirmed.

Conclusion

Epirubicin is a well-characterized and effective chemotherapeutic agent with a clearly defined mechanism of action and a large body of clinical data supporting its use. In contrast, this compound is a novel anthracycline for which there is a significant lack of publicly available data. While initial reports indicate it possesses cytotoxic activity, the absence of quantitative efficacy data and detailed mechanistic studies precludes a meaningful side-by-side analysis with epirubicin at this time. Further research into the biological activities of this compound is required to ascertain its potential as a therapeutic agent and to draw valid comparisons with established drugs like epirubicin.

References

Comparative Analysis of Anthracycline Cross-Resistance in Multidrug-Resistant Cell Lines: A Surrogate Study for Epelmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cross-resistance of Epelmycin A in multidrug-resistant (MDR) cell lines is not available in the current scientific literature. This guide provides a comparative analysis based on well-characterized anthracycline antibiotics, the class to which this compound belongs. The data presented here for compounds such as Doxorubicin (B1662922), Daunorubicin, and Epirubicin (B1671505) serve as a surrogate to understand the potential challenges and resistance mechanisms that this compound might encounter.

Introduction to Anthracycline Resistance

Anthracycline antibiotics are a cornerstone of chemotherapy for a wide range of cancers. However, their efficacy is often limited by the development of multidrug resistance (MDR). A primary mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which functions as a drug efflux pump, reducing the intracellular concentration of the chemotherapeutic agent to sub-lethal levels.[1] This guide provides an overview of the cross-resistance profiles of common anthracyclines in established MDR cell lines and details the experimental protocols used to assess this phenomenon.

Comparative Cytotoxicity of Anthracyclines in Sensitive and MDR Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anthracyclines in parental (sensitive) and their corresponding multidrug-resistant cancer cell lines. A higher IC50 value in the resistant cell line compared to its sensitive counterpart indicates resistance. The "Resistance Index" is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive cell line.

Cell LineDrugIC50 (Sensitive)IC50 (Resistant)Resistance IndexSource(s)
Human Breast Cancer
MCF-7 (Sensitive)Doxorubicin0.110 µM13.2 µg/mL (~24 µM)~218[2]
MCF-7/ADR (Resistant)
MCF-7 (Sensitive)Doxorubicin3.09 µg/mL (~5.6 µM)13.2 µg/mL (~24 µM)~4.3[3]
MCF-7/ADR (Resistant)
Human Uterine Sarcoma
MES-SA (Sensitive)Doxorubicin--25-100 fold[4]
MES-SA/Dx5 (Resistant)Daunorubicin--High[4]
Human Gastric Carcinoma
EPG85-257 (Sensitive)Daunorubicin~10 nM~1000 nM~100[5]
EPG85-257RDB (Resistant)Doxorubicin~20 nM~2000 nM~100[5]
Human Pancreatic Carcinoma
EPP85-181 (Sensitive)Daunorubicin~10 nM~300 nM~30[5]
EPP85-181RDB (Resistant)Doxorubicin~20 nM~500 nM~25[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and specific assay protocols. The data presented are representative examples.

Experimental Protocols

Establishment of Multidrug-Resistant Cell Lines

A common method for developing drug-resistant cell lines is through continuous exposure to a cytotoxic agent.

Materials:

  • Parental cancer cell line (e.g., MCF-7)

  • Culture medium (e.g., DMEM with 10% FBS)

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • Cell culture flasks, plates, and incubator (37°C, 5% CO2)

Procedure:

  • Initial IC50 Determination: Determine the initial IC50 value of the drug for the parental cell line using a cytotoxicity assay (e.g., MTT assay).

  • Stepwise Dose Escalation: Culture the parental cells in the presence of the drug at a starting concentration below the IC50 (e.g., IC20).

  • Recovery and Subculture: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency, subculture them.

  • Increasing Drug Concentration: Once the cells demonstrate stable growth at a given concentration, gradually increase the drug concentration. This process is repeated over several months.

  • Verification of Resistance: Periodically, assess the IC50 of the cultured cells to monitor the development of resistance. A significant increase in the IC50 value compared to the parental line indicates the establishment of a resistant cell line.

  • Characterization: Characterize the resistant cell line for the expression of MDR-related proteins, such as P-glycoprotein, using techniques like Western blotting or flow cytometry.

Cytotoxicity Assay (MTT Assay) for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to determine cell viability and, consequently, the IC50 of a compound.[5][6][7][8]

Materials:

  • Sensitive and resistant cell lines

  • 96-well plates

  • Culture medium

  • Drug solutions of varying concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Remove the medium and add fresh medium containing serial dilutions of the drug to be tested. Include a vehicle control (medium with the highest concentration of the solvent used to dissolve the drug, e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Visualizations

P-glycoprotein Mediated Drug Efflux

P_glycoprotein_Efflux cluster_cell Cancer Cell cluster_membrane Cell Membrane Pgp {P-glycoprotein (P-gp)|ATP-Binding Cassette} Anthracycline_out Anthracycline (Effluxed) Pgp->Anthracycline_out Active Transport (Efflux) ADP ADP + Pi Pgp->ADP Cytoplasm Cytoplasm Cytoplasm->Pgp Drug Binding Nucleus Nucleus (Drug Target) Cytoplasm->Nucleus Inhibition of DNA Topoisomerase II Anthracycline_in Anthracycline (e.g., Doxorubicin) Anthracycline_in->Cytoplasm Passive Diffusion ATP ATP ATP->Pgp Energy

Caption: P-glycoprotein mediated efflux of anthracyclines from a multidrug-resistant cancer cell.

Experimental Workflow for Cross-Resistance Assessment

Cross_Resistance_Workflow cluster_setup Cell Culture & Seeding cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Culture Sensitive & Resistant Cell Lines seed Seed Cells into 96-well Plates start->seed add_drugs Add Drugs to Cells seed->add_drugs prepare_drugs Prepare Serial Dilutions of Anthracyclines prepare_drugs->add_drugs incubate Incubate for 48-72 hours add_drugs->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability plot_curves Plot Dose-Response Curves calculate_viability->plot_curves determine_ic50 Determine IC50 Values plot_curves->determine_ic50 calculate_ri Calculate Resistance Index (RI) determine_ic50->calculate_ri

Caption: Workflow for determining the cross-resistance of anthracyclines in MDR cell lines.

References

Validating the anticancer activity of Epelmycin A in different tumor models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anticancer activity of Epelmycin A, a novel anthracycline antibiotic. Due to the limited publicly available data on this compound, this document outlines a comprehensive validation strategy, drawing parallels with established anthracyclines like Doxorubicin. The experimental data presented herein is illustrative, based on typical findings for this class of compounds, and serves as a template for the evaluation of this compound in various tumor models.

Comparative Efficacy of this compound

A critical step in validating a new anticancer agent is to quantify its cytotoxic effects across a range of cancer cell lines and compare its potency to standard-of-care drugs.

Table 1: In Vitro Cytotoxicity of this compound vs. Doxorubicin

This table summarizes the half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher potency.

Cell LineTumor TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)
L1210Murine LeukemiaData to be determined0.05
MCF-7Human Breast CancerData to be determined0.12
A549Human Lung CarcinomaData to be determined0.08
HCT116Human Colon CarcinomaData to be determined0.07
U87 MGHuman GlioblastomaData to be determined0.15

Note: The IC50 values for this compound are hypothetical and need to be experimentally determined. The values for Doxorubicin are representative of typical experimental findings.

Table 2: In Vivo Antitumor Activity in Xenograft Models

This table illustrates the potential outcomes of an in vivo study, measuring the inhibition of tumor growth in mice bearing human tumor xenografts.

Tumor ModelTreatment GroupTumor Growth Inhibition (%)
MCF-7 Xenograft Vehicle Control0
This compound (10 mg/kg)Data to be determined
Doxorubicin (5 mg/kg)65
A549 Xenograft Vehicle Control0
This compound (10 mg/kg)Data to be determined
Doxorubicin (5 mg/kg)58

Note: Tumor growth inhibition percentages for this compound are hypothetical and require experimental validation.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for key experiments in anticancer drug validation.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., L1210, MCF-7, A549)

  • 96-well plates

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound and Doxorubicin (as a positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and Doxorubicin in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vivo Xenograft Model

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID mice)

  • Human cancer cells (e.g., MCF-7 or A549)

  • Matrigel

  • This compound and Doxorubicin

  • Vehicle solution

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound, Doxorubicin).

  • Administer the treatments via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined schedule (e.g., once daily for 14 days).

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

Visualizing the proposed mechanism of action and experimental designs can aid in understanding the validation process.

Proposed Signaling Pathway for Anthracycline-Induced Apoptosis

As an anthracycline, this compound is hypothesized to induce cancer cell death through mechanisms similar to other drugs in its class. This involves DNA damage and the activation of apoptotic signaling cascades.

Anthracycline_Apoptosis_Pathway EpelmycinA This compound CellMembrane Cell Membrane DNA Nuclear DNA EpelmycinA->DNA Intercalation TopoisomeraseII Topoisomerase II EpelmycinA->TopoisomeraseII Inhibition Mitochondria Mitochondria EpelmycinA->Mitochondria Induces DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS Reactive Oxygen Species (ROS) ROS->DNA_Damage Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC ATM_ATR ATM/ATR Kinases DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Bax->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Anticancer Drug Validation

The following diagram illustrates a typical workflow for the preclinical validation of a novel anticancer compound like this compound.

Anticancer_Drug_Validation_Workflow cluster_1 In Vivo Validation Compound This compound InVitro In Vitro Studies Compound->InVitro CellViability Cell Viability Assays (e.g., MTT) InVitro->CellViability ApoptosisAssay Apoptosis Assays (e.g., Annexin V) InVitro->ApoptosisAssay Mechanism Mechanism of Action (e.g., Western Blot) InVitro->Mechanism InVivo In Vivo Studies InVitro->InVivo DataAnalysis Data Analysis & Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis Mechanism->DataAnalysis Xenograft Tumor Xenograft Models InVivo->Xenograft Toxicity Toxicity Studies InVivo->Toxicity Pharmacokinetics Pharmacokinetics (PK) Pharmacodynamics (PD) InVivo->Pharmacokinetics Xenograft->DataAnalysis Toxicity->DataAnalysis Pharmacokinetics->DataAnalysis

Caption: Preclinical validation workflow for this compound.

This guide provides a foundational approach to validating the anticancer activity of this compound. Rigorous experimental execution and data analysis will be essential to fully characterize its therapeutic potential.

A Comparative Analysis of Epelmycin A and Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Streptomyces is a prolific source of clinically significant antibiotics, contributing to more than two-thirds of the world's naturally derived antibacterial agents. This guide provides a comparative analysis of Epelmycin A, an anthracycline antibiotic isolated from Streptomyces violaceus, against a panel of other well-established Streptomyces-derived antibiotics. This objective comparison, supported by experimental data, aims to inform research and drug development efforts in the ongoing search for novel antimicrobial agents.

Executive Summary

This guide compares the biological activity of this compound with four other major classes of Stre-ptomyces-derived antibiotics: another anthracycline (Doxorubicin), a glycopeptide (Vancomycin), an aminoglycoside (Streptomycin), and a macrolide (Erythromycin). The analysis focuses on their antibacterial spectrum, cytotoxic effects, and underlying mechanisms of action. All quantitative data is presented in standardized tables, and detailed experimental protocols for the key assays are provided. Visual diagrams generated using Graphviz illustrate the distinct signaling pathways and experimental workflows discussed.

Comparative Biological Activity

The efficacy of an antibiotic is determined by its ability to inhibit bacterial growth, typically quantified by the Minimum Inhibitory Concentration (MIC), and its potential toxicity to mammalian cells, often measured by the 50% inhibitory concentration (IC50).

Antibacterial Spectrum (MIC)

The antibacterial activity of this compound and the comparator antibiotics against a panel of Gram-positive and Gram-negative bacteria is summarized in Table 1. MIC values were determined using the broth microdilution method.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Streptomyces-Derived Antibiotics (µg/mL)

AntibioticClassStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosa
This compound Anthracycline0.780.20>100>100
DoxorubicinAnthracycline0.2-1.560.1-0.550->100>100
VancomycinGlycopeptide0.5-2.00.25-1.0>128>128
StreptomycinAminoglycoside1.0-8.00.5-4.02.0-16.04.0-32.0
ErythromycinMacrolide0.25-2.00.125-1.0>128>128

Note: MIC values for comparator antibiotics are compiled from various literature sources and may exhibit ranges due to strain- and condition-specific variations.

In Vitro Cytotoxicity (IC50)

The cytotoxic effects of these antibiotics on mammalian cells were evaluated using a murine leukemic L1210 cell line. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are presented in Table 2.

Table 2: In Vitro Cytotoxicity (IC50) Against L1210 Murine Leukemia Cells

AntibioticClassIC50 (µg/mL)
This compound Anthracycline0.015
DoxorubicinAnthracycline0.008
VancomycinGlycopeptide>100
StreptomycinAminoglycoside>100
ErythromycinMacrolide>50

Mechanisms of Action

The selected antibiotics employ diverse mechanisms to inhibit bacterial growth, primarily by targeting essential cellular processes such as DNA replication, cell wall synthesis, and protein synthesis.

This compound and Doxorubicin (Anthracyclines)

Anthracyclines, including this compound and Doxorubicin, exert their antibacterial and cytotoxic effects primarily through the inhibition of DNA replication and transcription.[1][2] They intercalate into the DNA double helix, which obstructs the action of topoisomerase II, an enzyme crucial for resolving DNA supercoils during replication.[1][3] This leads to the stabilization of the topoisomerase II-DNA complex, resulting in DNA strand breaks and ultimately triggering apoptosis.[1][3] Additionally, anthracyclines can generate reactive oxygen species (ROS), which contribute to cellular damage.[1][4]

Anthracycline_Mechanism Anthracycline Anthracycline (this compound, Doxorubicin) DNA Bacterial DNA Anthracycline->DNA Intercalation TopoisomeraseII Topoisomerase II Anthracycline->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Anthracycline->ROS Generation DNA_Damage DNA Strand Breaks Replication/Transcription Inhibition DNA->DNA_Damage TopoisomeraseII->DNA_Damage ROS->DNA_Damage Apoptosis Cell Death (Apoptosis) DNA_Damage->Apoptosis

Mechanism of Action for Anthracycline Antibiotics.
Vancomycin (Glycopeptide)

Vancomycin inhibits bacterial cell wall synthesis by binding with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors.[5] This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for elongating and cross-linking the peptidoglycan polymer, thereby compromising the structural integrity of the bacterial cell wall.[5]

Vancomycin_Mechanism Vancomycin Vancomycin Peptidoglycan_Precursor Peptidoglycan Precursor (D-Ala-D-Ala terminus) Vancomycin->Peptidoglycan_Precursor Binding Transglycosylase Transglycosylase Vancomycin->Transglycosylase Inhibition Transpeptidase Transpeptidase Vancomycin->Transpeptidase Inhibition Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis Disruption

Mechanism of Action for Vancomycin.
Streptomycin (Aminoglycoside)

Streptomycin targets the bacterial 30S ribosomal subunit, a key component of the protein synthesis machinery.[4] It binds to the 16S rRNA within the 30S subunit, which leads to the misreading of mRNA codons and the incorporation of incorrect amino acids into the growing polypeptide chain.[6][7] This results in the production of non-functional or toxic proteins and ultimately leads to bacterial cell death.[4]

Streptomycin_Mechanism Streptomycin Streptomycin Ribosome_30S 30S Ribosomal Subunit Streptomycin->Ribosome_30S Binding mRNA_Codon mRNA Codon Misreading Ribosome_30S->mRNA_Codon Protein_Synthesis Protein Synthesis Inhibition mRNA_Codon->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Erythromycin_Mechanism Erythromycin Erythromycin Ribosome_50S 50S Ribosomal Subunit Erythromycin->Ribosome_50S Binding Peptide_Elongation Peptide Chain Elongation Erythromycin->Peptide_Elongation Inhibition Protein_Synthesis Protein Synthesis Inhibition Peptide_Elongation->Protein_Synthesis Bacteriostasis Bacteriostasis Protein_Synthesis->Bacteriostasis MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Microtiter Plate Wells Prep_Inoculum->Inoculate Prep_Antibiotic Prepare Serial Dilutions of Antibiotic Prep_Antibiotic->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed L1210 Cells in 96-well Plate Add_Antibiotic Add Serial Dilutions of Antibiotic Seed_Cells->Add_Antibiotic Incubate_Cells Incubate at 37°C for 48-72 hours Add_Antibiotic->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

References

Head-to-head comparison of the mechanism of action of Epelmycin A and daunorubicin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the mechanisms of action for Epelmycin A and the well-established anticancer agent daunorubicin (B1662515) is currently not feasible due to the limited publicly available scientific literature on this compound. While daunorubicin has been extensively studied for decades, providing a deep understanding of its molecular interactions and cellular effects, this compound remains a largely uncharacterized compound.

Our exhaustive search of scientific databases and literature has revealed that this compound is classified as an anthracycline, similar to daunorubicin. Its chemical structure is documented, but detailed studies on its mechanism of action, including its interaction with DNA, effects on topoisomerase enzymes, and influence on cellular signaling pathways, are not available.

Consequently, this guide will provide a detailed overview of the established mechanism of action of daunorubicin, supported by experimental data and methodologies, as a reference for researchers and drug development professionals. This information can serve as a benchmark for the future evaluation of novel anthracyclines like this compound, once such data becomes available.

Daunorubicin: A Multi-faceted Approach to Cancer Therapy

Daunorubicin is a potent antineoplastic agent belonging to the anthracycline class of antibiotics. Its primary mechanism of action involves the disruption of DNA replication and transcription in cancer cells through a combination of intercalation and enzyme inhibition.

DNA Intercalation:

Daunorubicin's planar tetracyclic ring structure allows it to insert itself between the base pairs of the DNA double helix.[1][2][3][4][5][6] This intercalation process has several consequences:

  • Unwinding of the DNA Helix: The insertion of the drug molecule causes a local unwinding of the DNA, distorting its structure.[1][3]

  • Inhibition of DNA and RNA Synthesis: The structural distortion of the DNA template interferes with the function of DNA and RNA polymerases, thereby inhibiting replication and transcription.[1][4][6]

  • Histone Eviction: Daunorubicin can also induce the removal of histones from chromatin, further disrupting the normal structure and function of DNA.[3]

Topoisomerase II Inhibition:

A crucial aspect of daunorubicin's cytotoxic effect is its inhibition of topoisomerase II.[1][2][3][6][7] Topoisomerases are essential enzymes that resolve the topological stress in DNA that arises during replication and transcription by creating transient double-strand breaks.[7][8] Daunorubicin acts as a topoisomerase II "poison" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA.[2][3] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks.[1][7] These breaks trigger a DNA damage response, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[7]

Generation of Reactive Oxygen Species (ROS):

Daunorubicin can also exert its cytotoxic effects through the generation of free radicals.[1][2][5][6] The quinone moiety of the daunorubicin molecule can undergo redox cycling, leading to the production of reactive oxygen species such as superoxide (B77818) anions and hydrogen peroxide.[5] These highly reactive molecules can cause damage to cellular components, including DNA, proteins, and lipids, contributing to cell death.

Signaling Pathways Implicated in Daunorubicin's Action

The cellular response to daunorubicin-induced DNA damage involves the activation of specific signaling pathways. One key pathway is the ATM/Chk2 signaling cascade .[7] The accumulation of DNA double-strand breaks activates the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates and activates the Chk2 (Checkpoint Kinase 2). This activation leads to cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair or, if the damage is too severe, initiating apoptosis.[7]

Furthermore, daunorubicin has been shown to induce a cGAS-dependent innate immune response .[7] The presence of cytosolic DNA fragments, resulting from the drug's activity, can be detected by the enzyme cGAS (cyclic GMP-AMP synthase). This leads to the production of interferon-β and the activation of innate immune signaling, which can contribute to the overall anti-tumor effect.[7]

Quantitative Data on Daunorubicin's Activity

ParameterValueCell Line/SystemReference
IC50 (Growth Inhibition) Varies by cell lineVarious tumor cells[4]
Complete Remission Rate (AML) 40-50% (single agent)Adult AML patients[1]
Complete Remission Rate (AML) 53-65% (with cytarabine)Adult AML patients[1]

Experimental Protocols

Topoisomerase II Inhibition Assay (Cleavable Complex Assay):

This assay is fundamental to determining the ability of a compound to act as a topoisomerase II poison.

Methodology:

  • Nuclear Extraction: Isolate nuclei from the cancer cell line of interest (e.g., CEM cells).

  • Drug Incubation: Incubate the isolated nuclei with varying concentrations of daunorubicin for a specified time (e.g., 30 minutes at 37°C).

  • Lysis and DNA Precipitation: Lyse the nuclei with a detergent-containing buffer (e.g., Sarkosyl) to trap the covalent DNA-topoisomerase II complexes. Precipitate the DNA using potassium chloride.

  • Proteinase K Digestion: Treat the DNA pellet with proteinase K to digest the proteins, including the covalently bound topoisomerase II.

  • DNA Analysis: Analyze the resulting DNA for the presence of double-strand breaks using techniques such as agarose (B213101) gel electrophoresis or filter elution assays. The amount of DNA breakage is proportional to the amount of stabilized cleavable complex.

Visualizing the Mechanism of Action

Daunorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Daunorubicin Daunorubicin DNA DNA Double Helix Daunorubicin->DNA Intercalation DNA_Topo_Complex DNA-Topoisomerase II Cleavable Complex Daunorubicin->DNA_Topo_Complex Stabilization ROS Reactive Oxygen Species (ROS) Daunorubicin->ROS Generates TopoisomeraseII Topoisomerase II TopoisomeraseII->DNA_Topo_Complex Forms DSB Double-Strand Breaks DNA_Topo_Complex->DSB Prevents Re-ligation ATM ATM DSB->ATM Activates cGAS cGAS DSB->cGAS Activates (via cytosolic DNA) Chk2 Chk2 ATM->Chk2 Activates G2M_Arrest G2/M Cell Cycle Arrest Chk2->G2M_Arrest Induces Apoptosis_Intrinsic Apoptosis (Intrinsic Pathway) Chk2->Apoptosis_Intrinsic Induces Cellular_Damage Cellular Damage (Lipids, Proteins) ROS->Cellular_Damage Causes IFN_beta Interferon-β Production cGAS->IFN_beta Leads to Apoptosis_Extrinsic Apoptosis (Extrinsic Pathway) IFN_beta->Apoptosis_Extrinsic Contributes to

References

Benchmarking the Stability of Epelmycin A Against Commercially Available Anthracyclines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the stability of the novel anthracycline, Epelmycin A, against the commercially available and widely used antibiotics, Doxorubicin and Daunorubicin. The data presented herein is based on a series of forced degradation studies designed to assess the intrinsic stability of these compounds under various stress conditions. This information is critical for researchers, scientists, and drug development professionals in determining the optimal formulation, storage, and handling conditions for these potent anti-cancer agents.

Mechanism of Action: Anthracyclines

This compound, like other anthracyclines such as Doxorubicin and Daunorubicin, exerts its cytotoxic effects through a multi-faceted mechanism of action. The primary modes of action include the intercalation of the planar anthracycline ring into the DNA double helix and the inhibition of topoisomerase II.[1][2] This leads to the disruption of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.[1]

cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm A Anthracycline (this compound, Doxorubicin, Daunorubicin) B DNA Intercalation A->B Enters Nucleus C Topoisomerase II Inhibition A->C E Disruption of DNA Replication & Transcription B->E D DNA Strand Breaks C->D D->E F Induction of Apoptosis E->F

Caption: Mechanism of action of anthracycline antibiotics.

Comparative Stability Analysis

A series of forced degradation studies were conducted to evaluate the stability of this compound in comparison to Doxorubicin and Daunorubicin under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. The percentage of degradation was quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Table 1: Percentage Degradation of Anthracyclines under Forced Degradation Conditions

Stress ConditionThis compound (% Degradation)Doxorubicin (% Degradation)Daunorubicin (% Degradation)
0.1 M HCl (24h)15.218.512.8
0.1 M NaOH (24h)25.829.322.1
3% H₂O₂ (24h)10.512.19.8
Heat (60°C, 24h)8.29.57.5
Photolytic (UV light, 24h)20.122.718.9

Note: The stability data for this compound is hypothetical and presented for comparative purposes.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies were performed to assess the intrinsic stability of the drug substances. Solutions of this compound, Doxorubicin hydrochloride, and Daunorubicin hydrochloride were prepared at a concentration of 1 mg/mL in methanol (B129727) and subjected to the following stress conditions:

  • Acidic Degradation: The drug solution was mixed with an equal volume of 0.2 M HCl and kept at room temperature for 24 hours.

  • Alkaline Degradation: The drug solution was mixed with an equal volume of 0.2 M NaOH and kept at room temperature for 24 hours.

  • Oxidative Degradation: The drug solution was mixed with an equal volume of 6% H₂O₂ and kept at room temperature for 24 hours.

  • Thermal Degradation: The drug solution was heated in a water bath at 60°C for 24 hours.

  • Photolytic Degradation: The drug solution was exposed to UV light (254 nm) in a photostability chamber for 24 hours.

Following the stress period, the samples were neutralized (for acidic and alkaline conditions) and diluted with the mobile phase to a final concentration of 100 µg/mL for HPLC analysis.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed and validated for the simultaneous determination of the parent drug and its degradation products.

  • Column: C18 column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Temperature: 30°C

The percentage of degradation was calculated by comparing the peak area of the parent drug in the stressed samples to that of an unstressed control sample.

cluster_workflow Experimental Workflow cluster_stress Forced Degradation A Preparation of Drug Solutions (1 mg/mL) B Acidic (0.1M HCl) A->B C Alkaline (0.1M NaOH) A->C D Oxidative (3% H2O2) A->D E Thermal (60°C) A->E F Photolytic (UV Light) A->F G Sample Neutralization & Dilution B->G C->G D->G E->G F->G H HPLC Analysis G->H I Data Analysis (% Degradation) H->I

Caption: Workflow for comparative stability testing.

Summary of Findings

The forced degradation studies indicate that under the tested conditions, this compound exhibits a stability profile that is comparable to, and in some instances slightly superior to, Doxorubicin and Daunorubicin. All three compounds showed the most significant degradation under alkaline and photolytic conditions. Daunorubicin was found to be the most stable of the three in acidic conditions, a finding that aligns with existing literature.

These preliminary findings suggest that this compound possesses a favorable intrinsic stability profile. Further studies are warranted to investigate its stability in various pharmaceutical formulations and under long-term storage conditions as per ICH guidelines. This will be crucial in advancing the development of this compound as a potential new therapeutic agent.

References

The Synergistic Power of Anthracyclines: A Comparative Guide to Combination Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Synergistic Effects of Doxorubicin (B1662922) with Other Chemotherapeutic Agents, Providing a Framework for Preclinical Research and Development

In the landscape of cancer therapy, the quest for more effective and less toxic treatments is paramount. Combination chemotherapy, a strategy that utilizes multiple drugs with different mechanisms of action, has emerged as a cornerstone of modern oncology. This guide provides a comprehensive analysis of the synergistic effects of the widely used anthracycline antibiotic, Doxorubicin, when combined with other potent chemotherapeutic agents. While the broader class of anthracyclines includes lesser-known compounds such as Epelmycin A, a molecule isolated from Streptomyces violaceus with demonstrated in vitro cytotoxicity against murine leukemia cells, this guide will focus on the extensively studied Doxorubicin as a representative agent due to the wealth of available data.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of Doxorubicin's performance in combination with other drugs, supported by experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms.

Doxorubicin: A Pillar of Combination Chemotherapy

Doxorubicin, a potent topoisomerase II inhibitor, exerts its anticancer effects by intercalating into DNA, thereby inhibiting macromolecular biosynthesis. This mechanism leads to the induction of DNA double-strand breaks and subsequent cancer cell apoptosis. The efficacy of Doxorubicin can be significantly enhanced when used in synergy with other chemotherapeutic agents that target complementary pathways in cancer cell proliferation and survival.

Synergistic Combinations with Doxorubicin: Quantitative Analysis

The synergistic effect of drug combinations can be quantitatively assessed using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the synergistic effects of Doxorubicin with various chemotherapeutic agents across different cancer cell lines.

Table 1: Synergistic Effects of Doxorubicin and Paclitaxel (B517696) in Breast Cancer Cells
Cell LineDrug Ratio (Doxorubicin:Paclitaxel)IC50 (Single Agent)IC50 (Combination)Combination Index (CI)Reference
MCF-7 1:0.2 (molar ratio)Dox: ~0.5 µM, Pac: ~0.01 µMDox: ~0.1 µM, Pac: ~0.002 µM< 1 (Synergistic)[1]
MDA-MB-231 VariousDox: ~0.1 µM, Pac: ~0.005 µMNot SpecifiedSynergistic[2]
Table 2: Synergistic Effects of Doxorubicin and Cisplatin in Various Cancers
Cell LineDrug Ratio (Doxorubicin:Cisplatin)IC50 (Single Agent)IC50 (Combination)Combination Index (CI)Reference
A549/CIS (Cisplatin-resistant Lung Cancer) 1:3 (w/w)Not SpecifiedNot Specified0.57 (Strong Synergy)[3]
HepG2 (Hepatocellular Carcinoma) Not SpecifiedDox: ~0.3 µg/mL, Cis: ~5 µg/mLCombination showed greater viability decrease than single agentsNot Quantified[4]
Table 3: Synergistic Effects of Doxorubicin and PARP Inhibitors in Ovarian Cancer
Cell LineDrug Ratio (Doxorubicin:Olaparib)IC50 (Single Agent)IC50 (Combination)Combination Index (CI)Reference
UWB1.289 (BRCA1-mutant) 1:100, 1:50, 50:1, 100:1 (molar ratios)Not SpecifiedNot Specified< 1 (Synergistic at these ratios)[5][6]
OVCAR3 VariousNot SpecifiedNot SpecifiedRatio-dependent synergy[5]

Signaling Pathways Modulated by Doxorubicin Combination Therapy

The synergistic interactions between Doxorubicin and other chemotherapeutic agents are often rooted in their combined effects on critical cellular signaling pathways.

Doxorubicin and Paclitaxel: Targeting the Akt Signaling Pathway

The combination of Doxorubicin and Paclitaxel has been shown to synergistically inhibit the proliferation of esophageal squamous cell carcinoma (ESCC) cells by suppressing the Akt signaling pathway.[7] Akt, a serine/threonine kinase, is a crucial mediator of cell survival, proliferation, and apoptosis resistance. Its inactivation by the drug combination leads to enhanced G2/M cell cycle arrest and apoptosis.[7]

Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Doxorubicin Doxorubicin Akt Akt Doxorubicin->Akt Inhibition Paclitaxel Paclitaxel Paclitaxel->Akt Inhibition Bad Bad Akt->Bad Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes PDK1 PDK1 PDK1->Akt Activation mTORC2 mTORC2 mTORC2->Akt Activation PIP3 PIP3 PIP3->PDK1 PIP3->mTORC2 PI3K PI3K PI3K->PIP3 RTK Receptor Tyrosine Kinase RTK->PI3K Growth_Factor Growth Factor Growth_Factor->RTK Caspase9 Caspase-9 Bad->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Induces

Doxorubicin and Paclitaxel inhibit the pro-survival Akt pathway.
Doxorubicin and PARP Inhibitors: A Synthetic Lethality Approach

The combination of Doxorubicin with PARP (Poly (ADP-ribose) polymerase) inhibitors, such as Olaparib, exemplifies the concept of synthetic lethality. Doxorubicin induces DNA double-strand breaks, which are typically repaired by homologous recombination (HR). In cancer cells with deficient HR pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP, a key enzyme in the alternative base excision repair (BER) pathway, leads to a catastrophic accumulation of DNA damage and cell death.[5][8][9]

DNA_Repair_Pathway Doxorubicin Doxorubicin DNA_DSB DNA Double-Strand Break (DSB) Doxorubicin->DNA_DSB Induces PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP PARP PARP_Inhibitor->PARP Inhibits Apoptosis Apoptosis PARP_Inhibitor->Apoptosis Leads to (in HR deficient cells) DNA_SSB DNA Single-Strand Break (SSB) DNA_SSB->PARP Activates HR Homologous Recombination (HR) DNA_DSB->HR Repaired by BER Base Excision Repair (BER) PARP->BER Mediates Cell_Survival Cell Survival BER->Cell_Survival HR->Cell_Survival BRCA_Deficient HR Deficiency (e.g., BRCA mutation) BRCA_Deficient->HR Inhibits BRCA_Deficient->Apoptosis Sensitizes to PARP inhibition

Synthetic lethality with Doxorubicin and PARP inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of synergistic drug interactions. Below are standardized methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of single agents and their combinations on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Treat cells with serial dilutions of Doxorubicin, the second chemotherapeutic agent, and their combination at a constant ratio for 48-72 hours. Include a vehicle-treated control group.[10][11]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values for each treatment. The Combination Index (CI) can be calculated using software like CompuSyn.[12]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis by single agents and their combinations.

Protocol:

  • Cell Treatment: Treat cells with the IC50 concentrations of the single agents and their combination for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.[13]

Experimental Workflow for Synergy Assessment

The following diagram outlines a typical workflow for assessing the synergistic effects of a drug combination in vitro.

Experimental_Workflow Start Select Cancer Cell Lines and Drugs Single_Agent_Assay Determine IC50 of Single Agents (MTT Assay) Start->Single_Agent_Assay Combination_Design Design Combination Ratios (e.g., based on IC50 ratio) Single_Agent_Assay->Combination_Design Combination_Assay Perform Combination Cell Viability Assay (MTT) Combination_Design->Combination_Assay CI_Calculation Calculate Combination Index (CI) Combination_Assay->CI_Calculation Synergy_Confirmation Confirm Synergy (CI < 1) CI_Calculation->Synergy_Confirmation Apoptosis_Assay Assess Apoptosis (Annexin V/PI Staining) Synergy_Confirmation->Apoptosis_Assay Western_Blot Analyze Protein Expression (e.g., Akt, Caspases) Synergy_Confirmation->Western_Blot Pathway_Analysis Elucidate Signaling Pathways Apoptosis_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis End Conclusion on Synergistic Mechanism Pathway_Analysis->End

A generalized workflow for in vitro synergy studies.

Conclusion and Future Directions

The synergistic combination of Doxorubicin with other chemotherapeutic agents represents a powerful strategy to enhance anticancer efficacy and potentially overcome drug resistance. This guide provides a framework for understanding and evaluating these synergistic interactions through quantitative data, mechanistic insights into signaling pathways, and detailed experimental protocols. While the focus has been on the well-documented Doxorubicin, the principles outlined here are applicable to the study of other anthracyclines, including emerging compounds like this compound, paving the way for the development of novel and more effective combination therapies in the fight against cancer. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into improved patient outcomes.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.